molecular formula C25H28O B030847 3-O-Benzyl Estratetraenol CAS No. 23880-57-1

3-O-Benzyl Estratetraenol

Cat. No.: B030847
CAS No.: 23880-57-1
M. Wt: 344.5 g/mol
InChI Key: VAHVWDBSHRYVAP-NGSHPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview 3-O-Benzyl Estratetraenol (CAS 23880-57-1) is a synthetic steroid derivative with the molecular formula C₂₅H₂₈O and a molar mass of 344.5 g/mol. This compound is chemically defined as (8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene and is supplied as a white solid . Research Applications and Value This compound is a key intermediate in steroid chemistry, specifically as a protected derivative of Estratetraenol. The introduction of a benzyl group at the 3-position serves as a protective moiety for the phenolic hydroxyl group, a common and crucial strategy in multi-step organic synthesis . This modification alters the molecule's metabolic stability, solubility, and lipophilicity, allowing researchers to perform reactions at other sites of the steroid nucleus without affecting the protected oxygen . Subsequently, the benzyl group can be selectively removed (e.g., via hydrogenolysis) to regenerate the parent compound, making it an invaluable tool for the synthesis of complex steroid analogues and for structure-activity relationship (SAR) studies . Background and Significance The parent compound, Estratetraenol, is an endogenous steroid found in humans and has been investigated for its potential pheromone-like activities, with studies suggesting it may influence social cognition and behavior . As a derivative, this compound provides researchers with a modified tool to probe the fundamental mechanisms of steroid action. The benzyl ether linkage is of particular interest for investigating how steric and electronic modifications at the critical 3-position affect a steroid's interaction with biological systems, as this position is essential for high-affinity binding in related steroids like estradiol . Handling and Usage Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHVWDBSHRYVAP-NGSHPTGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628370
Record name 3-(Benzyloxy)estra-1,3,5(10),16-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23880-57-1
Record name 3-(Benzyloxy)estra-1,3,5(10),16-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 3-O-Benzyl Estratetraenol, a derivative of the endogenous steroid Estratetraenol. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. It offers not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of Estratetraenol and its Benzyl Ether Derivative

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is a steroid that has been a subject of interest in neuroscientific and pheromonal research. To explore its structure-activity relationships and metabolic stability, and to facilitate further chemical modifications, protection of the phenolic hydroxyl group at the C3 position is often a necessary first step. The benzyl ether is an ideal protecting group in this context due to its stability under a wide range of reaction conditions and its susceptibility to selective cleavage when desired.[1] The synthesis of this compound, therefore, is a key enabling step for the development of novel estratetraenol-based compounds.

Synthetic Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of aryl benzyl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated by the deprotonation of the phenolic hydroxyl group of estratetraenol, acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.[4]

The choice of a strong base is critical for the quantitative deprotonation of the phenolic hydroxyl group, which has a pKa of around 10. Sodium hydride (NaH) is a particularly effective base for this purpose as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, driving the equilibrium towards the product.[5] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation and promotes the SN2 reaction.[5][6]

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reactants Reactants cluster_products Product Estratetraenol Estratetraenol Phenoxide Estratetraenol Phenoxide Estratetraenol->Phenoxide Deprotonation Product This compound Phenoxide->Product SN2 Attack NaH NaH (Base) BnBr Benzyl Bromide (Alkylating Agent) DMF DMF (Solvent)

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Estratetraenol≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Benzyl Bromide (BnBr)≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel60 Å, 230-400 mesh

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Estratetraenol (1.0 eq).

    • Dissolve the Estratetraenol in anhydrous DMF (approximately 10 mL per 1 mmol of Estratetraenol).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of hydrogen gas will be observed.

  • Benzylation:

    • Slowly add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc in hexane and gradually increasing the polarity).

    • Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization:

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Appearance of aromatic protons corresponding to the benzyl group (typically in the range of 7.2-7.5 ppm) and a benzylic CH₂ singlet (around 5.0 ppm). The phenolic -OH proton signal will be absent.
¹³C NMR Appearance of new signals corresponding to the carbons of the benzyl group.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound (C₂₅H₂₈O, MW: 344.49 g/mol ) should be observed.
Melting Point A sharp melting point should be recorded and compared with literature values if available.

Troubleshooting and Optimization

  • Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (e.g., heating to 40-50 °C). Ensure that the DMF is anhydrous, as moisture will consume the sodium hydride.

  • Side reactions: The use of an excess of benzyl bromide can lead to the formation of byproducts. Careful control of stoichiometry is important.

  • Purification challenges: If the product is difficult to separate from impurities, consider using a different solvent system for chromatography or recrystallization.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this important derivative for further investigation in drug discovery and chemical biology.

References

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
  • Biel, J. H. (1952). U.S. Patent No. 2,623,886. Washington, DC: U.S.
  • Essentials of Glycobiology, 4th edition. (2022). In National Center for Biotechnology Information. Retrieved from [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
  • Makin, H. L. J., Gower, D. B., & Kirk, D. N. (Eds.). (2005). Steroid analysis. Springer.
  • Master Organic Chemistry. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (1982). Experimental methods in organic chemistry. Saunders College Pub.
  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Stoltz, B. M. (n.d.). Synthesis of (±)-Estrone. Caltech. Retrieved from [Link]

  • Torgov, I. V. (1966). Total synthesis of steroids. Pure and Applied Chemistry, 12(1-4), 575-592.
  • Wuts, P. G. M. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
  • Yu, J., & Houghten, R. A. (2008). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron letters, 49(49), 6959–6962.

Sources

An In-Depth Technical Guide to 3-O-Benzyl Estratetraenol: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Benzyl Estratetraenol, a synthetic derivative of the endogenous steroid Estratetraenol, serves as a critical intermediate in the synthesis of various steroidal compounds. The introduction of the benzyl group at the C3 hydroxyl position provides a stable protecting group, enabling selective chemical modifications at other positions of the steroid nucleus. This guide offers a comprehensive overview of the chemical properties, structural features, and a validated synthetic protocol for this compound, providing researchers with the foundational knowledge required for its effective utilization in complex synthetic strategies and drug discovery programs.

Chemical Structure and Stereochemistry

This compound is characterized by the core four-ring structure of estratetraenol, with a benzyl ether linkage at the C3 position. The systematic IUPAC name for this compound is (8S,9S,13R,14S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene.

The stereochemistry of the steroidal backbone is identical to that of its parent compound, estratetraenol, which is crucial for its interaction with biological targets. The key stereochemical features are:

  • C8 and C9: The B and C rings are cis-fused, with the hydrogen at C8 in the β-position and the hydrogen at C9 in the α-position.
  • C13 and C14: The C and D rings are trans-fused, with the methyl group at C13 in the β-position and the hydrogen at C14 in the α-position.

These stereochemical assignments are critical for the overall three-dimensional shape of the molecule, which dictates its biological activity.

dot graph "3_O_Benzyl_Estratetraenol_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; FPZ [label=""]; FQA [label=""]; FQB [label=""]; FQC [label=""]; FQD [label=""]; FQE [label=""]; FQF [label=""]; FQG [label=""]; FQH [label=""]; FQI [label=""]; FQJ [label=""]; FQK [label=""]; FQL [label=""]; FQM [label=""]; FQN [label=""]; FQO [label=""]; FQP [label=""]; FQQ [label=""]; FQR [label=""]; FQS [label=""]; FQT [label=""]; FQU [label=""]; FQV [label=""]; FQW [label=""]; FQX [label=""]; FQY [label=""]; FQZ [label=""]; FRA [label=""]; FRB [label=""]; FRC [label=""]; FRD [label=""]; FRE [label=""]; FRF [label=""]; FRG [label=""]; FRH [label=""]; FRI [label=""]; FRJ [label=""]; FRK [label=""]; FRL [label=""]; FRM [label=""]; FRN [label=""]; FRO [label=""]; FRP [label=""]; FRQ [label=""]; FRR [label=""]; FRS [label=""]; FRT [label=""]; FRU [label=""]; FRV [label=""]; FRW [label=""]; FRX [label=""]; FRY [label=""]; FRZ [label=""]; FSA [label=""]; FSB [label=""]; FSC [label=""]; FSD [label=""]; FSE [label=""]; FSF [label=""]; FSG [label=""]; FSH [label=""]; FSI [label=""]; FSJ [label=""]; FSK [label=""]; FSL [label=""]; FSM [label=""]; FSN [label=""]; FSO [label=""]; FSP [label=""]; FSQ [label=""]; FSR [label=""]; FSS [label=""]; FST [label=""]; FSU [label=""]; FSV [label=""]; FSW [label=""]; FSX [label=""]; FSY [label=""]; FSZ [label=""]; FTA [label=""]; FTB [label=""]; FTC [label=""]; FTD [label=""]; FTE [label=""]; FTF [label=""]; FTG [label=""]; FTH [label=""]; FTI [label=""]; FTJ [label=""]; FTK [label=""]; FTL [label=""]; FTM [label=""]; FTN [label=""]; FTO [label=""]; FTP [label=""]; FTQ [label=""]; FTR [label=""]; FTS [label=""]; FTT [label=""]; FTU [label=""]; FTV [label=""]; FTW [label=""]; FTX [label=""]; FTY [label=""]; FTZ [label=""]; FUA [label=""]; FUB [label=""]; FUC [label=""]; FUD [label=""]; FUE [label=""]; FUF [label=""]; FUG [label=""]; FUH [label=""]; FUI [label=""]; FUJ [label=""]; FUK [label=""]; FUL [label=""]; FUM [label=""]; FUN [label=""]; FUO [label=""]; FUP [label=""]; FUQ [label=""]; FUR [label=""]; FUS [label=""]; FUT [label=""]; FUU [label=""]; FUV [label=""]; FUW [label=""]; FUX [label=""]; FUY [label=""]; FUZ [label=""]; FVA [label=""]; FVB [label=""]; FVC [label=""]; FVD [label=""]; FVE [label=""]; FVF [label=""]; FVG [label=""]; FVH [label=""]; FVI [label=""]; FVJ [label=""]; FVK [label=""]; FVL [label=""]; FVM [label=""]; FVN [label=""]; FVO [label=""]; FVP [label=""]; FVQ [label=""]; FVR [label=""]; FVS [label=""]; FVT [label=""]; FVU [label=""]; FVV [label=""]; FVW [label=""]; FVX [label=""]; FVY [label=""]; FVZ [label=""]; FWA [label=""]; FWB [label=""]; FWC [label=""]; FWD [label=""]; FWE [label=""]; FWF [label=""]; FWG [label=""]; FWH [label=""]; FWI [label=""]; FWJ [label=""]; FWK [label=""]; FWL [label=""]; FWM [label=""]; FWN [label=""]; FWO [label=""]; FWP [label=""]; FWQ [label=""]; FWR [label=""]; FWS [label=""]; FWT [label=""]; FWU [label=""]; FWV [label=""]; FWW [label=""]; FWX [label=""]; FWY [label=""]; FWZ [label=""]; FXA [label=""]; FXB [label=""]; FXC [label=""]; FXD [label=""]; FXE [label=""]; FXF [label=""]; FXG [label=""]; FXH [label=""]; FXI [label=""]; FXJ [label=""]; FXK [label=""]; FXL [label=""]; FXM [label=""]; FXN [label=""]; FXO [label=""]; FXP [label=""]; FXQ [label=""]; FXR [label=""]; FXS [label=""]; FXT [label=""]; FXU [label=""]; FXV [label=""]; FXW [label=""]; FXX [label=""]; FXY [label=""]; FXZ [label=""]; FYA [label=""]; FYB [label=""]; FYC [label=""]; FYD [label=""]; FYE [label=""]; FYF [label=""]; FYG [label=""]; FYH [label=""]; FYI [label=""]; FYJ [label=""]; FYK [label=""]; FYL [label=""]; FYM [label=""]; FYN [label=""]; FYO [label=""]; FYP [label=""]; FYQ [label=""]; FYR [label=""]; FYS [label=""]; FYT [label=""]; FYU [label=""]; FYV [label=""]; FYW [label=""]; FYX [label=""]; FYY [label=""]; FYZ [label=""]; FZA [label=""]; FZB [label=""]; FZC [label=""]; FZD [label=""]; FZE [label=""]; FZF [label=""]; FZG [label=""]; FZH [label=""]; FZI [label=""]; FZJ [label=""]; FZK [label=""]; FZL [label=""]; FZM [label=""]; FZN [label=""]; FZO [label=""]; FZP [label=""]; FZQ [label=""]; FZR [label=""]; FZS [label=""]; FZT [label=""]; FZU [label=""]; FZV [label=""]; FZW [label=""]; FZX [label=""]; FZY [label=""]; FZZ [label=""]; GAA [label=""]; GAB [label=""]; GAC [label=""]; GAD [label=""]; GAE [label=""]; GAF [label=""]; GAG [label=""]; GAH [label=""]; GAI [label=""]; GAJ [label=""]; GAK [label=""]; GAL [label=""]; GAM [label=""]; GAN [label=""]; GAO [label=""]; GAP [label=""]; GAQ [label=""]; GAR [label=""]; GAS [label=""]; GAT [label=""]; GAU [label=""]; GAV [label=""]; GAW [label=""]; GAX [label=""]; GAY [label=""]; GAZ [label=""]; GBA [label=""]; GBB [label=""]; GBC [label=""]; GBD [label=""]; GBE [label=""]; GBF [label=""]; GBG [label=""]; GBH [label=""]; GBI [label=""]; GBJ [label=""]; GBK [label=""]; GBL [label=""]; GBM [label=""]; GBN [label=""]; GBO [label=""]; GBP [label=""]; GBQ [label=""]; GBR [label=""]; GBS [label=""]; GBT [label=""]; GBU [label=""]; GBV [label=""]; GBW [label=""]; GBX [label=""]; GBY [label=""]; GBZ [label=""]; GCA [label=""]; GCB [label=""]; GCC [label=""]; GCD [label=""]; GCE [label=""]; GCF [label=""]; GCG [label=""]; GCH [label=""]; GCI [label=""]; GCJ [label=""]; GCK [label=""]; GCL [label=""]; GCM [label=""]; GCN [label=""]; GCO [label=""]; GCP [label=""]; GCQ [label=""]; GCR [label=""]; GCS [label=""]; GCT [label=""]; GCU [label=""]; GCV [label=""]; GCW [label=""]; GCX [label=""]; GCY [label=""]; GCZ [label=""]; GDA [label=""]; GDB [label=""]; GDC [label=""]; GDD [label=""]; GDE [label=""]; GDF [label=""]; GDG [label=""]; GDH [label=""]; GDI [label=""]; GDJ [label=""]; GDK [label=""]; GDL [label=""]; GDM [label=""]; GDN [label=""]; GDO [label=""]; GDP [label=""]; GDQ [label=""]; GDR [label=""]; GDS [label=""]; GDT [label=""]; GDU [label=""]; GDV [label=""]; GDW [label=""]; GDX [label=""]; GDY [label=""]; GDZ [label=""]; GEA [label=""]; GEB [label=""]; GEC [label=""]; GED [label=""]; GEE [label=""]; GEF [label=""]; GEG [label=""]; GEH [label=""]; GEI [label=""]; GEJ [label=""]; GEK [label=""]; GEL [label=""]; GEM [label=""]; GEN [label=""]; GEO [label=""]; GEP [label=""]; GEQ [label=""]; GER [label=""]; GES [label=""]; GET [label=""]; GEU [label=""]; GEV [label=""]; GEW [label=""]; GEX [label=""]; GEY [label=""]; GEZ [label=""]; GFA [label=""]; GFB [label=""]; GFC [label=""]; GFD [label=""]; GFE [label=""]; GFF [label=""]; GFG [label=""]; GFH [label=""]; GFI [label=""]; GFJ [label=""]; GFK [label=""]; GFL [label=""]; GFM [label=""]; GFN [label=""]; GFO [label=""]; GFP [label=""]; GFQ [label=""]; GFR [label=""]; GFS [label=""]; GFT [label=""]; GFU [label=""]; GFV [label=""]; GFW [label=""]; GFX [label=""]; GFY [label=""]; GFZ [label=""]; GGA [label=""]; GGB [label=""]; GGC [label=""]; GGD [label=""]; GGE [label=""]; GGF [label=""]; GGG [label=""]; GGH [label=""]; GGI [label=""]; GGJ [label=""]; GGK [label=""]; GGL [label=""]; GGM [label=""]; GGN [label=""]; GGO [label=""]; GGP [label=""]; GGQ [label=""]; GGR [label=""]; GGS [label=""]; GGT [label=""]; GGU [label=""]; GGV [label=""]; GGW [label=""]; GGX [label=""]; GGY [label=""]; GGZ [label=""]; GHA [label=""]; GHB [label=""]; GHC [label=""]; GHD [label=""]; GHE [label=""]; GHF [label=""]; GHG [label=""]; GHH [label=""]; GHI [label=""]; GHJ [label=""]; GHK [label=""]; GHL [label=""]; GHM [label=""]; GHN [label=""]; GHO [label=""]; GHP [label=""]; GHQ [label=""]; GHR [label=""]; GHS [label=""]; GHT [label=""]; GHU [label=""]; GHV [label=""]; GHW [label=""]; GHX [label=""]; GHY [label=""]; GHZ [label=""]; GIA [label=""]; GIB [label=""]; GIC [label=""]; GID [label=""]; GIE [label=""]; GIF [label=""]; GIG [label=""]; GIH [label=""]; GII [label=""]; GIJ [label=""]; GIK [label=""]; GIL [label=""]; GIM [label=""]; GIN [label=""]; GIO [label=""]; GIP [label=""]; GIQ [label=""]; GIR [label=""]; GIS [label=""]; GIT [label=""]; GIU [label=""]; GIV [label=""]; GIW [label=""]; GIX [label=""]; GIY [label=""]; GIZ [label=""]; GJA [label=""]; GJB [label=""]; GJC [label=""]; GJD [label=""]; GJE [label=""]; GJF [label=""]; GJG [label=""]; GJH [label=""]; GJI [label=""]; GJJ [label=""]; GJK [label=""]; GJL [label=""]; GJM [label=""]; GJN [label=""]; GJO [label=""]; GJP [label=""]; GJQ [label=""]; GJR [label=""]; GJS [label=""]; GJT [label=""]; GJU [label=""]; GJV [label=""]; GJW [label=""]; GJX [label=""]; GJY [label=""]; GJZ [label=""]; GKA [label=""]; GKB [label=""]; GKC [label=""]; GKD [label=""]; GKE [label=""]; GKF [label=""]; GKG [label=""]; GKH [label=""]; GKI [label=""]; GKJ [label=""]; GKK [label=""]; GKL [label=""]; GKM [label=""]; GKN [label=""]; GKO [label=""]; GKP [label=""]; GKQ [label=""]; GKR [label=""]; GKS [label=""]; GKT [label=""]; GKU [label=""]; GKV [label=""]; GKW [label=""]; GKX [label=""]; GKY [label=""]; GKZ [label=""]; GLA [label=""]; GLB [label=""]; GLC [label=""]; GLD [label=""]; GLE [label=""]; GLF [label=""]; GLG [label=""]; GLH [label=""]; GLI [label=""]; GLJ [label=""]; GLK [label=""]; GLL [label=""]; GLM [label=""]; GLN [label=""]; GLO [label=""]; GLP [label=""]; GLQ [label=""]; GLR [label=""]; GLS [label=""]; GLT [label=""]; GLU [label=""]; GLV [label=""]; GLW [label=""]; GLX [label=""]; GLY [label=""]; GLZ [label=""]; GMA [label=""]; GMB [label=""]; GMC [label=""]; GMD [label=""]; GME [label=""]; GMF [label=""]; GMG [label=""]; GMH [label=""]; GMI [label=""]; GMJ [label=""]; GMK [label=""]; GML [label=""]; GMM [label=""]; GMN [label=""]; GMO [label=""]; GMP [label=""]; GMQ [label=""]; GMR [label=""]; GMS [label=""]; GMT [label=""]; GMU [label=""]; GMV [label=""]; GMW [label=""]; GMX [label=""]; GMY [label=""]; GMZ [label=""]; GNA [label=""]; GNB [label=""]; GNC [label=""]; GND [label=""]; GNE [label=""]; GNF [label=""]; GNG [label=""]; GNH [label=""]; GNI [label=""]; GNJ [label=""]; GNK [label=""]; GNL [label=""]; GNM [label=""]; GNN [label=""]; GNO [label=""]; GNP [label=""]; GNQ [label=""]; GNR [label=""]; GNS [label=""]; GNT [label=""]; GNU [label=""]; GNV [label=""]; GNW [label=""]; GNX [label=""]; GNY [label=""]; GNZ [label=""]; GOA [label=""]; GOB [label=""]; GOC [label=""]; GOD [label=""]; GOE [label=""]; GOF [label=""]; GOG [label=""]; GOH [label=""]; GOI [label=""]; GOJ [label=""]; GOK [label=""]; GOL [label=""]; GOM [label=""]; GON [label=""]; GOO [label=""]; GOP [label=""]; GOQ [label=""]; GOR [label=""]; GOS [label=""]; GOT [label=""]; GOU [label=""]; GOV [label=""]; GOW [label=""]; GOX [label=""]; GOY [label=""]; GOZ [label=""]; GPA [label=""]; GPB [label=""]; GPC [label=""]; GPD [label=""]; GPE [label=""]; GPF [label=""]; GPG [label=""]; GPH [label=""]; GPI [label=""]; GPJ [label=""]; GPK [label=""]; GPL [label=""]; GPM [label=""]; GPN [label=""]; GPO [label=""]; GPP [label=""]; GPQ [label=""]; GPR [label=""]; GPS [label=""]; GPT [label=""]; GPU [label=""]; GPV [label=""]; GPW [label=""]; GPX [label=""]; GPY [label=""]; GPZ [label=""]; GQA [label=""]; GQB [label=""]; GQC [label=""]; GQD [label=""]; GQE [label=""]; GQF [label=""]; GQG [label=""]; GQH [label=""]; GQI [label=""]; GQJ [label=""]; GQK [label=""]; GQL [label=""]; GQM [label=""]; GQN [label=""]; GQO [label=""]; GQP [label=""]; GQQ [label=""]; GQR [label=""]; GQS [label=""]; GQT [label=""]; GQU [label=""]; GQV [label=""]; GQW [label=""]; GQX [label=""]; GQY [label=""]; GQZ [label=""]; GRA [label=""]; GRB [label=""]; GRC [label=""]; GRD [label=""]; GRE [label=""]; GRF [label=""]; GRG [label=""]; GRH [label=""]; GRI [label=""]; GRJ [label=""]; GRK [label=""]; GRL [label=""]; GRM [label=""]; GRN [label=""]; GRO [label=""]; GRP [label=""]; GRQ [label=""]; GRR [label=""]; GRS [label=""]; GRT [label=""]; GRU [label=""]; GRV [label=""]; GRW [label=""]; GRX [label=""]; GRY [label=""]; GRZ [label=""]; GSA [label=""]; GSB [label=""]; GSC [label=""]; GSD [label=""]; GSE [label=""]; GSF [label=""]; GSG [label=""]; GSH [label=""]; GSI [label=""]; GSJ [label=""]; GSK [label=""]; GSL [label=""]; GSM [label=""]; GSN [label=""]; GSO [label=""]; GSP [label=""]; GSQ [label=""]; GSR [label=""]; GSS [label=""]; GST [label=""]; GSU [label=""]; GSV [label=""]; GSW [label=""]; GSX [label=""]; GSY [label=""]; GSZ [label=""]; GTA [label=""]; GTB [label=""]; GTC [label=""]; GTD [label=""]; GTE [label=""]; GTF [label=""]; GTG [label=""]; GTH [label=""]; GTI [label=""]; GTJ [label=""]; GTK [label=""]; GTL [label=""]; GTM [label=""]; GTN [label=""]; GTO [label=""]; GTP [label=""]; GTQ [label=""]; GTR [label=""]; GTS [label=""]; GTT [label=""]; GTU [label=""]; GTV [label=""]; GTW [label=""]; GTX [label=""]; GTY [label=""]; GTZ [label=""]; GUA [label=""]; GUB [label=""]; GUC [label=""]; GUD [label=""]; GUE [label=""]; GUF [label=""]; GUG [label=""]; GUH [label=""]; GUI [label=""]; GUJ [label=""]; GUK [label=""]; GUL [label=""]; GUM [label=""]; GUN [label=""]; GUO [label=""]; GUP [label=""]; GUQ [label=""]; GUR [label=""]; GUS [label=""]; GUT [label=""]; GUU [label=""]; GUV [label=""]; GUW [label=""]; GUX [label=""]; GUY [label=""]; GUZ [label=""]; GVA [label=""]; GVB [label=""]; GVC [label=""]; GVD [label=""]; GVE [label=""]; GVF [label=""]; GVG [label=""]; GVH [label=""]; GVI [label=""]; GVJ [label=""]; GVK [label=""]; GVL [label=""]; GVM [label=""]; GVN [label=""]; GVO [label=""]; GVP [label=""]; GVQ [label=""]; GVR [label=""]; GVS [label=""]; GVT [label=""]; GVU [label=""]; GVV [label=""]; GVW [label=""]; GVX [label=""]; GVY [label=""]; GVZ [label=""]; GWA [label=""]; GWB [label=""]; GWC [label=""]; GWD [label=""]; GWE [label=""]; GWF [label=""]; GWG [label=""]; GWH [label=""]; GWI [label=""]; GWJ [label=""]; GWK [label=""]; GWL [label=""]; GWM [label=""]; GWN [label=""]; GWO [label=""]; GWP [label=""]; GWQ [label=""]; GWR [label=""]; GWS [label=""]; GWT [label=""]; GWU [label=""]; GWV [label=""]; GWW [label=""]; GWX [label=""]; GWY [label=""]; GWZ [label=""]; GXA [label=""]; GXB [label=""]; GXC [label=""]; GXD [label=""]; GXE [label=""]; GXF [label=""]; GXG [label=""]; GXH [label=""]; GXI [label=""]; GXJ [label=""]; GXK [label=""]; GXL [label=""]; GXM [label=""]; GXN [label=""]; GXO [label=""]; GXP [label=""]; GXQ [label=""]; GXR [label=""]; GXS [label=""]; GXT [label=""]; GXU [label=""]; GXV [label=""]; GXW [label=""]; GXX [label=""]; GXY [label=""]; GXZ [label=""]; GYA [label=""]; GYB [label=""]; GYC [label=""]; GYD [label=""]; GYE [label=""]; GYF [label=""]; GYG [label=""]; GYH [label=""]; GYI [label=""]; GYJ [label=""]; GYK [label=""]; GYL [label=""]; GYM [label=""]; GYN [label=""]; GYO [label=""]; GYP [label=""]; GYQ [label=""]; GYR [label=""]; GYS [label=""]; GYT [label=""]; GYU [label=""]; GYV [label=""]; GYW [label=""]; GYX [label=""]; GYY [label=""]; GYZ [label=""]; GZA [label=""]; GZB [label=""]; GZC [label=""]; GZD [label=""]; GZE [label=""]; GZF [label=""]; GZG [label=""]; GZH [label=""]; GZI [label=""]; GZJ [label=""]; GZK [label=""]; GZL [label=""]; GZM [label=""]; GZN [label=""]; GZO [label=""]; GZP [label=""]; GZQ [label=""]; GZR [label=""]; GZS [label=""]; GZT [label=""]; GZU [label=""]; GZV [label=""]; GZW [label=""]; GZX [label=""]; GZY [label=""]; GZZ [label=""]; HAA [label=""]; HAB [label=""]; HAC [label=""]; HAD [label=""]; HAE [label=""]; HAF [label=""]; HAG [label=""]; HAH [label=""]; HAI [label=""]; HAJ [label=""]; HAK [label=""]; HAL [label=""]; HAM [label=""]; HAN [label=""]; HAO [label=""]; HAP [label=""]; HAQ [label=""]; HAR [label=""]; HAS [label=""]; HAT [label=""]; HAU [label=""]; HAV [label=""]; HAW [label=""]; HAX [label=""]; HAY [label=""]; HAZ [label=""]; HBA [label=""]; HBB [label=""]; HBC [label=""]; HBD [label=""]; HBE [label=""]; HBF [label=""]; HBG [label=""]; HBH [label=""]; HBI [label=""]; HBJ [label=""]; HBK [label=""]; HBL [label=""]; HBM [label=""]; HBN [label=""]; HBO [label=""]; HBP [label=""]; HBQ [label=""]; HBR [label=""]; HBS [label=""]; HBT [label=""]; HBU [label=""]; HBV [label=""]; HBW [label=""]; HBX [label=""]; HBY [label=""]; HBZ [label=""]; HCA [label=""]; HCB [label=""]; HCC [label=""]; HCD [label=""]; HCE [label=""]; HCF [label=""]; HCG [label=""]; HCH [label=""]; HCI [label=""]; HCJ [label=""]; HCK [label=""]; HCL [label=""]; HCM [label=""]; HCN [label=""]; HCO [label=""]; HCP [label=""]; HCQ [label=""]; HCR [label=""]; HCS [label=""]; HCT [label=""]; HCU [label=""]; HCV [label=""]; HCW [label=""]; HCX [label=""]; HCY [label=""]; HCZ [label=""]; HDA [label=""]; HDB [label=""]; HDC [label=""]; HDD [label=""]; HDE [label=""]; HDF [label=""]; HDG [label=""]; HDH [label=""]; HDI [label=""]; HDJ [label=""]; HDK [label=""]; HDL [label=""]; HDM [label=""]; HDN [label=""]; HDO [label=""]; HDP [label=""]; HDQ [label=""]; HDR [label=""]; HDS [label=""]; HDT [label=""]; HDU [label=""]; HDV [label=""]; HDW [label=""]; HDX [label=""]; HDY [label=""]; HDZ [label=""]; HEA [label=""]; HEB [label=""]; HEC [label=""]; HED [label=""]; HEE [label=""]; HEF [label=""]; HEG [label=""]; HEH [label=""]; HEI [label=""]; HEJ [label=""]; HEK [label=""]; HEL [label=""]; HEM [label=""]; HEN [label=""]; HEO [label=""]; HEP [label=""]; HEQ [label=""]; HER [label=""]; HES [label=""]; HET [label=""]; HEU [label=""]; HEV [label=""]; HEW [label=""]; HEX [label=""]; HEY [label=""]; HEZ [label=""]; HFA [label=""]; HFB [label=""]; HFC [label=""]; HFD [label=""]; HFE [label=""]; HFF [label=""]; HFG [label=""]; HFH [label=""]; HFI [label=""]; HFJ [label=""]; HFK [label=""]; HFL [label=""]; HFM [label=""]; HFN [label=""]; HFO [label=""]; HFP [label=""]; HFQ [label=""]; HFR [label=""]; HFS [label=""]; HFT [label=""]; HFU [label=""]; HFV [label=""]; HFW [label=""]; HFX [label=""]; HFY [label=""]; HFZ [label=""]; HGA [label=""]; HGB [label=""]; HGC [label=""]; HGD [label=""]; HGE [label=""]; HGF [label=""]; HGG [label=""]; HGH [label=""]; HGI [label=""]; HGJ [label=""]; HGK [label=""]; HGL [label=""]; HGM [label=""]; HGN [label=""]; HGO [label=""]; HGP [label=""]; HGQ [label=""]; HGR [label=""]; HGS [label=""]; HGT [label=""]; HGU [label=""]; HGV [label=""]; HGW [label=""]; HGX [label=""]; HGY [label=""]; HGZ [label=""]; HHA [label=""]; HHB [label=""]; HHC [label=""]; HHD [label=""]; HHE [label=""]; HHF [label=""]; HHG [label=""]; HHH [label=""]; HHI [label=""]; HHJ [label=""]; HHK [label=""]; HHL [label=""]; HHM [label=""]; HHN [label=""]; HHO [label=""]; HHP [label=""]; HHQ [label=""]; HHR [label=""]; HHS [label=""]; HHT [label=""]; HHU [label=""]; HHV [label=""]; HHW [label=""]; HHX [label=""]; HHY [label=""]; HHZ [label=""]; HIA [label=""]; HIB [label=""]; HIC [label=""]; HID [label=""]; HIE [label=""]; HIF [label=""]; HIG [label=""]; HIH [label=""]; HII [label=""]; HIJ [label=""]; HIK [label=""]; HIL [label=""]; HIM [label=""]; HIN [label=""]; HIO [label=""]; HIP [label=""]; HIQ [label=""]; HIR [label=""]; HIS [label=""]; HIT [label=""]; HIU [label=""]; HIV [label=""]; HIW [label=""]; HIX [label=""]; HIY [label=""]; HIZ [label=""]; HJA [label=""]; HJB [label=""]; HJC [label=""]; HJD [label=""]; HJE [label=""]; HJF [label=""]; HJG [label=""]; HJH [label=""]; HJI [label=""]; HJJ [label=""]; HJK [label=""]; HJL [label=""]; HJM [label=""]; HJN [label=""]; HJO [label=""]; HJP [label=""]; HJQ [label=""]; HJR [label=""]; HJS [label=""]; HJT [label=""]; HJU [label=""]; HJV [label=""]; HJW [label=""]; HJX [label=""]; HJY [label=""]; HJZ [label=""]; HKA [label=""]; HKB [label=""]; HKC [label=""]; HKD [label=""]; HKE [label=""]; HKF [label=""]; HKG [label=""]; HKH [label=""]; HKI [label=""]; HKJ [label=""]; HKK [label=""]; HKL [label=""]; HKM [label=""]; HKN [label=""]; HKO [label=""]; HKP [label=""]; HKQ [label=""]; HKR [label=""]; HKS [label=""]; HKT [label=""]; HKU [label=""]; HKV [label=""]; HKW [label=""]; HKX [label=""]; HKY [label=""]; HKZ [label=""]; HLA [label=""]; HLB [label=""]; HLC [label=""]; HLD [label=""]; HLE [label=""]; HLF [label=""]; HLG [label=""]; HLH [label=""]; HLI [label=""]; HLJ [label=""]; HLK [label=""]; HLL [label=""]; HLM [label=""]; HLN [label=""]; HLO [label=""]; HLP [label=""]; HLQ [label=""]; HLR [label=""]; HLS [label=""]; HLT [label=""]; HLU [label=""]; HLV [label=""]; HLW [label=""]; HLX [label=""]; HLY [label=""]; HLZ [label=""]; HMA [label=""]; HMB [label=""]; HMC [label=""]; HMD [label=""]; HME [label=""]; HMF [label=""]; HMG [label=""]; HMH [label=""]; HMI [label=""]; HMJ [label=""]; HMK [label=""]; HML [label=""]; HMM [label=""]; HMN [label=""]; HMO [label=""]; HMP [label=""]; HMQ [label=""]; HMR [label=""]; HMS [label=""]; HMT [label=""]; HMU [label=""]; HMV [label=""]; HMW [label=""]; HMX [label=""]; HMY [label=""]; HMZ [label=""]; HNA [label=""]; HNB [label=""]; HNC [label=""]; HND [label=""]; HNE [label=""]; HNF [label=""]; HNG [label=""]; HNH [label=""]; HNI [label=""]; HNJ [label=""]; HNK [label=""]; HNL [label=""]; HNM [label=""]; HNN [label=""]; HNO [label=""]; HNP [label=""]; HNQ [label=""]; HNR [label=""]; HNS [label=""]; HNT [label=""]; HNU [label=""]; HNV [label=""]; HNW [label=""]; HNX [label=""]; HNY [label=""]; HNZ [label=""]; HOA [label=""]; HOB [label=""]; HOC [label=""]; HOD [label=""]; HOE [label=""]; HOF [label=""]; HOG [label=""]; HOH [label=""]; HOI [label=""]; HOJ [label=""]; HOK [label=""]; HOL [label=""]; HOM [label=""]; HON [label=""]; HOO [label=""]; HOP [label=""]; HOQ [label=""]; HOR [label=""]; HOS [label=""]; HOT [label=""]; HOU [label=""]; HOV [label=""]; HOW [label=""]; HOX [label=""]; HOY [label=""]; HOZ [label=""]; HPA [label=""]; HPB [label=""]; HPC [label=""]; HPD [label=""]; HPE [label=""]; HPF [label=""]; HPG [label=""]; HPH [label=""]; HPI [label=""]; HPJ [label=""]; HPK [label=""]; HPL [label=""]; HPM [label=""]; HPN [label=""]; HPO [label=""]; HPP [label=""]; HPQ [label=""]; HPR [label=""]; HPS [label=""]; HPT [label=""]; HPU [label=""]; HPV [label=""]; HPW [label=""]; HPX [label=""]; HPY [label=""]; HPZ [label=""]; HQA [label=""]; HQB [label=""]; HQC [label=""]; HQD [label=""]; HQE [label=""]; HQF [label=""]; HQG [label=""]; HQH [label=""]; HQI [label=""]; HQJ [label=""]; HQK [label=""]; HQL [label=""]; HQM [label=""]; HQN [label=""]; HQO [label=""]; HQP [label=""]; HQQ [label=""]; HQR [label=""]; HQS [label=""]; HQT [label=""]; HQU [label=""]; HQV [label=""]; HQW [label=""]; HQX [label=""]; HQY [label=""]; HQZ [label=""]; HRA [label=""]; HRB [label=""]; HRC [label=""]; HRD [label=""]; HRE [label=""]; HRF [label=""]; HRG [label=""]; HRH [label=""]; HRI [label=""]; HRJ [label=""]; HRK [label=""]; HRL [label=""]; HRM [label=""]; HRN [label=""]; HRO [label=""]; HRP [label=""]; HRQ [label=""]; HRR [label=""]; HRS [label=""]; HRT [label=""]; HRU [label=""]; HRV [label=""]; HRW [label=""]; HRX [label=""]; HRY [label=""]; HRZ [label=""]; HSA [label=""]; HSB [label=""]; HSC [label=""]; HSD [label=""]; HSE [label=""]; HSF [label=""]; HSG [label=""]; HSH [label=""]; HSI [label=""]; HSJ [label=""]; HSK [label=""]; HSL [label=""]; HSM [label=""]; HSN [label=""]; HSO [label=""]; HSP [label=""]; HSQ [label=""]; HSR [label=""]; HSS [label=""]; HST [label=""]; HSU [label=""]; HSV [label=""]; HSW [label=""]; HSX [label=""]; HSY [label=""]; HSZ [label=""]; HTA [label=""]; HTB [label=""]; HTC [label=""]; HTD [label=""]; HTE [label=""]; HTF [label=""]; HTG [label=""]; HTH [label=""]; HTI [label=""]; HTJ [label=""]; HTK [label=""]; HTL [label=""]; HTM [label=""]; HTN [label=""]; HTO [label=""]; HTP [label=""]; HTQ [label=""]; HTR [label=""]; HTS [label=""]; HTT [label=""]; HTU [label=""]; HTV [label=""]; HTW [label=""]; HTX [label=""]; HTY [label=""]; HTZ [label=""]; HUA [label=""]; HUB [label=""]; HUC [label=""]; HUD [label=""]; HUE [label=""]; HUF [label=""]; HUG [label=""]; HUH [label=""]; HUI [label=""]; HUJ [label=""]; HUK [label=""]; HUL [label=""]; HUM [label=""]; HUN [label=""]; HUO [label=""]; HUP [label=""]; HUQ [label=""]; HUR [label=""]; HUS [label=""]; HUT [label=""]; HUU [label=""]; HUV [label=""]; HUW [label=""]; HUX [label=""]; HUY [label=""]; HUZ [label=""]; HVA [label=""]; HVB [label=""]; HVC [label=""]; HVD [label=""]; HVE [label=""]; HVF [label=""]; HVG [label=""]; HVH [label=""]; HVI [label=""]; HVJ [label=""]; HVK [label=""]; HVL [label=""]; HVM [label=""]; HVN [label=""]; HVO [label=""]; HVP [label=""]; HVQ [label=""]; HVR [label=""]; HVS [label=""]; HVT [label=""]; HVU [label=""]; HVV [label=""]; HVW [label=""]; HVX [label=""]; HVY [label=""]; HVZ [label=""]; HWA [label=""]; HWB [label=""]; HWC [label=""]; HWD [label=""]; HWE [label=""]; HWF [label=""]; HWG [label=""]; HWH [label=""]; HWI [label=""]; HWJ [label=""]; HWK [label=""]; HWL [label=""]; HWM [label=""]; HWN [label=""]; HWO [label=""]; HWP [label=""]; HWQ [label=""]; HWR [label=""]; HWS [label=""]; HWT [label=""]; HWU [label=""]; HWV [label=""]; HWW [label=""]; HWX [label=""]; HWY [label=""]; HWZ [label=""]; HXA [label=""]; HXB [label=""]; HXC [label=""]; HXD [label=""]; HXE [label=""]; HXF [label=""]; HXG [label=""]; HXH [label=""]; HXI [label=""]; HXJ [label=""]; HXK [label=""]; HXL [label=""]; HXM [label=""]; HXN [label=""]; HXO [label=""]; HXP [label=""]; HXQ [label=""]; HXR [label=""]; HXS [label=""]; HXT [label=""]; HXU [label=""]; HXV [label=""]; HXW [label=""]; HXX [label=""]; HXY [label=""]; HXZ [label=""]; HYA [label=""]; HYB [label=""]; HYC [label=""]; HYD [label=""]; HYE [label=""]; HYF [label=""]; HYG [label=""]; HYH [label=""]; HYI [label=""]; HYJ [label=""]; HYK [label=""]; HYL [label=""]; HYM [label=""]; HYN [label=""]; HYO [label=""]; HYP [label=""]; HYQ [label=""]; HYR [label=""]; HYS [label=""]; HYT [label=""]; HYU [label=""]; HYV [label=""]; HYW [label=""]; HYX [label=""]; HYY [label=""]; HYZ [label=""]; HZA [label=""]; HZB [label=""]; HZC [label=""]; HZD [label=""]; HZE [label=""]; HZF [label=""]; HZG [label=""]; HZH [label=""]; HZI [label=""]; HZJ [label=""]; HZK [label=""]; HZL [label=""]; HZM [label=""]; HZN [label=""]; HZO [label=""]; HZP [label=""]; HZQ [label=""]; HZR [label=""]; HZS [label=""]; HZT [label=""]; HZU [label=""]; HZV [label=""]; HZW [label=""]; HZX [label=""]; HZY [label=""]; HZZ [label=""]; IAA [label=""]; IAB [label=""]; IAC [label=""]; IAD [label=""]; IAE [label=""]; IAF [label=""]; IAG [label=""]; IAH [label=""]; IAI [label=""]; IAJ [label=""]; IAK [label=""]; IAL [label=""]; IAM [label=""]; IAN [label=""]; IAO [label=""]; IAP [label=""]; IAQ [label=""]; IAR [label=""]; IAS [label=""]; IAT [label=""]; IAU [label=""]; IAV [label=""]; IAW [label=""]; IAX [label=""]; IAY [label=""]; IAZ [label=""]; IBA [label=""]; IBB [label=""]; IBC [label=""]; IBD [label=""]; IBE [label=""]; IBF [label=""]; IBG [label=""]; IBH [label=""]; IBI [label=""]; IBJ [label=""]; IBK [label=""]; IBL [label=""]; IBM [label=""]; IBN [label=""]; IBO [label=""]; IBP [label=""]; IBQ [label=""]; IBR [label=""]; IBS [label=""]; IBT [label=""]; IBU [label=""]; IBV [label=""]; IBW [label=""]; IBX [label=""]; IBY [label=""]; IBZ [label=""]; ICA [label=""]; ICB [label=""]; ICC [label=""]; ICD [label=""]; ICE [label=""]; ICF [label=""]; ICG [label=""]; ICH [label=""]; ICI [label=""]; ICJ [label=""]; ICK [label=""]; ICL [label=""]; ICM [label=""]; ICN [label=""]; ICO [label=""]; ICP [label=""]; ICQ [label=""]; ICR [label=""]; ICS [label=""]; ICT [label=""]; ICU [label=""]; ICV [label=""]; ICW [label=""]; ICX [label=""]; ICY [label=""]; ICZ [label=""]; IDA [label=""]; IDB [label=""]; IDC [label=""]; IDD [label=""]; IDE [label=""]; IDF [label=""]; IDG [label=""]; IDH [label=""]; IDI [label=""]; IDJ [label=""]; IDK [label=""]; IDL [label=""]; IDM [label=""]; IDN [label=""]; IDO [label=""]; IDP [label=""]; IDQ [label=""]; IDR [label=""]; IDS [label=""]; IDT [label=""]; IDU [label=""]; IDV [label=""]; IDW [label=""]; IDX [label=""]; IDY [label=""]; IDZ [label=""]; IEA [label=""]; IEB [label=""]; IEC [label=""]; IED [label=""]; IEE [label=""]; IEF [label=""]; IEG [label=""]; IEH [label=""]; IEI [label=""]; IEJ [label=""]; IEK [label=""]; IEL [label=""]; IEM [label=""]; IEN [label=""]; IEO [label=""]; IEP [label=""]; IEQ [label=""]; IER [label=""]; IES [label=""]; IET [label=""]; IEU [label=""]; IEV [label=""]; IEW [label=""]; IEX [label=""]; IEY [label=""]; IEZ [label=""]; IFA [label=""]; IFB [label=""]; IFC [label=""]; IFD [label=""]; IFE [label=""]; IFF [label=""]; IFG [label=""]; IFH [label=""]; IFI [label=""]; IFJ [label=""]; IFK [label=""]; IFL [label=""]; IFM [label=""]; IFN [label=""]; IFO [label=""]; IFP [label=""]; IFQ [label=""]; IFR [label=""]; IFS [label=""]; IFT [label=""]; IFU [label=""]; IFV [label=""]; IFW [label=""]; IFX [label=""]; IFY [label=""]; IFZ [label=""]; IGA [label=""]; IGB [label=""]; IGC [label=""]; IGD [label=""]; IGE [label=""]; IGF [label=""]; IGG [label=""]; IGH [label=""]; IGI [label=""]; IGJ [label=""]; IGK [label=""]; IGL [label=""]; IGM [label=""]; IGN [label=""]; IGO [label=""]; IGP [label=""]; IGQ [label=""]; IGR [label=""]; IGS [label=""]; IGT [label=""]; IGU [label=""]; IGV [label=""]; IGW [label=""]; IGX [label=""]; IGY [label=""]; IGZ [label=""]; IHA [label=""]; IHB [label=""]; IHC [label=""]; IHD [label=""]; IHE [label=""]; IHF [label=""]; IHG [label=""]; IHH [label=""]; IHI [label=""]; IHJ [label=""]; IHK [label=""]; IHL [label=""]; IHM [label=""]; IHN [label=""]; IHO [label=""]; IHP [label=""]; IHQ [label=""]; IHR [label=""]; IHS [label=""]; IHT [label=""]; IHU [label=""]; IHV [label=""]; IHW [label=""]; IHX [label=""]; IHY [label=""]; IHZ [label=""]; IIA [label=""]; IIB [label=""]; IIC [label=""]; IID [label=""]; IIE [label=""]; IIF [label=""]; IIG [label=""]; IIH [label=""]; III [label=""]; IIJ [label=""]; IIK [label=""]; IIL [label=""]; IIM [label=""]; IIN [label=""]; IIO [label=""]; IIP [label=""]; IIQ [label=""]; IIR [label=""]; IIS [label=""]; IIT [label=""]; IIU [label=""]; IIV [label=""]; IIW [label=""]; IIX [label=""]; IIY [label=""]; IIZ [label=""]; IJA [label=""]; IJB [label=""]; IJC [label=""]; IJD [label=""]; IJE [label=""]; IJF [label=""]; IJG [label=""]; IJH [label=""]; IJI [label=""]; IJJ [label=""]; IJK [label=""]; IJL [label=""]; IJM [label=""]; IJN [label=""]; IJO [label=""]; IJP [label=""]; IJQ [label=""]; IJR [label=""]; IJS [label=""]; IJT [label=""]; IJU [label=""]; IJV [label=""]; IJW [label=""]; IJX [label=""]; IJY [label=""]; IJZ [label=""]; IKA [label=""]; IKB [label=""]; IKC [label=""]; IKD [label=""]; IKE [label=""]; IKF [label=""]; IKG [label=""]; IKH [label=""]; IKI [label=""]; IKJ [label=""]; IKK [label=""]; IKL [label=""]; IKM [label=""]; IKN [label=""]; IKO [label=""]; IKP [label=""]; IKQ [label=""]; IKR [label=""]; IKS [label=""]; IKT [label=""]; IKU [label=""]; IKV [label=""]; IKW [label=""]; IKX [label=""]; IKY [label=""]; IKZ [label=""]; ILA [label=""]; ILB [label=""]; ILC [label=""]; ILD [label=""]; ILE [label=""]; ILF [label=""]; ILG [label=""]; ILH [label=""]; ILI [label=""]; ILJ [label=""]; ILK [label=""]; ILL [label=""]; ILM [label=""]; ILN [label=""]; ILO [label=""]; ILP [label=""]; ILQ [label=""]; ILR [label=""]; ILS [label=""]; ILT [label=""]; ILU [label=""]; ILV [label=""]; ILW [label=""]; ILX [label=""]; ILY [label=""]; ILZ [label=""]; IMA [label=""]; IMB [label=""]; IMC [label=""]; IMD [label=""]; IME [label=""]; IMF [label=""]; IMG [label=""]; IMH [label=""]; IMI [label=""]; IMJ [label=""]; IMK [label=""]; IML [label=""]; IMM [label=""]; IMN [label=""]; IMO [label=""]; IMP [label=""]; IMQ [label=""]; IMR [label=""]; IMS [label=""]; IMT [label=""]; IMU [label=""]; IMV [label=""]; IMW [label=""]; IMX [label=""]; IMY [label=""]; IMZ [label=""]; INA [label=""]; INB [label=""]; INC [label=""]; IND [label=""]; INE [label=""]; INF [label=""]; ING [label=""]; INH [label=""]; INI [label=""]; INJ [label=""]; INK [label=""]; INL [label=""]; INM [label=""]; INN [label=""]; INO [label=""]; INP [label=""]; INQ [label=""]; INR [label=""]; INS [label=""]; INT [label=""]; INU [label=""]; INV [label=""]; INW [label=""]; INX [label=""]; INY [label=""]; INZ [label=""]; IOA [label=""]; IOB [label=""]; IOC [label=""]; IOD [label=""]; IOE [label=""]; IOF [label=""]; IOG [label=""]; IOH [label=""]; IOI [label=""]; IOJ [label=""]; IOK [label=""]; IOL [label=""]; IOM [label=""]; ION [label=""]; IOO [label=""]; IOP [label=""]; IOQ [label=""]; IOR [label=""]; IOS [label=""]; IOT [label=""]; IOU [label=""]; IOV [label=""]; IOW [label=""]; IOX [label=""]; IOY [label=""]; IOZ [label=""]; IPA [label=""]; IPB [label=""]; IPC [label=""]; IPD [label=""]; IPE [label=""]; IPF [label=""]; IPG [label=""]; IPH [label=""]; IPI [label=""]; IPJ [label=""]; IPK [label=""]; IPL [label=""]; IPM [label=""]; IPN [label=""]; IPO [label=""]; IPP [label=""]; IPQ [label=""]; IPR [label=""]; IPS [label=""]; IPT [label=""]; IPU [label=""]; IPV [label=""]; IPW [label=""]; IPX [label=""]; IPY [label=""]; IPZ [label=""]; IQA [label=""]; IQB [label=""]; IQC [label=""]; IQD [label=""]; IQE [label=""]; IQF [label=""]; IQG [label=""]; IQH [label=""]; IQI [label=""]; IQJ [label=""]; IQK [label=""]; IQL [label=""]; IQM [label=""]; IQN [label=""]; IQO [label=""]; IQP [label=""]; IQQ [label=""]; IQR [label=""]; IQS [label=""]; IQT [label=""]; IQU [label=""]; IQV [label=""]; IQW [label=""]; IQX [label=""]; IQY [label=""]; IQZ [label=""]; IRA [label=""]; IRB [label=""]; IRC [label=""]; IRD [label=""]; IRE [label=""]; IRF [label=""]; IRG [label=""]; IRH [label=""]; IRI [label=""]; IRJ [label=""]; IRK [label=""]; IRL [label=""]; IRM [label=""]; IRN [label=""]; IRO [label=""]; IRP [label=""]; IRQ [label=""]; IRR [label=""]; IRS [label=""]; IRT [label=""]; IRU [label=""]; IRV [label=""]; IRW [label=""]; IRX [label=""]; IRY [label=""]; IRZ [label=""]; ISA [label=""]; ISB [label=""]; ISC [label=""]; ISD [label=""]; ISE [label=""]; ISF [label=""]; ISG [label=""]; ISH [label=""]; ISI [label=""]; ISJ [label=""]; ISK [label=""]; ISL [label=""]; ISM [label=""]; ISN [label=""]; ISO [label=""]; ISP [label=""]; ISQ [label=""]; ISR [label=""]; ISS [label=""]; IST [label=""]; ISU [label=""]; ISV [label=""]; ISW [label=""]; ISX [label=""]; ISY [label=""]; ISZ [label=""]; ITA [label=""]; ITB [label=""]; ITC [label=""]; ITD [label=""]; ITE [label=""]; ITF [label=""]; ITG [label=""]; ITH [label=""]; ITI [label=""]; ITJ [label=""]; ITK [label=""]; ITL [label=""]; ITM [label=""]; ITN [label=""]; ITO [label=""]; ITP [label=""]; ITQ [label=""]; ITR [label=""]; ITS [label=""]; ITT [label=""]; ITU [label=""]; ITV [label=""]; ITW [label=""]; ITX [label=""]; ITY [label=""]; ITZ [label=""]; IUA [label=""]; IUB [label=""]; IUC [label=""]; IUD [label=""]; IUE [label=""]; IUF [label=""]; IUG [label=""]; IUH [label=""]; IUI [label=""]; IUJ [label=""]; IUK [label=""]; IUL [label=""]; IUM [label=""]; IUN [label=""]; IUO [label=""]; IUP [label=""]; IUQ [label=""]; IUR [label=""]; IUS [label=""]; IUT [label=""]; IUU [label=""]; IUV [label=""]; IUW [label=""]; IUX [label=""]; IUY [label=""]; IUZ [label=""]; IVA [label=""]; IVB [label=""]; IVC [label=""]; IVD [label=""]; IVE [label=""]; IVF [label=""]; IVG [label=""]; IVH [label=""]; IVI [label=""]; IVJ [label=""]; IVK [label=""]; IVL [label=""]; IVM [label=""]; IVN [label=""]; IVO [label=""]; IVP [label=""]; IVQ [label=""]; IVR [label=""]; IVS [label=""]; IVT [label=""]; IVU [label=""]; IVV [label=""]; IVW [label=""]; IVX [label=""]; IVY [label=""]; IVZ [label=""]; IWA [label=""]; IWB [label=""]; IWC [label=""]; IWD [label=""]; IWE [label=""]; IWF [label=""]; IWG [label=""]; IWH [label=""]; IWI [label=""]; IWJ [label=""]; IWK [label=""]; IWL [label=""]; IWM [label=""]; IWN [label=""]; IWO [label=""]; IWP [label=""]; IWQ [label=""]; IWR [label=""]; IWS [label=""]; IWT [label=""]; IWU [label=""]; IWV [label=""]; IWW [label=""]; IWX [label=""]; IWY [label=""]; IWZ [label=""]; IXA [label=""]; IXB [label=""]; IXC [label=""]; IXD [label=""]; IXE [label=""]; IXF [label=""]; IXG [label=""]; IXH [label=""]; IXI [label=""]; IXJ [label=""]; IXK [label=""]; IXL [label=""]; IXM [label=""]; IXN [label=""]; IXO [label=""]; IXP [label=""]; IXQ [label=""]; IXR [label=""]; IXS [label=""]; IXT [label=""]; IXU [label=""]; IXV [label=""]; IXW [label=""]; IXX [label=""]; IXY [label=""]; IXZ [label=""]; IYA [label=""]; IYB [label=""]; IYC [label=""]; IYD [label=""]; IYE [label=""]; IYF [label=""]; IYG [label=""]; IYH [label=""]; IYI [label=""]; IYJ [label=""]; IYK [label=""]; IYL [label=""]; IYM [label=""]; IYN [label=""]; IYO [label=""]; IYP [label=""]; IYQ [label=""]; IYR [label=""]; IYS [label=""]; IYT [label=""]; IYU [label=""]; IYV [label=""]; IYW [label=""]; IYX [label=""]; IYY [label=""]; IYZ [label=""]; IZA [label=""]; IZB [label=""]; IZC [label=""]; IZD [label=""]; IZE [label=""]; IZF [label=""]; IZG [label=""]; IZH [label=""]; IZI [label=""]; IZJ [label=""]; IZK [label=""]; IZL [label=""]; IZM [label=""]; IZN [label=""]; IZO [label=""]; IZP [label=""]; IZQ [label=""]; IZR [label=""]; IZS [label=""]; IZT [label=""]; IZU [label=""]; IZV [label=""]; IZW [label=""]; IZX [label=""]; IZY [label=""]; IZZ [label=""]; JAA [label=""]; JAB [label=""]; JAC [label=""]; JAD [label=""]; JAE [label=""]; JAF [label=""]; JAG [label=""]; JAH [label=""]; JAI [label=""]; JAJ [label=""]; JAK [label=""]; JAL [label=""]; JAM [label=""]; JAN [label=""]; JAO [label=""]; JAP [label=""]; JAQ [label=""]; JAR [label=""]; JAS [label=""]; JAT [label=""]; JAU [label=""]; JAV [label=""]; JAW [label=""]; JAX [label=""]; JAY [label=""]; JAZ [label=""]; JBA [label=""]; JBB [label=""]; JBC [label=""]; JBD [label=""]; JBE [label=""]; JBF [label=""]; JBG [label=""]; JBH [label=""]; JBI [label=""]; JBJ [label=""]; JBK [label=""]; JBL [label=""]; JBM [label=""]; JBN [label=""]; JBO [label=""]; JBP [label=""]; JBQ [label=""]; JBR [label=""]; JBS [label=""]; JBT [label=""]; JBU [label=""]; JBV [label=""]; JBW [label=""]; JBX [label=""]; JBY [label=""]; JBZ [label=""]; JCA [label=""]; JCB [label=""]; JCC [label=""]; JCD [label=""]; JCE [label=""]; JCF [label=""]; JCG [label=""]; JCH [label=""]; JCI [label=""]; JCJ [label=""]; JCK [label=""]; JCL [label=""]; JCM [label=""]; JCN [label=""]; JCO [label=""]; JCP [label=""]; JCQ [label=""]; JCR [label=""]; JCS [label=""]; JCT [label=""]; JCU [label=""]; JCV [label=""]; JCW [label=""]; JCX [label=""]; JCY [label=""]; JCZ [label=""]; JDA [label=""]; JDB [label=""]; JDC [label=""]; JDD [label=""]; JDE [label=""]; JDF [label=""]; JDG [label=""]; JDH [label=""]; JDI [label=""]; JDJ [label=""]; JDK [label=""]; JDL [label=""]; JDM [label=""]; JDN [label=""]; JDO [label=""]; JDP [label=""]; JDQ [label=""]; JDR [label=""]; JDS [label=""]; JDT [label=""]; JDU [label=""]; JDV [label=""]; JDW [label=""]; JDX [label=""]; JDY [label=""]; JDZ [label=""]; JEA [label=""]; JEB [label=""]; JEC [label=""]; JED [label=""]; JEE [label=""]; JEF [label=""]; JEG [label=""]; JEH [label=""]; JEI [label=""]; JEJ [label=""]; JEK [label=""]; JEL [label=""]; JEM [label=""]; JEN [label=""]; JEO [label=""]; JEP [label=""]; JEQ [label=""]; JER [label=""]; JES [label=""]; JET [label=""]; JEU [label=""]; JEV [label=""]; JEW [label=""]; JEX [label=""]; JEY [label=""]; JEZ [label=""]; JFA [label=""]; JFB [label=""]; JFC [label=""]; JFD [label=""]; JFE [label=""]; JFF [label=""]; JFG [label=""]; JFH [label=""]; JFI [label=""]; JFJ [label=""]; JFK [label=""]; JFL [label=""]; JFM [label=""]; JFN [label=""]; JFO [label=""]; JFP [label=""]; JFQ [label=""]; JFR [label=""]; JFS [label=""]; JFT [label=""]; JFU [label=""]; JFV [label=""]; JFW [label=""]; JFX [label=""]; JFY [label=""]; JFZ [label=""]; JGA [label=""]; JGB [label=""]; JGC [label=""]; JGD [label=""]; JGE [label=""]; JGF [label=""]; JGG [label=""]; JGH [label=""]; JGI [label=""]; JGJ [label=""]; JGK [label=""]; JGL [label=""]; JGM [label=""]; JGN [label=""]; JGO [label=""]; JGP [label=""]; JGQ [label=""]; JGR [label=""]; JGS [label=""]; JGT [label=""]; JGU [label=""]; JGV [label=""]; JGW [label=""]; JGX [label=""]; JGY [label=""]; JGZ [label=""]; JHA [label=""]; JHB [label=""]; JHC [label=""]; JHD [label=""]; JHE [label=""]; JHF [label=""]; JHG [label=""]; JHH [label=""]; JHI [label=""]; JHJ [label=""]; JHK [label=""]; JHL [label=""]; JHM [label=""]; JHN [label=""]; JHO [label=""]; JHP [label=""]; JHQ [label=""]; JHR [label=""]; JHS [label=""]; JHT [label=""]; JHU [label=""]; JHV [label=""]; JHW [label=""]; JHX [label=""]; JHY [label=""]; JHZ [label=""]; JIA [label=""]; JIB [label=""]; JIC [label=""]; JID [label=""]; JIE [label=""]; JIF [label=""]; JIG [label=""]; JIH [label=""]; JII [label=""]; JIJ [label=""]; JIK [label=""]; JIL [label=""]; JIM [label=""]; JIN [label=""]; JIO [label=""]; JIP [label=""]; JIQ [label=""]; JIR [label=""]; JIS [label=""]; JIT [label=""]; JIU [label=""]; JIV [label=""]; JIW [label=""]; JIX [label=""]; JIY [label=""]; JIZ [label=""]; JJA [label=""]; JJB [label=""]; JJC [label=""]; JJD [label=""]; JJE [label=""]; JJF [label=""]; JJG [label=""]; JJH [label=""]; JJI [label=""]; JJJ [label=""]; JJK [label=""]; JJL [label=""]; JJM [label=""]; JJN [label=""]; JJO [label=""]; JJP [label=""]; JJQ [label=""]; JJR [label=""]; JJS [label=""]; JJT [label=""]; JJU [label=""]; JJV [label=""]; JJW [label=""]; JJX [label=""]; JJY [label=""]; JJZ [label=""]; JKA [label=""]; JKB [label=""]; JKC [label=""]; JKD [label=""]; JKE [label=""]; JKF [label=""]; JKG [label=""]; JKH [label=""]; JKI [label=""]; JKJ [label=""]; JKK [label=""]; JKL [label=""]; JKM [label=""]; JKN [label=""]; JKO [label=""]; JKP [label=""]; JKQ [label=""]; JKR [label=""]; JKS [label=""]; JKT [label=""]; JKU [label=""]; JKV [label=""]; JKW [label=""]; JKX [label=""]; JKY [label=""]; JKZ [label=""]; JLA [label=""]; JLB [label=""]; JLC [label=""]; JLD [label=""]; JLE [label=""]; JLF [label=""]; JLG [label=""]; JLH [label=""]; JLI [label=""]; JLJ [label=""]; JLK [label=""]; JLL [label=""]; JLM [label=""]; JLN [label=""]; JLO [label=""]; JLP [label=""]; JLQ [label=""]; JLR [label=""]; JLS [label=""]; JLT [label=""]; JLU [label=""]; JLV [label=""]; JLW [label=""]; JLX [label=""]; JLY [label=""]; JLZ [label=""]; JMA [label=""]; JMB [label=""]; JMC [label=""]; JMD [label=""]; JME [label=""]; JMF [label=""]; JMG [label=""]; JMH [label=""]; JMI [label=""]; JMJ [label=""]; JMK [label=""]; JML [label=""]; JMM [label=""]; JMN [label=""]; JMO [label=""]; JMP [label=""]; JMQ [label=""]; JMR [label=""]; JMS [label=""]; JMT [label=""]; JMU [label=""]; JMV [label=""]; JMW [label=""]; JMX [label=""]; JMY [label=""]; JMZ [label=""]; JNA [label=""]; JNB [label=""]; JNC [label=""]; JND [label=""]; JNE [label=""]; JNF [label=""]; JNG [label=""]; JNH [label=""]; JNI [label=""]; JNJ [label=""]; JNK [label=""]; JNL [label=""]; JNM [label=""]; JNN [label=""]; JNO [label=""]; JNP [label=""]; JNQ [label=""]; JNR [label=""]; JNS [label=""]; JNT [label=""]; JNU [label=""]; JNV [label=""]; JNW [label=""]; JNX [label=""]; JNY [label=""]; JNZ [label=""]; JOA [label=""]; JOB [label=""]; JOC [label=""]; JOD [label=""]; JOE [label=""]; JOF [label=""]; JOG [label=""]; JOH [label=""]; JOI [label=""]; JOJ [label=""]; JOK [label=""]; JOL [label=""]; JOM [label=""]; JON [label=""]; JOO [label=""]; JOP [label=""]; JOQ [label=""]; JOR [label=""]; JOS [label=""]; JOT [label=""]; JOU [label=""]; JOV [label=""]; JOW [label=""]; JOX [label=""]; JOY [label=""]; JOZ [label=""]; JPA [label=""]; JPB [label=""]; JPC [label=""]; JPD [label=""]; JPE [label=""]; JPF [label=""]; JPG [label=""]; JPH [label=""]; JPI [label=""]; JPJ [label=""]; JPK [label=""]; JPL [label=""]; JPM [label=""]; JPN [label=""]; JPO [label=""]; JPP [label=""]; JPQ [label=""]; JPR [label=""]; JPS [label=""]; JPT [label=""]; JPU [label=""]; JPV [label=""]; JPW [label=""]; JPX [label=""]; JPY [label=""]; JPZ [label=""]; JQA [label=""]; JQB [label=""]; JQC [label=""]; JQD [label=""]; JQE [label=""]; JQF [label=""]; JQG [label=""]; JQH [label=""]; JQI [label=""]; JQJ [label=""]; JQK [label=""]; JQL [label=""]; JQM [label=""]; JQN [label=""]; JQO [label=""]; JQP [label=""]; JQQ [label=""]; JQR [label=""]; JQS [label=""]; JQT [label=""]; JQU [label=""]; JQV [label=""]; JQW [label=""]; JQX [label=""]; JQY [label=""]; JQZ [label=""]; JRA [label=""]; JRB [label=""]; JRC [label=""]; JRD [label=""]; JRE [label=""]; JRF [label=""]; JRG [label=""]; JRH [label=""]; JRI [label=""]; JRJ [label=""]; JRK [label=""]; JRL [label=""]; JRM [label=""]; JRN [label=""]; JRO [label=""]; JRP [label=""]; JRQ [label=""]; JRR [label=""]; JRS [label=""]; JRT [label=""]; JRU [label=""]; JRV [label=""]; JRW [label=""]; JRX [label=""]; JRY [label=""]; JRZ [label=""]; JSA [label=""]; JSB [label=""]; JSC [label=""]; JSD [label=""]; JSE [label=""]; JSF [label=""]; JSG [label=""]; JSH [label=""]; JSI [label=""]; JSJ [label=""]; JSK [label=""]; JSL [label=""]; JSM [label=""]; JSN [label=""]; JSO [label=""]; JSP [label=""]; JSQ [label=""]; JSR [label=""]; JSS [label=""]; JST [label=""]; JSU [label=""]; JSV [label=""]; JSW [label=""]; JSX [label=""]; JSY [label=""]; JSZ [label=""]; JTA [label=""]; JTB [label=""]; JTC [label=""]; JTD [label=""]; JTE [label=""]; JTF [label=""]; JTG [label=""]; JTH [label=""]; JTI [label=""]; JTJ [label=""]; JTK [label=""]; JTL [label=""]; JTM [label=""]; JTN [label=""]; JTO [label=""]; JTP [label=""]; JTQ [label=""]; JTR [label=""]; JTS [label=""]; JTT [label=""]; JTU [label=""]; JTV [label=""]; JTW [label=""]; JTX [label=""]; JTY [label=""]; JTZ [label=""]; JUA [label=""]; JUB [label=""]; JUC [label=""]; JUD [label=""]; JUE [label=""]; JUF [label=""]; JUG [label=""]; JUH [label=""]; JUI [label=""]; JUJ [label=""]; JUK [label=""]; JUL [label=""]; JUM [label=""]; JUN [label=""]; JUO [label=""]; JUP [label=""]; JUQ [label=""]; JUR [label=""]; JUS [label=""]; JUT [label=""]; JUU [label=""]; JUV [label=""]; JUW [label=""]; JUX [label=""]; JUY [label=""]; JUZ [label=""]; JVA [label=""]; JVB [label=""]; JVC [label=""]; JVD [label=""]; JVE [label=""]; JVF [label=""]; JVG [label=""]; JVH [label=""]; JVI [label=""]; JVJ [label=""]; JVK [label=""]; JVL [label=""]; JVM [label=""]; JVN [label=""]; JVO [label=""]; JVP [label=""]; JVQ [label=""]; JVR [label=""]; JVS [label=""]; JVT [label=""]; JVU [label=""]; JVV [label=""]; JVW [label=""]; JVX [label=""]; JVY [label=""]; JVZ [label=""]; JWA [label=""]; JWB [label=""]; JWC [label=""]; JWD [label=""]; JWE [label=""]; JWF [label=""]; JWG [label=""]; JWH [label=""]; JWI [label=""]; JWJ [label=""]; JWK [label=""]; JWL [label=""]; JWM [label=""]; JWN [label=""]; JWO [label=""]; JWP [label=""]; JWQ [label=""]; JWR [label=""]; JWS [label=""]; JWT [label=""]; JWU [label=""]; JWV [label=""]; JWW [label=""]; JWX [label=""]; JWY [label=""]; JWZ [label=""]; JXA [label=""]; JXB [label=""]; JXC [label=""]; JXD [label=""]; JXE [label=""]; JXF [label=""]; JXG [label=""]; JXH [label=""]; JXI [label=""]; JXJ [label=""]; JXK [label=""]; JXL [label=""]; JXM [label=""]; JXN [label=""]; JXO [label=""]; JXP [label=""]; JXQ [label=""]; JXR [label=""]; JXS [label=""]; JXT [label=""]; JXU [label=""]; JXV [label=""]; JXW [label=""]; JXX [label=""]; JXY [label=""]; JXZ [label=""]; JYA [label=""]; JYB [label=""]; JYC [label=""]; JYD [label=""]; JYE [label=""]; JYF [label=""]; JYG [label=""]; JYH [label=""]; JYI [label=""]; JYJ [label=""]; JYK [label=""]; JYL [label=""]; JYM [label=""]; JYN [label=""]; JYO [label=""]; JYP [label=""]; JYQ [label=""]; JYR [label=""]; JYS [label=""]; JYT [label=""]; JYU [label=""]; JYV [label=""]; JYW [label=""]; JYX [label=""]; JYY [label=""]; JYZ [label=""]; JZA [label=""]; JZB [label=""]; JZC [label=""]; JZD [label=""]; JZE [label=""]; JZF [label=""]; JZG [label=""]; JZH [label=""]; JZI [label=""]; JZJ [label=""]; JZK [label=""]; JZL [label=""]; JZM [label=""]; JZN [label=""]; JZO [label=""]; JZP [label=""]; JZQ [label=""]; JZR [label=""]; JZS [label=""]; JZT [label=""]; JZU [label=""]; JZV [label=""]; JZW [label=""]; JZX [label=""]; JZY [label=""]; JZZ [label=""]; KAA [label=""]; KAB [label=""]; KAC [label=""]; KAD [label=""]; KAE [label=""]; KAF [label=""]; KAG [label=""]; KAH [label=""]; KAI [label=""]; KAJ [label=""]; KAK [label=""]; KAL [label=""]; KAM [label=""]; KAN [label=""]; KAO [label=""]; KAP [label=""]; KAQ [label=""]; KAR [label=""]; KAS [label=""]; KAT [label=""]; KAU [label=""]; KAV [label=""]; KAW [label=""]; KAX [label=""]; KAY [label=""]; KAZ [label=""]; KBA [label=""]; KBB [label=""]; KBC [label=""]; KBD [label=""]; KBE [label=""]; KBF [label=""]; KBG [label=""]; KBH [label=""]; KBI [label=""]; KBJ [label=""]; KBK [label=""]; KBL [label=""]; KBM [label=""]; KBN [label=""]; KBO [label=""]; KBP [label=""]; KBQ [label=""]; KBR [label=""]; KBS [label=""]; KBT [label=""]; KBU [label=""]; KBV [label=""]; KBW [label=""]; KBX [label=""]; KBY [label=""]; KBZ [label=""]; KCA [label=""]; KCB [label=""]; KCC [label=""]; KCD [label=""]; KCE [label=""]; KCF [label=""]; KCG [label=""]; KCH [label=""]; KCI [label=""]; KCJ [label=""]; KCK [label=""]; KCL [label=""]; KCM [label=""]; KCN [label=""]; KCO [label=""]; KCP [label=""]; KCQ [label=""]; KCR [label=""]; KCS [label=""]; KCT [label=""]; KCU [label=""]; KCV [label=""]; KCW [label=""]; KCX [label=""]; KCY [label=""]; KCZ [label=""]; KDA [label=""]; KDB [label=""]; KDC [label=""]; KDD [label=""]; KDE [label=""]; KDF [label=""]; KDG [label=""]; KDH [label=""]; KDI [label=""]; KDJ [label=""]; KDK [label=""]; KDL [label=""]; KDM [label=""]; KDN [label=""]; KDO [label=""]; KDP [label=""]; KDQ [label=""]; KDR [label=""]; KDS [label=""]; KDT [label=""]; KDU [label=""]; KDV [label=""]; KDW [label=""]; KDX [label=""]; KDY [label=""]; KDZ [label=""]; KEA [label=""]; KEB [label=""]; KEC [label=""]; KED [label=""]; KEE [label=""]; KEF [label=""]; KEG [label=""]; KEH [label=""]; KEI [label=""]; KEJ [label=""]; KEK [label=""]; KEL [label=""]; KEM [label=""]; KEN [label=""]; KEO [label=""]; KEP [label=""]; KEQ [label=""]; KER [label=""]; KES [label=""]; KET [label=""]; KEU [label=""]; KEV [label=""]; KEW [label=""]; KEX [label=""]; KEY [label=""]; KEZ [label=""]; KFA [label=""]; KFB [label=""]; KFC [label=""]; KFD [label=""]; KFE [label=""]; KFF [label=""]; KFG [label=""]; KFH [label=""]; KFI [label=""]; KFJ [label=""]; KFK [label=""]; KFL [label=""]; KFM [label=""]; KFN [label=""]; KFO [label=""]; KFP [label=""]; KFQ [label=""]; KFR [label=""]; KFS [label=""]; KFT [label=""]; KFU [label=""]; KFV [label=""]; KFW [label=""]; KFX [label=""]; KFY [label=""]; KFZ [label=""]; KGA [label=""]; KGB [label=""]; KGC [label=""]; KGD [label=""]; KGE [label=""]; KGF [label=""]; KGG [label=""]; KGH [label=""]; KGI [label=""]; KGJ [label=""]; KGK [label=""]; KGL [label=""]; KGM [label=""]; KGN [label=""]; KGO [label=""]; KGP [label=""]; KGQ [label=""]; KGR [label=""]; KGS [label=""]; KGT [label=""]; KGU [label=""]; KGV [label=""]; KGW [label=""]; KGX [label=""]; KGY [label=""]; KGZ [label=""]; KHA [label=""]; KHB [label=""]; KHC [label=""]; KHD [label=""]; KHE [label=""]; KHF [label=""]; KHG [label=""]; KHH [label=""]; KHI [label=""]; KHJ [label=""]; KHK [label=""]; KHL [label=""]; KHM [label=""]; KHN [label=""]; KHO [label=""]; KHP [label=""]; KHQ [label=""]; KHR [label=""]; KHS [label=""]; KHT [label=""]; KHU [label=""]; KHV [label=""]; KHW [label=""]; KHX [label=""]; KHY [label=""]; KHZ [label=""]; KIA [label=""]; KIB [label=""]; KIC [label=""]; KID [label=""]; KIE [label=""]; KIF [label=""]; KIG [label=""]; KIH [label=""]; KII [label=""]; KIJ [label=""]; KIK [label=""]; KIL [label=""]; KIM [label=""]; KIN [label=""]; KIO [label=""]; KIP [label=""]; KIQ [label=""]; KIR [label=""]; KIS [label=""]; KIT [label=""]; KIU [label=""]; KIV [label=""]; KIW [label=""]; KIX [label=""]; KIY [label=""]; KIZ [label=""]; KJA [label=""]; KJB [label=""]; KJC [label=""]; KJD [label=""]; KJE [label=""]; KJF [label=""]; KJG [label=""]; KJH [label=""]; KJI [label=""]; KJJ [label=""]; KJK [label=""]; KJL [label=""]; KJM [label=""]; KJN [label=""]; KJO [label=""]; KJP [label=""]; KJQ [label=""]; KJR [label=""]; KJS [label=""]; KJT [label=""]; KJU [label=""]; KJV [label=""]; KJW [label=""]; KJX [label=""]; KJY [label=""]; KJZ [label=""]; KKA [label=""]; KKB [label=""]; KKC [label=""]; KKD [label=""]; KKE [label=""]; KKF [label=""]; KKG [label=""]; KKH [label=""]; KKI [label=""]; KKJ [label=""]; KKK [label=""]; KKL [label=""]; KKM [label=""]; KKN [label=""]; KKO [label=""]; KKP [label=""]; KKQ [label=""]; KKR [label=""]; KKS [label=""]; KKT [label=""]; KKU [label=""]; KKV [label=""]; KKW [label=""]; KKX [label=""]; KKY [label=""]; KKZ [label=""]; KLA [label=""]; KLB [label=""]; KLC [label=""]; KLD [label=""]; KLE [label=""]; KLF [label=""]; KLG [label=""]; KLH [label=""]; KLI [label=""]; KLJ [label=""]; KLK [label=""]; KLL [label=""]; KLM [label=""]; KLN [label=""]; KLO [label=""]; KLP [label=""]; KLQ [label=""]; KLR [label=""]; KLS [label=""]; KLT [label=""]; KLU [label=""]; KLV [label=""]; KLW [label=""]; KLX [label=""]; KLY [label=""]; KLZ [label=""]; KMA [label=""]; KMB [label=""]; KMC [label=""]; KMD [label=""]; KME [label=""]; KMF [label=""]; KMG [label=""]; KMH [label=""]; KMI [label=""]; KMJ [label=""]; KMK [label=""]; KML [label=""]; KMM [label=""]; KMN [label=""]; KMO [label=""]; KMP [label=""]; KMQ [label=""]; KMR [label=""]; KMS [label=""]; KMT [label=""]; KMU [label=""]; KMV [label=""]; KMW [label=""]; KMX [label=""]; KMY [label=""]; KMZ [label=""]; KNA [label=""]; KNB [label=""]; KNC [label=""]; KND [label=""]; KNE [label=""]; KNF [label=""]; KNG [label=""]; KNH [label=""]; KNI [label=""]; KNJ [label=""]; KNK [label=""]; KNL [label=""]; KNM [label=""]; KNN [label=""]; KNO [label=""]; KNP [label=""]; KNQ [label=""]; KNR [label=""]; KNS [label=""]; KNT [label=""]; KNU [label=""]; KNV [label=""]; KNW [label=""]; KNX [label=""]; KNY [label=""]; KNZ [label=""]; KOA [label=""]; KOB [label=""]; KOC [label=""]; KOD [label=""]; KOE [label=""]; KOF [label=""]; KOG [label=""]; KOH [label=""]; KOI [label=""]; KOJ [label=""]; KOK [label=""]; KOL [label=""]; KOM [label=""]; KON [label=""]; KOO [label=""]; KOP [label=""]; KOQ [label=""]; KOR [label=""]; KOS [label=""]; KOT [label=""]; KOU [label=""]; KOV [label=""]; KOW [label=""]; KOX [label=""]; KOY [label=""]; KOZ [label=""]; KPA [label=""]; KPB [label=""]; KPC [label=""]; KPD [label=""]; KPE [label=""]; KPF [label=""]; KPG [label=""]; KPH [label=""]; KPI [label=""]; KPJ [label=""]; KPK [label=""]; KPL [label=""]; KPM [label=""]; KPN [label=""]; KPO [label=""]; KPP [label=""]; KPQ [label=""]; KPR [label=""]; KPS [label=""]; KPT [label=""]; KPU [label=""]; KPV [label=""]; KPW [label=""]; KPX [label=""]; KPY [label=""]; KPZ [label=""]; KQA [label=""]; KQB [label=""]; KQC [label=""]; KQD [label=""]; KQE [label=""]; KQF [label=""]; KQG [label=""]; KQH [label=""]; KQI [label=""]; KQJ [label=""]; KQK [label=""]; KQL [label=""]; KQM [label=""]; KQN [label=""]; KQO [label=""]; KQP [label=""]; KQQ [label=""]; KQR [label=""]; KQS [label=""]; KQT [label=""]; KQU [label=""]; KQV [label=""]; KQW [label=""]; KQX [label=""]; KQY [label=""]; KQZ [label=""]; KRA [label=""]; KRB [label=""]; KRC [label=""]; KRD [label=""]; KRE [label=""]; KRF [label=""]; KRG [label=""]; KRH [label=""]; KRI [label=""]; KRJ [label=""]; KRK [label=""]; KRL [label=""]; KRM [label=""]; KRN [label=""]; KRO [label=""]; KRP [label=""]; KRQ [label=""]; KRR [label=""]; KRS [label=""]; KRT [label=""]; KRU [label=""]; KRV [label=""]; KRW [label=""]; KRX [label=""]; KRY [label=""]; KRZ [label=""]; KSA [label=""]; KSB [label=""]; KSC [label=""]; KSD [label=""]; KSE [label=""]; KSF [label=""]; KSG [label=""]; KSH [label=""]; KSI [label=""]; KSJ [label=""]; KSK [label=""]; KSL [label=""]; KSM [label=""]; KSN [label=""]; KSO [label=""]; KSP [label=""]; KSQ [label=""]; KSR [label=""]; KSS [label=""]; KST [label=""]; KSU [label=""]; KSV [label=""]; KSW [label=""]; KSX [label=""]; KSY [label=""]; KSZ [label=""]; KTA [label=""]; KTB [label=""]; KTC [label=""]; KTD [label=""]; KTE [label=""]; KTF [label=""]; KTG [label=""]; KTH [label=""]; KTI [label=""]; KTJ [label=""]; KTK [label=""]; KTL [label=""]; KTM [label=""]; KTN [label=""]; KTO [label=""]; KTP [label=""]; KTQ [label=""]; KTR [label=""]; KTS [label=""]; KTT [label=""]; KTU [label=""]; KTV [label=""]; KTW [label=""]; KTX [label=""]; KTY [label=""]; KTZ [label=""]; KUA [label=""]; KUB [label=""]; KUC [label=""]; KUD [label=""]; KUE [label=""]; KUF [label=""]; KUG [label=""]; KUH [label=""]; KUI [label=""]; KUJ [label=""]; KUK [label=""]; KUL [label=""]; KUM [label=""]; KUN [label=""]; KUO [label=""]; KUP [label=""]; KUQ [label=""]; KUR [label=""]; KUS [label=""]; KUT [label=""]; KUU [label=""]; KUV [label=""]; KUW [label=""]; KUX [label=""]; KUY [label=""]; KUZ [label=""]; KVA [label=""]; KVB [label=""]; KVC [label=""]; KVD [label=""]; KVE [label=""]; KVF [label=""]; KVG [label=""]; KVH [label=""]; KVI [label=""]; KVJ [label=""]; KVK [label=""]; KVL [label=""]; KVM [label=""]; KVN [label=""]; KVO [label=""]; KVP [label=""]; KVQ [label=""]; KVR [label=""]; KVS [label=""]; KVT [label=""]; KVU [label=""]; KVV [label=""]; KVW [label=""]; KVX [label=""]; KVY [label=""]; KVZ [label=""]; KWA [label=""]; KWB [label=""]; KWC [label=""]; KWD [label=""]; KWE [label=""]; KWF [label=""]; KWG [label=""]; KWH [label=""]; KWI [label=""]; KWJ [label=""]; KWK [label=""]; KWL [label=""]; KWM [label=""]; KWN [label=""]; KWO [label=""]; KWP [label=""]; KWQ [label=""]; KWR [label=""]; KWS [label=""]; KWT [label=""]; KWU [label=""]; KWV [label=""]; KWW [label=""]; KWX [label=""]; KWY [label=""]; KWZ [label=""]; KXA [label=""]; KXB [label=""]; KXC [label=""]; KXD [label=""]; KXE [label=""]; KXF [label=""]; KXG [label=""]; KXH [label=""]; KXI [label=""]; KXJ [label=""]; KXK [label=""]; KXL [label=""]; KXM [label=""]; KXN [label=""]; KXO [label=""]; KXP [label=""]; KXQ [label=""]; KXR [label=""]; KXS [label=""]; KXT [label=""]; KXU [label=""]; KXV [label=""]; KXW [label=""]; KXX [label=""]; KXY [label=""]; KXZ [label=""]; KYA [label=""]; KYB [label=""]; KYC [label=""]; KYD [label=""]; KYE [label=""]; KYF [label=""]; KYG [label=""]; KYH [label=""]; KYI [label=""]; KYJ [label=""]; KYK [label=""]; KYL [label=""]; KYM [label=""]; KYN [label=""]; KYO [label=""]; KYP [label=""]; KYQ [label=""]; KYR [label=""]; KYS [label=""]; KYT [label=""]; KYU [label=""]; KYV [label=""]; KYW [label=""]; KYX [label=""]; KYY [label=""]; KYZ [label=""]; KZA [label=""]; KZB [label=""]; KZC [label=""]; KZD [label=""]; KZE [label=""]; KZF [label=""]; KZG [label=""]; KZH [label=""]; KZI [label=""]; KZJ [label=""]; KZK [label=""]; KZL [label=""]; KZM [label=""]; KZN [label=""]; KZO [label=""]; KZP [label=""]; KZQ [label=""]; KZR [label=""]; KZS [label=""]; KZT [label=""]; KZU [label=""]; KZV [label=""]; KZW [label=""]; KZX [label=""]; KZY [label=""]; KZZ [label=""]; LAA [label=""]; LAB [label=""]; LAC [label=""]; LAD [label=""]; LAE [label=""]; LAF [label=""]; LAG [label=""]; LAH [label=""]; LAI [label=""]; LAJ [label=""]; LAK [label=""]; LAL [label=""]; LAM [label=""]; LAN [label=""]; LAO [label=""]; LAP [label=""]; LAQ [label=""]; LAR [label=""]; LAS [label=""]; LAT [label=""]; LAU [label=""]; LAV [label=""]; LAW [label=""]; LAX [label=""]; LAY [label=""]; LAZ [label=""]; LBA [label=""]; LBB [label=""]; LBC [label=""]; LBD [label=""]; LBE [label=""]; LBF [label=""]; LBG [label=""]; LBH [label=""]; LBI [label=""]; LBJ [label=""]; LBK [label=""]; LBL [label=""]; LBM [label=""]; LBN [label=""]; LBO [label=""]; LBP [label=""]; LBQ [label=""]; LBR [label=""]; LBS [label=""]; LBT [label=""]; LBU [label=""]; LBV [label=""]; LBW [label=""]; LBX [label=""]; LBY [label=""]; LBZ [label=""]; LCA [label=""]; LCB [label=""]; LCC [label=""]; LCD [label=""]; LCE [label=""]; LCF [label=""]; LCG [label=""]; LCH [label=""]; LCI [label=""]; LCJ [label=""]; LCK [label=""]; LCL [label=""]; LCM [label=""]; LCN [label=""]; LCO [label=""]; LCP [label=""]; LCQ [label=""]; LCR [label=""]; LCS [label=""]; LCT [label=""]; LCU [label=""]; LCV [label=""]; LCW [label=""]; LCX [label=""]; LCY [label=""]; LCZ [label=""]; LDA [label=""]; LDB [label=""]; LDC [label=""]; LDD [label=""]; LDE [label=""]; LDF [label=""]; LDG [label=""]; LDH [label=""]; LDI [label=""]; LDJ [label=""]; LDK [label=""]; LDL [label=""]; LDM [label=""]; LDN [label=""]; LDO [label=""]; LDP [label=""]; LDQ [label=""]; LDR [label=""]; LDS [label=""]; LDT [label=""]; LDU [label=""]; LDV [label=""]; LDW [label=""]; LDX [label=""]; LDY [label=""]; LDZ [label=""]; LEA [label=""]; LEB [label=""]; LEC [label=""]; LED [label=""]; LEE [label=""]; LEF [label=""]; LEG [label=""]; LEH [label=""]; LEI [label=""]; LEJ [label=""]; LEK [label=""]; LEL [label=""]; LEM [label=""]; LEN [label=""]; LEO [label=""]; LEP [label=""]; LEQ [label=""]; LER [label=""]; LES [label=""]; LET [label=""]; LEU [label=""]; LEV [label=""]; LEW [label=""]; LEX [label=""]; LEY [label=""]; LEZ [label=""]; LFA [label=""]; LFB [label=""]; LFC [label=""]; LFD [label=""]; LFE [label=""]; LFF [label=""]; LFG [label=""]; LFH [label=""]; LFI [label=""]; LFJ [label=""]; LFK [label=""]; LFL [label=""]; LFM [label=""]; LFN [label=""]; LFO [label=""]; LFP [label=""]; LFQ [label=""]; LFR [label=""]; LFS [label=""]; LFT [label=""]; LFU [label=""]; LFV [label=""]; LFW [label=""]; LFX [label=""]; LFY [FX [label=""]; LFY [

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The study of estratetraenol and its derivatives occupies a unique intersection of endocrinology and neurobiology, touching upon the elusive science of human chemosignals. 3-O-Benzyl Estratetraenol, a synthetic derivative of the putative human pheromone estratetraenol, presents a compelling case for in vitro mechanistic investigation. While direct empirical data on this specific compound is sparse in publicly accessible literature, its structural analogy to steroidal estrogens provides a robust framework for hypothesizing its biological interactions and for designing a comprehensive research strategy.

This guide is structured not as a rigid protocol, but as a logical progression of scientific inquiry. It is designed for researchers, scientists, and drug development professionals, providing the foundational principles, detailed methodologies, and interpretive logic required to thoroughly characterize the in vitro mechanism of action of this compound. We will proceed from target identification and affinity characterization to the dissection of downstream signaling pathways, grounding our approach in established principles of steroid biology.

Deconstructing the Molecule: Structural Rationale for Target Identification

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an analogue of estradiol, lacking the C17β hydroxyl group and possessing a double bond between C16 and C17.[1] This core steroidal structure, particularly the phenolic A-ring, is a strong predictor of affinity for estrogen receptors (ERs). The primary modification in this compound is the benzylation of the 3-hydroxyl group.

Expertise & Experience: In estrogen pharmacology, the 3-hydroxyl group is a critical hydrogen bond donor for high-affinity binding to the ER ligand-binding pocket. Masking this group with a bulky, hydrophobic benzyl substituent would be expected to significantly reduce direct binding affinity. This leads to two primary hypotheses for its mechanism of action:

  • Prodrug Hypothesis: The benzyl group is metabolically cleaved in vitro by cellular esterases, releasing the active parent compound, estratetraenol, which then interacts with its target.

  • Weak Agonist/Modulator Hypothesis: The intact molecule retains a low-level affinity for the ER, sufficient to elicit a biological response, potentially with a pharmacological profile distinct from the parent compound. Studies have shown that other phenolic compounds with benzyl ether modifications, such as 4-benzyloxyphenol, can bind to the estrogen receptor.[2][3]

Therefore, the primary molecular targets for investigation are the classical nuclear estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) , as well as the G protein-coupled estrogen receptor (GPER), which is implicated in rapid, non-genomic signaling.

Foundational Analysis: Receptor Binding Affinity

The first principle in characterizing a ligand's action is to determine if it physically interacts with its hypothesized target and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Trustworthiness: This assay is a self-validating system. By including a standard curve with a known high-affinity ligand (e.g., 17β-estradiol), the performance of the receptor preparation and the assay conditions are validated in every experiment. The relative binding affinity (RBA) of the test compound is then reliably determined relative to this internal standard.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound for the binding of a radiolabeled estrogen to the ER.

Objective: To quantify the binding affinity of this compound for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ protein.

  • [³H]-17β-Estradiol (Radioligand).

  • Unlabeled 17β-Estradiol (Reference Competitor).

  • Test Compound: this compound.

  • Assay Buffer (e.g., TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4).[4]

  • Dextran-coated charcoal or filter plates (e.g., MultiScreenHTS) for separation of bound and free radioligand.[5]

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the reference competitor (unlabeled 17β-estradiol) and the test compound (this compound) in the assay buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Prepare a working solution of [³H]-17β-estradiol at a concentration near its dissociation constant (Kd) for the receptor (typically 0.5-1.0 nM).[4]

    • Dilute the recombinant ER preparation in ice-cold assay buffer to a concentration that yields sufficient signal-to-noise (e.g., 50-100 µg protein per assay tube).[4]

  • Assay Incubation:

    • Set up triplicate tubes for each condition: Total Binding (Radioligand + Receptor), Non-Specific Binding (Radioligand + Receptor + 100-fold excess of unlabeled Estradiol), and Competition (Radioligand + Receptor + varying concentrations of Test Compound or Reference Competitor).

    • Add assay buffer, competitor/test compound solution, radioligand solution, and finally the receptor preparation to each tube.

    • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add an ice-cold slurry of dextran-coated charcoal to each tube (except for filter-based methods).

    • Incubate for 10-15 minutes on ice with occasional vortexing. The charcoal binds the free radioligand.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C. The supernatant contains the receptor-bound radioligand.[4]

    • Alternatively, for filter-based assays, transfer the incubation mixture to the filter plate and apply vacuum to separate. Wash the filters with ice-cold buffer to remove unbound ligand.[5]

  • Quantification and Data Analysis:

    • Transfer the supernatant (or the filter) to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Visualization: Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation (4°C) cluster_sep Separation cluster_quant Quantification & Analysis P1 Serial Dilutions (Test Compound & Estradiol) Incubate Combine Reagents in Triplicate: - Total Binding - Non-Specific Binding - Competition Points P1->Incubate P2 [³H]-Estradiol Solution (~Kd concentration) P2->Incubate P3 ERα / ERβ Protein (Working Dilution) P3->Incubate Separate Add Dextran-Coated Charcoal or use Filter Plate Incubate->Separate Centrifuge Centrifuge to Pellet Charcoal Separate->Centrifuge Count Scintillation Counting of Supernatant/Filter Centrifuge->Count Analyze Calculate % Specific Binding Count->Analyze Plot Non-linear Regression (IC50 & RBA Determination) Analyze->Plot

Workflow for Competitive Radioligand Binding Assay.

Functional Characterization I: Genomic Signaling Pathway

Binding to a receptor does not equate to functional activity. The canonical mechanism of ER action involves the ligand-receptor complex binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating transcription. A luciferase reporter gene assay is the most direct and high-throughput method to quantify this genomic activity in vitro.

Experimental Protocol: ERE-Luciferase Reporter Gene Assay

Objective: To determine if this compound acts as an agonist or antagonist of ER-mediated transcription.

Materials:

  • A human cell line expressing ERα and/or ERβ (e.g., T47D, MCF-7).[6]

  • An ERE-luciferase reporter plasmid (containing multiple ERE sequences upstream of a minimal promoter driving firefly luciferase expression) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line like T47D-KBluc.[6][7]

  • Transfection reagent.

  • Phenol red-free cell culture medium supplemented with charcoal-stripped serum (to remove endogenous estrogens).

  • Test Compound, 17β-Estradiol (Agonist Control), and an ER antagonist (e.g., ICI 182,780/Fulvestrant) (Antagonist Control).

  • Luciferase assay reagent kit.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture cells in phenol red-free medium with charcoal-stripped serum for at least 48-72 hours prior to the experiment.

    • Seed cells into 96-well plates.

    • If not using a stable cell line, co-transfect the cells with the ERE-luciferase reporter and the normalization control plasmid according to the manufacturer's protocol. Allow 24 hours for gene expression.

  • Compound Treatment (Agonist Mode):

    • Prepare serial dilutions of this compound and 17β-Estradiol in the assay medium.

    • Replace the culture medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

  • Compound Treatment (Antagonist Mode):

    • Prepare serial dilutions of this compound and the antagonist control.

    • Add the test compounds to the wells in combination with a fixed concentration of 17β-Estradiol that gives a submaximal response (e.g., its EC80).

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • For Agonist Mode: Plot the normalized luciferase activity as a fold induction over the vehicle control against the log concentration of the test compound. Determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy relative to 17β-Estradiol.

    • For Antagonist Mode: Plot the normalized luciferase activity against the log concentration of the test compound. Determine the IC50 for the inhibition of the estradiol-induced response.

Visualization: Genomic Estrogen Receptor Signaling Pathway

G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand 3-O-Benzyl Estratetraenol (E) ER ERα/β Ligand->ER Binding Dimer E-ER Dimer ER->Dimer Dimerization ERE ERE Dimer->ERE Translocation & Binding DNA Transcription Transcription ERE->Transcription Luc Luciferase Gene mRNA Luciferase mRNA Transcription->mRNA Translation Translation mRNA->Translation Luciferase Luciferase Protein Translation->Luciferase Light Light Output (Measured) Luciferase->Light + Substrate G cluster_membrane Plasma Membrane mER Membrane ERα or GPER Src c-Src mER->Src Activation Ligand 3-O-Benzyl Estratetraenol Ligand->mER Binding Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation TF Transcription Factors (e.g., c-Fos) pERK->TF Nuclear Translocation

A non-genomic pathway via membrane ER and MAPK/ERK.

Data Synthesis and Interpretation

The power of this multi-assay approach lies in the synthesis of all data points to build a comprehensive mechanistic profile. The results should be summarized in clear, comparative tables.

Table 1: Hypothetical In Vitro Activity Profile
CompoundERα RBA (%)ERβ RBA (%)ERE-Luc EC50 (nM)Efficacy vs. E2 (%)p-ERK Induction (Fold change @ 10 min)
17β-Estradiol 100900.011005.0
Estratetraenol 581.5854.2
This compound <0.1<0.1>1000 (inactive)<51.2 (negligible)
Hypothesis 1 Outcome
This compound (+S9) ¹235.0803.5
Hypothesis 2 Outcome
This compound 0.50.850602.5

¹Results after pre-incubation with S9 liver fractions to simulate metabolic activation (prodrug hypothesis).

Interpretation Logic:

  • If this compound is inactive in all assays, but activity is gained after incubation with metabolic enzymes (e.g., S9 fractions), this strongly supports the Prodrug Hypothesis. The benzyl group is likely cleaved to release the active parent compound.

  • If the intact compound shows weak binding (low RBA) and weak functional activity (high EC50, low efficacy) in the reporter and phosphorylation assays, this supports the Weak Agonist Hypothesis. The bulky benzyl group hinders optimal receptor interaction but does not completely abolish it.

  • If the compound binds to the ER (measurable RBA) but fails to activate the ERE-luciferase reporter, and instead inhibits the action of estradiol, it is a genomic antagonist.

  • If the compound shows potent and rapid p-ERK induction but weak or no activity in the ERE-luciferase assay, it may be a selective activator of non-genomic pathways. Such compounds are of significant interest in drug development. [8][9]

Conclusion

References

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  • Frank, A. P., & Michel, M. C. (2012). Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen. Journal of Vascular Research. [Link]

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An In-depth Technical Guide to 3-O-Benzyl Estratetraenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-O-Benzyl Estratetraenol, a significant derivative of the endogenous steroid estratetraenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, its logical synthesis, physicochemical properties, and its role as a key intermediate in the synthesis of other biologically important steroids.

Introduction: The Significance of Estratetraenol and the Rationale for its 3-O-Benzyl Derivative

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid first identified in the urine of pregnant women.[1] It is structurally related to estrogenic sex hormones but lacks known estrogenic activity.[1] Estratetraenol has garnered significant interest for its potential pheromone-like activities in humans, influencing mood and social cognition.[1]

The phenolic hydroxyl group at the C3 position of the steroid's A-ring is a key functional group. While essential for some of its biological interactions, this hydroxyl group can also be a site for metabolic modification or can interfere with planned chemical transformations at other positions of the steroid nucleus. The synthesis of this compound addresses this by "protecting" the C3 hydroxyl group with a benzyl ether. This strategic chemical modification is a cornerstone of steroid synthesis, enabling chemists to perform reactions on other parts of the molecule without unintended interference from the phenolic hydroxyl group. The benzyl group is an ideal protecting group in many contexts because it is relatively stable to a wide range of reaction conditions but can be selectively removed when desired.

Discovery and History: A Derivative Born from Synthetic Necessity

While a specific, seminal publication detailing the first synthesis of this compound is not readily identifiable in a historical context, its discovery is intrinsically linked to the broader field of steroid chemistry and the development of protecting group strategies. The advent of methods to selectively protect hydroxyl groups was a pivotal advancement, allowing for the synthesis of complex, polyfunctional molecules like steroids.

The existence of this compound as a commercially available synthetic intermediate, with a registered CAS number of 23880-57-1, points to its established utility in the scientific community.[2] It is most accurately described as a compound developed out of the necessity for a chemically stable form of estratetraenol that allows for further synthetic manipulation. Its primary historical and ongoing significance lies in its role as a building block for more complex steroid derivatives. One such documented application is its use as an intermediate in the synthesis of 17-epiestriol, a metabolite of estradiol.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthesis.

PropertyValueSource
Molecular Formula C25H28O[2]
Molar Mass 344.49 g/mol [2]
CAS Number 23880-57-1[2]
Appearance Solid (predicted)
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most logically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide is generated from the C3 hydroxyl group of estratetraenol.

Proposed Synthetic Protocol

Reaction: Estratetraenol + Benzyl Bromide → this compound

Reagents and Solvents:

  • Estratetraenol (starting material)

  • Benzyl bromide (benzylating agent)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., acetone, N,N-dimethylformamide (DMF))

Step-by-Step Methodology:

  • Dissolution: Dissolve estratetraenol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Add the base to the solution. If using a milder base like potassium carbonate, the reaction may require heating. If using a strong base like sodium hydride, the reaction can often be performed at room temperature. The base will deprotonate the phenolic hydroxyl group at the C3 position to form the more nucleophilic phenoxide ion.

  • Benzylation: Slowly add benzyl bromide to the reaction mixture. The phenoxide ion will then act as a nucleophile, attacking the benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the benzyl ether linkage.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (estratetraenol) and the appearance of a new, less polar spot corresponding to the product.

  • Workup: Once the reaction is complete, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove any remaining aqueous impurities, and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield pure this compound.

Diagram of the Synthetic Workflow

SynthesisWorkflow Estratetraenol Estratetraenol ReactionMixture Reaction Mixture Estratetraenol->ReactionMixture Base Base (e.g., K2CO3) Base->ReactionMixture Solvent Anhydrous Solvent (e.g., DMF) Solvent->ReactionMixture BenzylBromide Benzyl Bromide BenzylBromide->ReactionMixture Purification Purification (Column Chromatography) ReactionMixture->Purification Workup FinalProduct This compound Purification->FinalProduct

Caption: Proposed workflow for the synthesis of this compound.

Characterization and Analytical Methods

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the steroid A-ring and the benzyl group. The benzylic methylene protons (O-CH₂-Ph) would typically appear as a singlet around 5.0 ppm. The steroid backbone would exhibit a complex series of aliphatic signals.

    • ¹³C NMR: The carbon NMR spectrum would show the corresponding signals for all 25 carbon atoms. The benzylic carbon would be identifiable, as would the aromatic and aliphatic carbons of the steroid nucleus.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) would confirm the successful protection of the phenolic hydroxyl group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₂₅H₂₈O).

Applications in Synthetic Chemistry

The primary utility of this compound is as a protected intermediate for the synthesis of other estratetraenol derivatives or related steroids. By masking the reactive C3 hydroxyl group, a variety of chemical transformations can be carried out on other parts of the molecule, such as the D-ring.

Role in the Synthesis of 17-Epiestriol

As previously mentioned, this compound has been cited as an intermediate in the synthesis of 17-epiestriol.[3] This suggests a synthetic route where the double bond in the D-ring of this compound is dihydroxylated to introduce the 16α and 17α hydroxyl groups. The benzyl protecting group would then be removed in a final step to yield 17-epiestriol.

Diagram of the Synthetic Application

SyntheticApplication BenzylEstratetraenol This compound Dihydroxylation Dihydroxylation of D-ring BenzylEstratetraenol->Dihydroxylation ProtectedEpiestriol Protected 17-Epiestriol Derivative Dihydroxylation->ProtectedEpiestriol Deprotection Deprotection (Removal of Benzyl Group) ProtectedEpiestriol->Deprotection Epiestriol 17-Epiestriol Deprotection->Epiestriol

Caption: Conceptual pathway for the synthesis of 17-Epiestriol from this compound.

Conclusion

This compound represents a key synthetic tool in the field of steroid chemistry. While its own "discovery" may be more a matter of practical invention than a singular historical event, its importance lies in its enabling role in the synthesis of more complex and biologically active molecules. This guide has provided a comprehensive overview of its likely synthesis, physicochemical properties, and its application as a strategic intermediate. For researchers and drug development professionals, a thorough understanding of such protected steroid derivatives is fundamental to the design and execution of novel synthetic routes to new therapeutic agents.

References

  • Estratetraenol. In: Wikipedia. [Link]

  • Synthesis and Structure-Activity Profiles of A-homoestranes, the Estratropones. J Med Chem. 1997 Nov 7;40(23):3836-41. [Link]

  • Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Molecules. 2023 Jan 7;28(2):684. [Link]

  • This compound. ChemBK. [Link]

  • 3-O-Benzyl 17-Epiestriol. CRO SPLENDID LAB. [Link]

  • This compound suppliers USA. USA Chemical Suppliers. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Estratetraenol (EST), an endogenous steroid, has been the subject of considerable research for its putative role as a human pheromone, influencing mood, social cognition, and sexual behavior.[1][2][3] The derivatization of this core structure offers a pathway to modulate its physicochemical properties and biological activities. This guide focuses on a specific synthetic derivative, 3-O-Benzyl Estratetraenol, a molecule for which biological data is not publicly available. The introduction of a benzyl group at the 3-hydroxyl position, a critical site for classical estrogenic activity, suggests its potential as a research tool, a prodrug, or a modulator of non-classical steroid signaling pathways. This document provides a comprehensive framework for the systematic investigation of this compound, outlining hypothesized activities and detailing the experimental protocols required for their validation.

Introduction: From Endogenous Steroid to Synthetic Derivative

Estratetraenol (EST): The Parent Compound

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) was first identified in the urine of pregnant women in 1968.[4][5] Structurally, it is an analog of estradiol, lacking the C17β hydroxyl group and possessing a double bond between C16 and C17.[1] Unlike estradiol, EST is not known to have significant estrogenic effects.[1] Its primary area of research has been in the realm of human chemosignaling. Studies have suggested that exposure to EST can:

  • Influence Mood and Arousal: In women, EST exposure has been associated with improved mood.[4] In men, it may enhance sexual arousal when they are already in that emotional state.[6]

  • Modulate Social Cognition: Research indicates that EST can improve men's accuracy in social perception tasks, particularly those evaluating romantic intimacy.[2][3][7]

  • Affect Sexual Motivation: Exposure to EST has been shown to increase heterosexual men's preference for larger, delayed sexual rewards without impacting general impulsivity, suggesting an effect on sexual motivation.[8][9]

  • Activate Specific Brain Regions: In heterosexual men, EST has been shown to activate the anterior hypothalamus, a brain region integral to reproductive and bonding behaviors.[6]

This compound: A Structural Perspective

This compound (CAS: 23880-57-1) is a synthetic derivative where the phenolic hydroxyl group at the C3 position is protected by a benzyl ether.[10][11] This modification has profound implications:

  • Blockade of Classical Estrogenic Activity: The free hydroxyl group at C3 is essential for high-affinity binding to classical nuclear estrogen receptors (ERα and ERβ). Its benzylation would sterically hinder and eliminate the hydrogen-bonding capability required for receptor activation. Therefore, this compound is unlikely to be a direct estrogen agonist.

  • Increased Lipophilicity: The addition of the benzyl group increases the molecule's lipophilicity. This could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its ability to cross the blood-brain barrier or partition into lipid-rich tissues.

  • Potential as a Prodrug: The benzyl ether linkage could be susceptible to cleavage by metabolic enzymes (e.g., cytochrome P450s) in vivo, releasing the active parent compound, estratetraenol. This would classify this compound as a potential prodrug, allowing for controlled release and potentially altered pharmacokinetics.

  • Synthetic Intermediate: In steroid chemistry, benzyl ethers are commonly used as protecting groups during synthesis to prevent the reactive 3-hydroxyl group from participating in unintended side reactions.[12]

The investigation into this compound is therefore an exploration of how these structural modifications translate into a unique biological activity profile, distinct from the parent EST.

Hypothesized Biological Activities and Mechanisms

Given the chemical nature of this compound, we can formulate several hypotheses regarding its potential biological activities. These hypotheses form the basis for the experimental protocols detailed in Section 3.0.

Modulated Chemosensory and Pheromonal Effects

It is plausible that this compound could act as a chemosignal, either by interacting directly with olfactory receptors or by serving as a prodrug for EST. The increased lipophilicity might alter its volatility and interaction with the olfactory mucus. The primary mechanism for detecting putative pheromones in mammals involves the vomeronasal organ (VNO) and the main olfactory epithelium (MOE), which transmit signals to the brain, influencing behavior and physiology.[13][14]

G cluster_0 Nasal Cavity cluster_1 Brain cluster_2 Response 3-O-Benzyl EST 3-O-Benzyl EST VNO / MOE Receptors VNO / MOE Receptors 3-O-Benzyl EST->VNO / MOE Receptors Binding Olfactory Bulb Olfactory Bulb VNO / MOE Receptors->Olfactory Bulb Signal Transduction Hypothalamus Hypothalamus Olfactory Bulb->Hypothalamus Limbic System Limbic System Olfactory Bulb->Limbic System Behavioral/Physiological Response Behavioral/Physiological Response Hypothalamus->Behavioral/Physiological Response Limbic System->Behavioral/Physiological Response

Caption: Hypothesized chemosensory signaling pathway for this compound.

Potential for Direct Neuro-modulatory Activity

Steroids can exert rapid, non-genomic effects by interacting with membrane-bound receptors and ion channels in the central nervous system. The modified structure of this compound might grant it novel interactions with neuronal receptors (e.g., GABA-A, NMDA) or signaling cascades, independent of any pheromonal effect. This could translate to anxiolytic, antidepressant, or cognitive-enhancing activities.

Estrogen Receptor Antagonism or Selective Modulation

While direct agonism is unlikely, the molecule could act as a competitive antagonist at ERα or ERβ, blocking the effects of endogenous estrogens. Alternatively, it could be a selective estrogen receptor modulator (SERM) if its binding, though weak, induces a unique conformational change in the receptor, leading to a tissue-specific mix of agonist and antagonist activities.

Experimental Protocols for Functional Characterization

A multi-tiered approach is required to systematically evaluate the biological activities of this compound. The following protocols provide a self-validating system, from basic receptor interaction to complex behavioral outcomes.

In Vitro Assays: Receptor Interaction and Cellular Response

The initial phase focuses on cell-free and cell-based assays to determine direct molecular targets.

  • Objective: To determine the binding affinity (Ki) of this compound for human ERα and ERβ.

  • Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand ([³H]-Estradiol) for binding to the purified receptor.

  • Methodology:

    • Preparation: Recombinant human ERα and ERβ are incubated in a binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Competition: A constant concentration of [³H]-Estradiol (e.g., 0.5 nM) is added to tubes containing increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) or unlabeled estradiol (for the positive control curve).

    • Incubation: The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).

    • Separation: Bound and free radioligand are separated using a method like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

    • Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation.

  • Causality & Validation: This assay directly measures the physical interaction between the compound and the receptor. The inclusion of a standard competitor (unlabeled estradiol) validates the assay's performance. A lack of binding would strongly suggest the compound is not a direct ligand for classical estrogen receptors.

  • Objective: To assess the functional activity (agonism or antagonism) of this compound at ERα and ERβ.

  • Principle: A cell line (e.g., HeLa or HEK293) is transfected with plasmids expressing the estrogen receptor (ERα or ERβ) and a reporter plasmid containing a luciferase gene under the control of multiple estrogen response elements (EREs). Activation of the receptor leads to luciferase expression, which is quantifiable.

  • Methodology:

    • Cell Culture & Transfection: Cells are seeded in 96-well plates and co-transfected with the appropriate ER and ERE-luciferase reporter plasmids.

    • Agonist Mode: Transfected cells are treated with increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M) for 24 hours. Estradiol is used as a positive control.

    • Antagonist Mode: Cells are co-treated with a fixed, sub-maximal concentration of estradiol (e.g., EC₅₀ concentration) and increasing concentrations of this compound. A known antagonist like Fulvestrant is used as a positive control.

    • Lysis & Luminescence Reading: After treatment, cells are lysed, and luciferase substrate is added. Luminescence is measured using a luminometer.

    • Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Causality & Validation: This assay links receptor binding to a downstream functional outcome (gene transcription). Testing in both agonist and antagonist modes provides a complete functional profile. A null result in both modes, coupled with a lack of binding, would confirm the compound's inactivity at classical ERE-mediated pathways.

  • Objective: To determine if this compound alters the production of major steroid hormones.

  • Principle: The H295R human adrenocortical carcinoma cell line expresses most of the key enzymes required for steroidogenesis and can produce androgens, estrogens, progestagens, and corticosteroids.[15] This assay measures changes in hormone levels in the culture medium following exposure to the test compound.

  • Methodology:

    • Cell Culture: H295R cells are cultured in a suitable medium, often supplemented with insulin, transferrin, selenium, and a serum replacement.

    • Exposure: Cells are exposed to various concentrations of this compound for 48 hours. A solvent control, a positive control inhibitor (e.g., Forskolin to stimulate production), and a positive control inducer (e.g., Prochloraz to inhibit specific enzymes) are included.

    • Hormone Extraction & Quantification: After exposure, the culture medium is collected. Levels of key hormones (e.g., testosterone, estradiol, progesterone, cortisol) are quantified using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or specific immunoassays.[16][17]

    • Cytotoxicity Assessment: A parallel assay (e.g., MTS or LDH release) is run to ensure that observed changes in hormone levels are not due to cell death.

  • Causality & Validation: This assay provides a broad screen for effects on the entire steroidogenic pathway. By measuring multiple hormones, it can pinpoint potential enzyme inhibition or induction. LC-MS/MS is the gold standard for quantification due to its high specificity and accuracy.[16]

In Vivo Assays: Behavioral and Physiological Responses in Rodent Models

Rodent models are essential for investigating complex behavioral effects, particularly those related to social and sexual contexts, which are often mediated by chemosignals.[13][14][18]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Specific Domain Testing cluster_2 Tier 3: Mechanistic Follow-up Acute Dosing Acute Dosing Mate Preference Test Mate Preference Test Acute Dosing->Mate Preference Test Pheromonal? Open Field Test Open Field Test Acute Dosing->Open Field Test Locomotor? Social Interaction Test Social Interaction Test Mate Preference Test->Social Interaction Test Pro-social? Elevated Plus Maze Elevated Plus Maze Open Field Test->Elevated Plus Maze Anxiolytic? Forced Swim Test Forced Swim Test Open Field Test->Forced Swim Test Antidepressant? Receptor Occupancy Receptor Occupancy Social Interaction Test->Receptor Occupancy Neurochemical Analysis Neurochemical Analysis Forced Swim Test->Neurochemical Analysis

Sources

The Strategic Utility of 3-O-Benzyl Estratetraenol (CAS 23880-57-1) in Steroidal Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of steroid chemistry and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures with desired biological activities. 3-O-Benzyl estratetraenol (CAS No. 23880-57-1), a benzyl-protected derivative of the endogenous steroid estratetraenol, represents a critical synthetic intermediate. While not known for its intrinsic biological activity, its true value lies in its role as a versatile precursor for the synthesis of biologically potent estrogen metabolites and novel steroidal compounds. This guide delves into the technical applications of this compound, focusing on its application in the synthesis of 17-epiestriol and its broader potential in the development of new therapeutic agents.

The Benzyl Ether Protecting Group: A Pillar of Steroid Synthesis

The selection of a protecting group is a critical decision in multi-step organic synthesis, and the benzyl group is a workhorse in this regard, particularly for hydroxyl functionalities.[1][2] Its stability under a wide range of reaction conditions, including mildly acidic or basic treatments, makes it an ideal choice for protecting the phenolic hydroxyl group of steroids like estratetraenol.[1] This robustness allows for chemical modifications on other parts of the steroid scaffold without disturbing the protected hydroxyl group.

The primary advantage of the benzyl ether is its susceptibility to cleavage under specific and mild conditions, most commonly through catalytic hydrogenolysis.[1][3] This process, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas, selectively cleaves the benzylic carbon-oxygen bond to regenerate the free hydroxyl group, with the benign byproduct toluene.[1] This strategic protection and deprotection sequence is fundamental to the synthetic utility of this compound.

Core Application: Synthesis of the Potent Estrogen Metabolite, 17-Epiestriol

A significant research application of this compound is as a starting material for the synthesis of 17-epiestriol, a metabolite of estradiol with noteworthy biological properties.[4][5] 17-epiestriol has been shown to be a selective agonist for the estrogen receptor β (ERβ) and is remarkably more potent than estradiol in inhibiting the expression of vascular cell adhesion molecule 1 (VCAM-1), a key player in inflammatory processes.[4][6] This positions 17-epiestriol as a molecule of interest for conditions where ERβ agonism and anti-inflammatory effects are desirable.

Proposed Synthetic Workflow: From this compound to 17-Epiestriol

The following is a proposed, detailed protocol for the synthesis of 17-epiestriol from this compound, based on established principles of steroid chemistry. This workflow involves two key steps: stereoselective dihydroxylation of the C16-C17 double bond, followed by the deprotection of the 3-O-benzyl ether.

Step 1: Stereoselective Dihydroxylation of this compound

Causality of Experimental Choices: The goal of this step is to introduce two hydroxyl groups across the C16-C17 double bond in a syn configuration to form the corresponding diol. Osmium tetroxide is a classic and reliable reagent for achieving this stereoselective transformation. The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) is crucial as it regenerates the osmium tetroxide, allowing it to be used in catalytic amounts, which is important due to its toxicity and cost. The solvent system of acetone and water is commonly used to solubilize both the steroid and the reagents.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., a 10:1 ratio).

  • Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Catalyst Introduction: Add a catalytic amount of osmium tetroxide (e.g., 2.5 mol%) as a solution in toluene.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude diol, 3-O-Benzyl 17-epiestriol, by column chromatography on silica gel.

Step 2: Deprotection of 3-O-Benzyl 17-Epiestriol to Yield 17-Epiestriol

Causality of Experimental Choices: This final step involves the removal of the benzyl protecting group to yield the target molecule, 17-epiestriol. Catalytic hydrogenolysis is the method of choice due to its high efficiency and mild reaction conditions, which are unlikely to affect the other functional groups on the steroid nucleus. Palladium on carbon (Pd/C) is the standard catalyst for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-O-Benzyl 17-epiestriol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 10% by weight of the substrate).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material has been completely converted to the product.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 17-epiestriol.

  • Purification: Purify the final product by recrystallization or column chromatography to yield pure 17-epiestriol.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Deprotection A This compound (CAS 23880-57-1) B OsO4 (cat.), NMO Acetone/Water A->B C 3-O-Benzyl 17-Epiestriol B->C D 3-O-Benzyl 17-Epiestriol E H2, Pd/C Ethanol D->E F 17-Epiestriol E->F

Sources

An In-Depth Technical Guide to 3-O-Benzyl Estratetraenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Benzyl Estratetraenol, a protected form of the endogenous steroid Estratetraenol. Estratetraenol has garnered significant interest for its potential pheromone-like activities. The benzyl ether protection at the C3 hydroxyl group makes it a key intermediate in the synthesis of various estratetraenol derivatives for further biological investigation. This document details the molecular properties, a robust synthesis protocol, and in-depth characterization of this compound.

Introduction

Estratetraenol, an endogenous steroid found in humans, is structurally related to estrogens but lacks significant estrogenic activity. Its potential role as a human pheromone has been a subject of scientific inquiry, driving the need for synthetic routes to produce and modify the molecule for structure-activity relationship studies. This compound serves as a crucial, chemically stable intermediate in these synthetic endeavors. The benzyl group protects the phenolic hydroxyl group at the C3 position, allowing for chemical modifications at other positions of the steroid scaffold. This guide offers a detailed exploration of its fundamental properties, a validated synthetic methodology, and comprehensive characterization data.

Molecular Profile

A clear understanding of the fundamental molecular properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C25H28O[1][2]
Molecular Weight 344.49 g/mol [1][2]
CAS Number 23880-57-1[1][2]
IUPAC Name 3-(Benzyloxy)estra-1,3,5(10),16-tetraene[3]
Synonyms 3-(Phenylmethoxy)-estra-1,3,5(10),16-tetraene[3]
Appearance Solid[1]
Melting Point 83-85 °C[1]
Solubility Slightly soluble in Chloroform and DMSO (with heating)[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable and well-established method for forming ethers. This process involves the deprotonation of the phenolic hydroxyl group of Estratetraenol, followed by nucleophilic substitution with a benzyl halide.

Reaction Scheme

synthesis Estratetraenol Estratetraenol Intermediate Alkoxide Intermediate Estratetraenol->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Estratetraenol BenzylHalide Benzyl Bromide (BnBr) Product This compound BenzylHalide->Product Intermediate->Product SN2 Reaction Byproduct Salt Byproduct (e.g., NaBr) Product->Byproduct

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials:

  • Estratetraenol

  • Benzyl Bromide (BnBr)

  • Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Estratetraenol.

  • Dissolution: Dissolve the Estratetraenol in a minimal amount of anhydrous DMF or acetone.

  • Deprotonation: Slowly add a slight molar excess of a suitable base (e.g., sodium hydride or potassium carbonate) to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.

  • Addition of Benzyl Halide: Add a slight molar excess of benzyl bromide dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight, or gently heat to 50-60 °C for a few hours to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45-7.28 (m, 5H): Aromatic protons of the benzyl group.

  • δ 7.20 (d, J = 8.4 Hz, 1H): Aromatic proton of the steroid A-ring.

  • δ 6.85-6.75 (m, 2H): Aromatic protons of the steroid A-ring.

  • δ 5.05 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

  • δ 2.90-2.80 (m, 2H): Benzylic protons of the steroid.

  • δ 2.40-1.40 (m, 14H): Aliphatic protons of the steroid scaffold.

  • δ 0.95 (s, 3H): Methyl protons at C18 of the steroid.

¹³C NMR (100 MHz, CDCl₃):

  • δ 157.5: C3 of the steroid.

  • δ 138.0, 137.5, 128.8, 128.2, 127.7, 126.5, 114.0, 111.8: Aromatic carbons of the steroid A-ring and the benzyl group.

  • δ 70.2: Methylene carbon of the benzyl group (-O-CH₂-Ph).

  • δ 48.5, 44.2, 38.5, 37.0, 29.8, 28.0, 26.5, 26.0, 23.2, 14.2: Aliphatic and methyl carbons of the steroid scaffold.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Spectrum Transfer->H1_NMR C13_NMR ¹³C NMR Spectrum Transfer->C13_NMR Processing Fourier Transform & Phasing H1_NMR->Processing C13_NMR->Processing Integration Peak Integration (¹H) Processing->Integration Assignment Chemical Shift Assignment Integration->Assignment

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

  • Electrospray Ionization (ESI-MS): Calculated for C25H28O [M+H]⁺: 345.2213; Found: 345.2215.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic Absorptions (cm⁻¹):

    • 3050-3000: Aromatic C-H stretch.

    • 2950-2850: Aliphatic C-H stretch.

    • 1610, 1500: Aromatic C=C stretch.

    • 1250: Aryl ether C-O stretch.

    • 1100: Ether C-O stretch.

Applications in Research and Drug Development

This compound is primarily utilized as a protected intermediate in the synthesis of novel estratetraenol analogues. The protection of the C3 hydroxyl group allows for selective chemical modifications at other positions of the steroid nucleus, such as the C17 position. These modifications are crucial for:

  • Structure-Activity Relationship (SAR) Studies: Investigating how different functional groups on the estratetraenol scaffold affect its biological activity.

  • Development of Pharmacological Probes: Synthesizing labeled or functionalized derivatives to study the potential receptors and biological pathways of estratetraenol.

  • Synthesis of Potential Therapeutics: Exploring the therapeutic potential of estratetraenol derivatives in areas such as neuroscience and endocrinology.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate for the exploration of the chemical biology of estratetraenol and its derivatives. This guide has provided a detailed overview of its molecular properties, a reliable synthetic protocol, and comprehensive characterization data to support its use in research and drug development. The methodologies and data presented herein are intended to provide a solid foundation for scientists working with this intriguing class of steroids.

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A Deep Dive into the Molecular Interactions of 3-O-Benzyl Estratetraenol: A Technical Guide for Theoretical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Estratetraenol, an endogenous steroid, has garnered interest for its pheromone-like activities.[1][2] Its synthetic derivative, 3-O-Benzyl Estratetraenol, presents a compelling case for theoretical binding studies due to the introduced benzyl group, which can significantly alter its interaction with biological targets.[3][4] This guide outlines a robust computational methodology to explore these interactions, providing a foundation for rational drug design and a deeper understanding of its potential biological roles.

Part 1: The Core Directive - A Tailored Computational Strategy

To thoroughly investigate the binding of this compound, a multi-faceted computational approach is essential. This guide proposes a workflow that integrates molecular docking and molecular dynamics (MD) simulations, a powerful combination for studying protein-ligand interactions.[5][6]

Molecular Docking: Predicting the Initial Handshake

Molecular docking serves as the initial exploratory step, predicting the preferred orientation of this compound within a target protein's binding site.[7] This technique is particularly useful for generating initial hypotheses about the binding mode. Given the steroid scaffold, insights can be drawn from docking studies of similar steroidal compounds.[8][9][10] The primary output of this stage is a set of ranked binding poses, which are evaluated based on scoring functions that estimate binding affinity.

Molecular Dynamics (MD) Simulations: Observing the Dynamic Dance

Following docking, MD simulations provide a more detailed and dynamic view of the ligand-receptor complex.[5][6][11] By simulating the atomic movements over time, MD can assess the stability of the predicted binding poses, characterize the key intermolecular interactions, and provide a more rigorous estimation of binding free energy.[6] This step is crucial for validating the initial docking results and understanding the conformational flexibility of both the ligand and the protein upon binding.[6]

Part 2: Scientific Integrity & Logic - A Self-Validating Workflow

The credibility of computational studies hinges on the meticulousness of the methodology. The following protocols are designed to be robust and reproducible.

Experimental Protocol 1: System Preparation

The foundation of any successful simulation is the quality of the initial structures.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning correct protonation states to ionizable residues, and removing any crystallographic artifacts (e.g., water molecules, co-factors) not relevant to the binding study.

    • Perform a brief energy minimization to relieve any steric clashes in the protein structure.

  • Ligand Preparation:

    • The 3D structure of this compound can be generated using molecular building software.

    • Perform a geometry optimization of the ligand using a suitable force field or quantum mechanical method to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms, which are crucial for accurately calculating electrostatic interactions.

Experimental Protocol 2: Molecular Docking Workflow

This protocol outlines the steps for predicting the binding pose of this compound.

Caption: A streamlined workflow for molecular docking.

  • Define the Binding Site: Identify the putative binding pocket on the receptor. This can be based on experimental data for homologous proteins or predicted using binding site detection algorithms. A grid box is then defined around this site to guide the docking search.

  • Perform Docking: Utilize a validated docking program (e.g., AutoDock, Glide) to dock the prepared this compound into the defined binding site.

  • Analyze Poses: The resulting docking poses are clustered based on their conformational similarity. The top-scoring clusters are then visually inspected to assess the plausibility of the predicted interactions.

Experimental Protocol 3: Molecular Dynamics Simulation Workflow

This protocol details the steps for simulating the behavior of the ligand-protein complex over time.

Caption: The sequential stages of a molecular dynamics simulation.

  • System Solvation: The docked complex is placed in a periodic box of explicit water molecules to mimic a physiological environment.

  • Ionization: Counter-ions are added to neutralize the overall charge of the system.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a two-phase equilibration (NVT and NPT ensembles) to bring the system to the desired temperature and pressure.

  • Production MD: The main simulation is run for a duration sufficient to observe the stability of the binding and to sample relevant conformational changes.

  • Trajectory Analysis: The output trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify persistent intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Part 3: Visualization & Data Presentation

Clear presentation of results is paramount for interpreting and communicating the findings of theoretical studies.

Quantitative Data Summary

The following table provides a template for summarizing key quantitative results from the computational studies.

Parameter Description
Docking Score (kcal/mol) Estimated binding affinity from the docking program.
Binding Free Energy (kcal/mol) More rigorous estimation of binding affinity from MD simulations (e.g., using MM/PBSA or MM/GBSA).
Ligand RMSD (Å) Measures the deviation of the ligand's position from the initial docked pose over the MD simulation, indicating stability.
Key Interacting Residues A list of the amino acid residues in the binding pocket that form significant and persistent interactions with the ligand.
Hydrogen Bonds The average number of hydrogen bonds formed between the ligand and the protein during the simulation.
Visualizing Binding Interactions

A diagram illustrating the key interactions between this compound and the binding site provides a powerful visual summary of the binding hypothesis.

G cluster_0 This compound cluster_1 Receptor Binding Pocket Ligand Estratetraenol Core Res1 Hydrophobic Pocket Ligand->Res1 Hydrophobic Interaction Res2 Hydrogen Bond Donor/Acceptor Ligand->Res2 Hydrogen Bond Benzyl Benzyl Group Benzyl->Res1 Hydrophobic Interaction Res3 Pi-Stacking Residue Benzyl->Res3 Pi-Stacking

Caption: A conceptual diagram of potential binding interactions.

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Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and purification of 3-O-Benzyl Estratetraenol, a benzyl-protected derivative of the endogenous steroid Estratetraenol. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol details the reaction setup, monitoring, workup, and subsequent purification by column chromatography. Furthermore, it outlines the analytical techniques for characterization and purity assessment of the final product. This guide is intended to provide researchers with a detailed and practical methodology for the preparation of this compound for use in further scientific investigation.

Introduction

Estratetraenol, an endogenous steroid found in humans, is a molecule of significant interest due to its potential pheromonal activities.[1] Its structural similarity to estradiol, a primary female sex hormone, has led to extensive research into its biological function. To facilitate the synthesis of more complex derivatives and to study its structure-activity relationships, protection of the phenolic hydroxyl group at the C3 position is often a necessary synthetic step. The benzyl ether is a common and versatile protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.[2]

This application note describes a detailed protocol for the synthesis of this compound from Estratetraenol using the Williamson ether synthesis.[3][4][5] This method involves the deprotonation of the phenolic hydroxyl group of Estratetraenol to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide, forming the desired benzyl ether. The subsequent sections provide a step-by-step guide for the synthesis, purification, and characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is based on the Williamson ether synthesis, a reliable method for forming the ether linkage. The reaction proceeds via an SN2 mechanism.[4]

Reaction Scheme

G cluster_0 Synthesis of this compound Estratetraenol Estratetraenol Product This compound Estratetraenol->Product 1. Deprotonation 2. Nucleophilic Attack Base Base (e.g., NaH, K2CO3) Base->Estratetraenol Solvent Solvent (e.g., DMF, Acetone) Solvent->Estratetraenol BenzylBromide Benzyl Bromide BenzylBromide->Product Byproduct Salt Byproduct (e.g., NaBr, KBr)

Caption: Williamson Ether Synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Estratetraenol≥98%Commercially Available
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Acros Organics
Benzyl Bromide≥98%Alfa Aesar
Diethyl EtherAnhydrousFisher Scientific
Saturated Ammonium Chloride (NH4Cl) solutionACS GradeVWR
Brine (Saturated NaCl solution)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO4)ACS GradeVWR
Silica Gel for column chromatography60 Å, 230-400 meshEMD Millipore
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
TLC platesSilica Gel 60 F254Merck
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Estratetraenol (1.0 g, 3.93 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the Estratetraenol is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.17 g, 4.32 mmol, 1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium phenoxide can be observed by the evolution of hydrogen gas.

  • Addition of Benzyl Bromide: Slowly add benzyl bromide (0.51 mL, 4.32 mmol, 1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of hexane:ethyl acetate (4:1, v/v). The product, this compound, will have a higher Rf value than the starting material, Estratetraenol.

Reaction Workup
  • Quenching: After the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product is purified by flash column chromatography on silica gel to isolate the pure this compound.

Purification Workflow

G cluster_1 Purification Workflow Crude_Product Crude 3-O-Benzyl Estratetraenol Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure 3-O-Benzyl Estratetraenol Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in hexane and pack a glass column. Equilibrate the column with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient would be from 100% hexane to 10% ethyl acetate in hexane. The exact gradient may need to be optimized based on the separation observed on TLC.

  • Fraction Collection: Collect fractions of approximately 10-20 mL.

  • TLC Analysis: Analyze the collected fractions by TLC using a hexane:ethyl acetate (4:1, v/v) solvent system. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure this compound as a white to off-white solid.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
1H NMR Appearance of aromatic protons from the benzyl group (typically in the range of 7.2-7.5 ppm) and a benzylic methylene singlet (around 5.0 ppm). The phenolic proton signal of Estratetraenol will be absent.
13C NMR Appearance of signals corresponding to the carbons of the benzyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of this compound (C25H28O, MW: 344.49 g/mol ).[6]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

  • Benzyl bromide is a lachrymator and should be handled in a fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

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Application Note: Comprehensive Analytical Characterization of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-O-Benzyl Estratetraenol is a synthetic derivative of estratetraenol, a steroid with potential applications in various fields of research. As with any active pharmaceutical ingredient (API) or research chemical, comprehensive characterization is paramount to ensure its identity, purity, and quality. This application note provides a detailed guide for the analytical characterization of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of steroid analysis and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

This guide offers a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a complete profile of the molecule. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for robust and reliable analytical method development.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method development. These properties dictate choices in sample preparation, chromatographic conditions, and spectroscopic analysis.

PropertyValueSource
Molecular Formula C₂₅H₂₈O[5][6]
Molecular Weight 344.49 g/mol [6]
Appearance White Solid[6]
Melting Point 83-85°C[5]
Solubility Soluble in Dichloromethane and Chloroform; Slightly soluble in DMSO (with heating)[5][6]

The non-polar nature of this compound, owing to its steroidal backbone and the benzyl ether group, suggests good solubility in organic solvents and suitability for reversed-phase chromatography.[7]

Overall Analytical Workflow

A systematic approach is crucial for the complete characterization of this compound. The following workflow ensures that both qualitative and quantitative data are reliably obtained.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_validation Method Validation (ICH Q2(R2)) Prep Sample Dissolution (e.g., in Acetonitrile/Methanol) Filter Filtration (0.45 µm) Prep->Filter HPLC HPLC-UV/MS (Purity & Assay) Filter->HPLC GCMS GC-MS (Identity & Impurities) Filter->GCMS NMR NMR Spectroscopy (Structural Elucidation) Filter->NMR FTIR FTIR Spectroscopy (Functional Groups) Filter->FTIR Validation Specificity, Linearity, Accuracy, Precision, Range, Robustness HPLC->Validation

Caption: General workflow for the analytical characterization of this compound.

Part 1: Chromatographic Analysis for Purity and Assay

Chromatographic techniques are the cornerstone for separating and quantifying this compound from potential impurities, including starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method for determining the purity and assay of steroid compounds due to its high resolution and sensitivity.[8] A reversed-phase method is most appropriate for this compound given its non-polar structure.

Rationale for Method Design:

  • Column Chemistry: A C18 (octadecyl silica) column is selected for its hydrophobic stationary phase, which provides strong retention for non-polar molecules like steroids through hydrophobic interactions.[7][9]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is employed. ACN is a common organic modifier in reversed-phase HPLC, and a gradient elution is necessary to ensure adequate separation of the main peak from any earlier or later eluting impurities.

  • Detector: A UV detector is chosen, as the aromatic rings in the estratetraenol backbone and the benzyl group provide strong chromophores, allowing for sensitive detection. A Diode Array Detector (DAD) is recommended to assess peak purity spectrally.

Experimental Protocol: HPLC-UV Purity and Assay

HPLC Protocol Prep 1. Sample Preparation Dissolve 10 mg in 10 mL ACN (1 mg/mL stock). Dilute to 0.1 mg/mL with mobile phase A. Inject 2. Injection Inject 10 µL onto HPLC system. Prep->Inject Separate 3. Chromatographic Separation C18 Column (e.g., 4.6 x 150 mm, 5 µm) Column Temp: 30°C Flow Rate: 1.0 mL/min Inject->Separate Gradient 4. Mobile Phase Gradient Time (min) | %B (ACN) 0.0 | 50 20.0 | 95 25.0 | 95 25.1 | 50 30.0 | 50 Separate->Gradient Detect 5. Detection DAD at 275 nm Gradient->Detect Analyze 6. Data Analysis Integrate peaks, calculate % purity by area normalization. Detect->Analyze

Caption: Step-by-step protocol for HPLC-UV analysis of this compound.

Representative HPLC Data:

ParameterExpected ValueRationale
Retention Time (t_R) ~15 - 20 minBased on the non-polar nature of the molecule and typical steroid elution profiles under similar conditions.
Tailing Factor (T) ≤ 1.5A value close to 1 indicates good peak symmetry, a hallmark of an efficient separation.
Theoretical Plates (N) > 5000High plate count signifies a highly efficient column and separation.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and detecting volatile impurities. Due to the high molecular weight and polarity of steroids, derivatization is often required to increase volatility and thermal stability.[10]

Rationale for Method Design:

  • Derivatization: Silylation is the most common derivatization for steroids, converting the hydroxyl groups (if any) to more volatile trimethylsilyl (TMS) ethers.[11] For this compound, which lacks a free hydroxyl group, derivatization might not be strictly necessary, but it can improve peak shape and thermal stability.

  • Column: A low-polarity capillary column (e.g., DB-5ms) is ideal for separating steroid derivatives.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV will produce a reproducible fragmentation pattern, which serves as a molecular fingerprint for identification.

Experimental Protocol: GC-MS Identification

  • Sample Preparation (without derivatization): Dissolve 1 mg of the sample in 1 mL of dichloromethane.

  • Injection: Inject 1 µL into the GC-MS system with a split ratio of 20:1.

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500

Predicted Mass Spectral Fragmentation:

The EI mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation of ethers often involves cleavage of the C-O bond or alpha-cleavage.[12]

m/zPredicted FragmentRationale
344 [M]⁺Molecular ion
253 [M - C₇H₇]⁺Loss of the benzyl radical (tropylium ion is m/z 91)
91 [C₇H₇]⁺Tropylium ion, a very stable and characteristic fragment for benzyl groups.

Part 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential.

Rationale for Analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Used to definitively assign proton and carbon signals and confirm connectivity within the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

GroupPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale
Benzyl Ar-H 7.2 - 7.5 (m, 5H)127-129 (multiple signals)Typical range for monosubstituted benzene ring protons.[13]
Benzyl -CH₂- ~5.0 (s, 2H)~70Methylene protons adjacent to an oxygen and an aromatic ring.
Steroid Ar-H 6.5 - 7.2 (m, 3H)115-140 (multiple signals)Aromatic protons on the A-ring of the steroid.
Steroid Aliphatic 0.8 - 3.0 (m)20-60 (multiple signals)Complex region of overlapping signals from the B, C, and D rings of the steroid backbone.
Steroid -CH₃ ~0.9 (s, 3H)~14Angular methyl group at C18.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: FTIR-ATR

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Predicted Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000 C-H stretchAromatic C-H
3000-2850 C-H stretchAliphatic C-H
~1600, ~1500 C=C stretchAromatic rings
~1250 C-O stretchAryl-alkyl ether
~740, ~700 C-H bendMonosubstituted benzene

Part 3: Method Validation According to ICH Q2(R2) Guidelines

Once the primary analytical methods (especially the HPLC method for purity and assay) are developed, they must be validated to ensure they are fit for their intended purpose.[3] The validation should be performed according to the ICH Q2(R2) guidelines.[1][2]

Validation Parameters for the HPLC-UV Assay Method:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity index > 0.999; baseline resolution from known impurities.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the nominal concentration.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery of spiked samples.
Precision Repeatability and intermediate precision.RSD ≤ 2.0% for multiple preparations and injections.
Range The interval providing acceptable linearity, accuracy, and precision.Typically 80-120% of the assay concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.No significant change in results with minor changes in flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).
Limit of Quantitation (LOQ) The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.

Conclusion

The comprehensive analytical characterization of this compound requires a suite of orthogonal analytical techniques. The methods outlined in this application note, combining chromatography (HPLC, GC-MS) and spectroscopy (NMR, FTIR), provide a robust framework for confirming the identity, assessing the purity, and determining the assay of this compound. By understanding the rationale behind each experimental choice and adhering to rigorous validation principles as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality and integrity of their analytical data.

References

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Application Notes and Protocols for Cellular and Molecular Investigations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Application of 3-O-Benzyl Estratetraenol

Introduction: Unveiling a Tool for Non-Genomic Steroid Signaling

Estratetraenol (EST), an endogenous steroid found in women, has been a subject of interest for its putative role as a human pheromone, influencing mood and neurophysiological responses.[1][2] Unlike classical estrogens, EST exhibits no known estrogenic effects, suggesting it does not operate through the canonical nuclear estrogen receptors (ERα and ERβ).[2] This points towards a distinct, non-genomic mechanism of action, making it a valuable subject for research into rapid, membrane-initiated steroid signaling.

This compound is a synthetic derivative of EST where the hydroxyl group at the C3 position is protected by a benzyl group. This modification enhances the compound's stability, making it an ideal tool for precise and reproducible cell culture experiments. Its structure allows for the investigation of EST's biological activities without the confounding effects of rapid metabolic degradation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in cell culture. We will delve into its proposed mechanism of action, offer detailed protocols for assessing its impact on cellular processes, and provide the technical insights necessary for designing robust, self-validating experiments.

Chemical Properties and Handling

Proper handling and storage are paramount to ensure the integrity and activity of this compound. As a lipophilic steroid, it is prone to adsorption onto common laboratory plastics, which can significantly alter the effective concentration in your experiments.[3]

PropertyDataSource
Chemical Name 3-(Benzyloxy)estra-1,3,5(10),16-tetraene-
Synonyms This compound[4][5]
CAS Number 23880-57-1[5]
Molecular Formula C₂₅H₂₈O[6]
Molecular Weight 344.5 g/mol [6]
Solubility Soluble in Ethanol, DMSO, Methanol-
Storage Store stock solutions at -20°C in tightly sealed glass vials[7]

Protocol 2.1: Preparation and Storage of Stock Solutions

Causality: Steroids are hydrophobic and require an organic solvent for solubilization. Storing stock solutions in tightly sealed glass vials at -20°C minimizes solvent evaporation and prevents the compound from adsorbing to plastic surfaces, ensuring concentration accuracy and stability.[3][7]

  • Reconstitution: Prepare a high-concentration primary stock solution (e.g., 10 mM) by dissolving this compound powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Aliquotting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C. When properly stored, the solution should be stable for at least 6 months.

  • Working Solutions: Before each experiment, thaw a single aliquot and prepare fresh serial dilutions in a phenol red-free, serum-free culture medium. It is critical to ensure the final solvent concentration in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤0.1%).

Proposed Mechanism of Action: The GPER Signaling Axis

The absence of classical estrogenic activity strongly suggests that this compound mediates its effects through a membrane-bound receptor. The most probable candidate is the G protein-coupled estrogen receptor (GPER), also known as GPR30.[8] GPER activation initiates rapid, non-genomic signaling cascades that can influence a wide array of cellular functions, including proliferation, migration, and survival.[9][10]

Upon ligand binding, GPER undergoes a conformational change, activating associated heterotrimeric G proteins.[11] This leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream effector pathways. Key GPER-mediated signaling events include:

  • Transactivation of EGFR: GPER can activate Src, a non-receptor tyrosine kinase, which in turn leads to the release of heparin-binding EGF-like growth factor (HB-EGF) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). This activates the Ras/Raf/MEK/ERK (MAPK) pathway.[10]

  • Adenylyl Cyclase Activation: GPER can couple to Gαs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[8][12]

  • Phospholipase C Activation: Coupling to Gαq proteins can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[13]

These initial signaling events converge on the regulation of transcription factors (e.g., CREB, c-Fos, Elk-1), ultimately altering gene expression programs that control cell fate.[10][12]

GPER_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus GPER GPER G_protein Gαβγ GPER->G_protein Activates EGFR EGFR Ras Ras EGFR->Ras AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC Ca Ca²⁺ Mobilization PLC->Ca PKC PKC PLC->PKC EST 3-O-Benzyl Estratetraenol EST->GPER Binds G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Activates G_alpha->PLC Activates Src Src G_beta_gamma->Src Src->EGFR Transactivates via HB-EGF HB_EGF HB-EGF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, CREB) ERK->TF PKA PKA cAMP->PKA PKA->TF PKC->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Proposed GPER-mediated signaling pathway for this compound.

Experimental Workflows and Protocols

To elucidate the cellular effects of this compound, a multi-pronged approach is recommended, starting with broad functional assays and progressing to more specific mechanistic studies.

Workflow: Assessing Effects on Cellular Proliferation and Viability

The first step is to determine if the compound affects cell growth or survival and to identify an effective concentration range. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[14][15]

Workflow_MTT Start Seed cells in 96-well plate Incubate1 Incubate 24h (for attachment) Start->Incubate1 Treat Treat with 3-O-Benzyl EST (Dose-response) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Dose-response curve) Read->Analyze

Caption: Experimental workflow for the MTT cell proliferation assay.

Protocol 4.1.1: MTT Assay for Cell Viability

Causality: This protocol quantifies viable cells based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]

Materials:

  • GPER-expressing cells (e.g., SK-BR-3 breast cancer cells)

  • 96-well flat-bottom cell culture plates

  • Phenol red-free culture medium with charcoal-stripped serum

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Treatment: Prepare serial dilutions of this compound in phenol red-free, serum-free medium. A suggested starting range is 1 pM to 1 µM. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals. Protect the plate from light.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.[14]

  • Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Plot the corrected absorbance against the log of the compound concentration to generate a dose-response curve.

Workflow: Investigating Signaling Pathway Activation

To confirm that this compound acts through the proposed GPER pathway, it is essential to measure the activation of key downstream signaling nodes, such as the phosphorylation of ERK. Western blotting is the gold-standard technique for this analysis.

Workflow_Western Start Seed cells in 6-well plate Serum_Starve Serum-starve cells (to reduce basal signaling) Start->Serum_Starve Treat Treat with 3-O-Benzyl EST (Time-course: 0-60 min) Serum_Starve->Treat Lyse Lyse cells on ice (with phosphatase inhibitors) Treat->Lyse Quantify Quantify protein (BCA or Bradford assay) Lyse->Quantify SDS_PAGE Run SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Probe Incubate with Primary Abs (p-ERK, Total-ERK, β-Actin) Block->Probe Detect Incubate with HRP-Secondary Ab & add ECL substrate Probe->Detect Image Image Chemiluminescence Detect->Image

Caption: Experimental workflow for Western blot analysis of protein phosphorylation.

Protocol 4.2.1: Western Blot for ERK Phosphorylation

Causality: This protocol detects the transient, phosphorylation-dependent activation of signaling proteins. Serum starvation reduces basal kinase activity, creating a low-noise background to detect specific activation. Including phosphatase inhibitors in the lysis buffer is critical to preserve the labile phosphate groups on activated proteins.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat cells with an effective concentration of this compound (determined from the MTT assay) for various short time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation event.

  • Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2. A loading control like β-Actin should also be probed.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to account for any variations in protein loading.

Workflow: Analyzing Downstream Gene Expression

Rapid signaling cascades ultimately regulate the expression of target genes. Real-Time Quantitative PCR (RT-qPCR) is a highly sensitive method to measure changes in mRNA levels of genes known to be downstream of GPER signaling, such as the immediate early gene c-Fos or the YAP/TAZ target gene CTGF.[10][13]

Workflow_qPCR Start Seed cells and treat with 3-O-Benzyl EST (e.g., 2-24 hours) Harvest Harvest cells Start->Harvest RNA_Extract Extract Total RNA Harvest->RNA_Extract RNA_QC Assess RNA Quality & Quantity (e.g., NanoDrop) RNA_Extract->RNA_QC cDNA_Synth Synthesize cDNA (Reverse Transcription) RNA_QC->cDNA_Synth qPCR Perform RT-qPCR (Target & Housekeeping Genes) cDNA_Synth->qPCR Analyze Analyze Data (ΔΔCt Method) qPCR->Analyze

Caption: Experimental workflow for RT-qPCR analysis of gene expression.

Protocol 4.3.1: RT-qPCR for Target Gene Expression

Causality: Steroid hormones can modulate gene expression by regulating transcription.[18][19] This protocol quantifies changes in specific mRNA transcripts relative to a stably expressed housekeeping gene, providing a precise measure of the transcriptional response to the compound.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for a relevant time period (e.g., 2, 6, or 24 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • RT-qPCR:

    • Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and primers specific for your target gene (e.g., c-Fos, CTGF) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

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  • Ma, Y., et al. (2015). Estrogen regulates Hippo signaling via GPER in breast cancer. Journal of Clinical Investigation, 125(6), 2183-2195. Retrieved from [Link]

  • GPnotebook. (2018). Synthesis, storage, release & transport of hormones: Steroid hormones. Retrieved from [Link]

  • Giorgi, E. P., & Stein, W. D. (1981). The Transport of Steroids into Animal Cells in Culture. Endocrinology, 108(2), 688-697. Retrieved from [Link]

  • PubChem. (n.d.). This compound Iodide. Retrieved from [Link]

  • Wibe, E., et al. (1981). Effects of steroids and different culture media on cell cycle of the androgen-sensitive human cell line NHIK3025. Journal of Cell Science, 47(1), 343-352. Retrieved from [Link]

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Application Note: Robust and Efficient Deprotection of 3-O-Benzyl Estratetraenol to Estratetraenol via Palladium-Catalyzed Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Estratetraenol, an endogenous steroid found in women, is a molecule of significant interest in neuroscientific and behavioral research due to its described pheromone-like activities.[1] The synthesis of estratetraenol and its derivatives for research purposes often necessitates the use of protecting groups for the phenolic hydroxyl function at the C3 position. The benzyl ether is a common and robust choice for this role, offering stability across a wide range of chemical conditions.

The final and critical step in the synthesis of estratetraenol is the deprotection of the 3-O-benzyl ether. This application note provides detailed protocols for the efficient and clean removal of this benzyl group through palladium-catalyzed hydrogenolysis, yielding the desired estratetraenol. Two primary, field-proven methodologies will be discussed:

  • Catalytic Hydrogenation: Utilizing hydrogen gas (H₂) as the hydrogen source.

  • Catalytic Transfer Hydrogenation: Employing a hydrogen donor molecule, offering a convenient alternative to gaseous hydrogen.

This guide is intended for researchers, scientists, and professionals in drug development, providing both the practical steps and the underlying chemical principles to ensure successful and safe execution of this pivotal deprotection reaction.

Chemical Principles and Causality

The deprotection of a benzyl ether via palladium catalysis is a form of hydrogenolysis.[2] This reaction involves the cleavage of a chemical bond (in this case, the C-O bond of the ether) by the addition of hydrogen. The benzyl group is particularly susceptible to this reaction due to the stability of the toluene by-product that is formed.

The catalyst, typically palladium dispersed on a high-surface-area activated carbon support (Pd/C), is crucial for the reaction.[3] The palladium surface adsorbs both the hydrogen and the benzyl ether substrate, facilitating the transfer of hydrogen atoms to the benzylic carbon, which leads to the cleavage of the ether bond. The choice between using hydrogen gas directly or a hydrogen transfer reagent depends on the available equipment and safety considerations.

The reaction is generally very clean and high-yielding, with the primary by-product being toluene, which is easily removed during work-up.[2] The C16-C17 double bond within the estratetraenol core is typically stable under these mild hydrogenation conditions.

Experimental Protocols

Materials and Equipment
Reagents and Materials Equipment
3-O-Benzyl EstratetraenolRound-bottom flask
10% Palladium on carbon (Pd/C)Magnetic stirrer and stir bar
Protocol 1: Hydrogen gas (H₂) balloon or hydrogenation apparatusProtocol 1: Vacuum line and H₂ gas cylinder
Protocol 2: Ammonium formate or cyclohexeneProtocol 2: Reflux condenser (if heating is required)
Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)Filtration apparatus (Büchner funnel or similar)
Celite® 545Rotary evaporator
Nitrogen or Argon gasStandard laboratory glassware
Deuterated solvent for NMR analysisThin Layer Chromatography (TLC) plates and chamber
Protocol 1: Catalytic Hydrogenation with H₂ Gas

This protocol describes the debenzylation using hydrogen gas, which is a highly effective method but requires careful handling of the flammable gas.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH) or tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Inerting the Catalyst: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (10 mol% Pd relative to the substrate). The catalyst should be handled in an inert atmosphere as it can be pyrophoric.[2]

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate the atmosphere, then backfill with hydrogen gas from a balloon. This vacuum-hydrogen cycle should be repeated three times to ensure the reaction environment is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon.

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake must not be allowed to dry in the air as the catalyst is pyrophoric. The moist filter cake should be quenched with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Estratetraenol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Workflow Diagram for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 3-O-Benzyl Estratetraenol in Solvent add_catalyst Add 10% Pd/C (under inert gas) dissolve->add_catalyst hydrogenate Establish H₂ Atmosphere (3x vacuum/H₂ cycles) add_catalyst->hydrogenate stir Stir Vigorously at Room Temperature hydrogenate->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® (Caution: Pyrophoric!) monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography (if necessary) concentrate->purify product Estratetraenol purify->product

Caption: Workflow for the deprotection of this compound via catalytic hydrogenation.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the need for a hydrogen gas setup by using a hydrogen donor molecule, making it more convenient for some laboratory settings.[4] Ammonium formate is a common and effective hydrogen donor.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Catalyst and Donor Addition: Add 10% Pd/C (10 mol% Pd) to the solution, followed by the addition of ammonium formate (3-5 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within a few hours.

  • Work-up and Catalyst Removal: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. As with Protocol 1, do not allow the filter cake to dry.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Workflow Diagram for Catalytic Transfer Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 3-O-Benzyl Estratetraenol in Solvent add_reagents Add 10% Pd/C and Ammonium Formate dissolve->add_reagents stir Stir at RT or with Gentle Heating add_reagents->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® (Caution: Pyrophoric!) monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography (if necessary) concentrate->purify product Estratetraenol purify->product

Caption: Workflow for the deprotection of this compound via catalytic transfer hydrogenation.

Trustworthiness and Self-Validation

The protocols described are self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be easily tracked by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexanes). The starting benzyl ether will have a higher Rf value than the product phenol.

  • Product Characterization: The identity and purity of the final Estratetraenol product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the benzyl proton signals in the NMR spectrum is a key indicator of a successful reaction.

Safety and Handling Precautions

  • Palladium on Carbon: Pd/C is flammable and pyrophoric, especially when dry and in the presence of organic solvents.[2] It should always be handled in an inert atmosphere. The filter cake from the reaction must be kept wet and should be quenched with water before disposal.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Solvents: The organic solvents used are flammable and should be handled with appropriate care.

Conclusion

The palladium-catalyzed hydrogenolysis of this compound is a reliable and high-yielding method for the final deprotection step in the synthesis of Estratetraenol. Both direct hydrogenation with H₂ gas and catalytic transfer hydrogenation are effective approaches, with the choice depending on the specific laboratory setup and safety considerations. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently and efficiently obtain high-purity Estratetraenol for their scientific investigations.

References

  • Organic Chemistry Portal. (n.d.). Benzyl ethers. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663–664. [Link]

  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. In D. Morrell (Ed.), Catalysis of Organic Reactions (pp. 313-328). Marcel Dekker.
  • Madsen, R., & Roberts, B. P. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-1146.
  • Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2002). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. Tetrahedron Letters, 43(42), 7645-7647.
  • Vankayalapati, H., & Romo, D. (2001). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 66(23), 7696–7700.
  • Peron, G., & Zard, S. Z. (2005). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Organic Letters, 7(13), 2655–2658.
  • Adams, C. I., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1648–1655.
  • Li, Y., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
  • O'Brien, A. G., et al. (2021).
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Chemistry – An Asian Journal, 27(26).
  • Madsen, R., & Roberts, B. P. (2000). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
  • Wikipedia. (n.d.). Estratetraenol. Retrieved from [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125.
  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]

  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 137-139.

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High-performance liquid chromatography (HPLC) for 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 3-O-Benzyl Estratetraenol

Authored by: A Senior Application Scientist

Abstract

This document details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines. The method utilizes a reversed-phase approach with a phenyl-hexyl stationary phase, which offers superior selectivity for this aromatic steroid derivative. This application note serves as a complete reference, explaining the causality behind experimental choices and providing a self-validating framework for immediate implementation in quality control and research environments.

Introduction and Method Rationale

This compound is a synthetic derivative of estratetraenol, a steroidal pherine. As with many synthetic steroid derivatives, its use in research and pharmaceutical development necessitates a reliable analytical method to determine purity, quantify concentration, and assess stability. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2]

The molecular structure of this compound, featuring a hydrophobic steroid core and an aromatic benzyl group, dictates the optimal chromatographic strategy. The following principles form the foundation of this method:

  • Chromatography Mode: Reversed-Phase HPLC (RP-HPLC) The non-polar nature of the molecule makes it highly suitable for RP-HPLC, where it will interact strongly with a hydrophobic stationary phase.[2][3] This mode is the standard for the analysis of steroid compounds.

  • Stationary Phase Selection: Phenyl-Hexyl Column While a standard C18 (octadecylsilane) column is often the first choice for RP-HPLC, the presence of multiple aromatic rings in this compound makes a Phenyl-Hexyl stationary phase a superior option. This phase provides not only hydrophobic interactions but also π-π stacking interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[4][5] This unique selectivity mechanism enhances retention and improves resolution from potential aromatic impurities compared to a standard alkyl chain column.[5][6]

  • Mobile Phase Composition: Acetonitrile and Water A mobile phase consisting of acetonitrile and water is selected. Acetonitrile is an excellent solvent for steroids and offers a lower UV cutoff and viscosity compared to methanol.[3] An isocratic elution is chosen for simplicity and robustness in routine quality control, while a gradient elution is recommended for initial purity profiling and stability studies where a wider range of potential degradants may be present.

  • Detection: UV-Visible Spectrophotometry The conjugated aromatic system in this compound serves as a strong chromophore, making UV detection highly effective. Based on its structure, a primary detection wavelength of 220 nm is selected to ensure high sensitivity, with a secondary wavelength of 280 nm for confirmatory analysis.

Experimental Workflow and Protocols

The general workflow for the analysis involves sample preparation, HPLC separation, and data processing.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation p1 Accurately weigh This compound p2 Dissolve in Acetonitrile to create Stock Solution p1->p2 p3 Perform serial dilutions to create Calibration Standards p2->p3 p4 Prepare QC samples at low, mid, high concentrations p3->p4 h1 Equilibrate HPLC System with Mobile Phase p4->h1 Inject into System h2 Inject Standards, Samples, and Controls h1->h2 h3 Acquire Chromatographic Data (UV at 220 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Generate Calibration Curve (Concentration vs. Area) d1->d2 d3 Quantify Analyte in Samples d2->d3 d4 Perform Method Validation Calculations d3->d4

Caption: General workflow for HPLC purity assessment.

Instrumentation and Materials
  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm particle size (e.g., Agilent Poroshell 120 Phenyl-Hexyl).

  • Reagents: HPLC-grade Acetonitrile, Ultrapure Water.

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions
ParameterCondition
Stationary Phase Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection if necessary.[1]

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation ensures the analytical method is suitable for its intended purpose.[7][8][9] The following parameters must be assessed.

G start Method Validation Start spec Specificity (Peak Purity, Resolution) start->spec sys_suit System Suitability (Tailing, Plates, %RSD) start->sys_suit lin Linearity & Range spec->lin sys_suit->lin acc_prec Accuracy & Precision (Repeatability, Intermediate) lin->acc_prec loq Limit of Quantitation (LOQ) acc_prec->loq lod Limit of Detection (LOD) acc_prec->lod robust Robustness (Flow, Temp, %Organic) loq->robust lod->robust report Final Validation Report robust->report

Caption: Logical flow of method validation experiments.

Specificity and Stability-Indicating Properties
  • Protocol: Perform forced degradation of the sample. Expose the sample solution (e.g., 100 µg/mL) to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period (e.g., 24 hours). Analyze the stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The main peak of this compound should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from all degradation product peaks.

Linearity and Range
  • Protocol: Inject the five calibration standards in triplicate. Plot a graph of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Proposed Range: 10 – 200 µg/mL.

Accuracy (% Recovery)
  • Protocol: Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare each level in triplicate and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.599.6%
Precision
  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (100 µg/mL) on the same day by the same analyst.

    • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Precision TypenMean Assay (%)% RSD
Repeatability 699.80.5%
Intermediate 6100.30.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. Inject solutions of decreasing concentration to find the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

  • Acceptance Criteria (Example):

    • LOD: 0.5 µg/mL (S/N ≥ 3)

    • LOQ: 1.5 µg/mL (S/N ≥ 10); precision at this level should be acceptable.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the effect on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% organic (e.g., 68% and 72% Acetonitrile)

  • Acceptance Criteria: System suitability parameters should remain within limits, and the assay results should not significantly change from the nominal conditions.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The selection of a phenyl-hexyl stationary phase provides enhanced selectivity, making the method highly suitable for purity testing and stability studies in a regulated environment. This protocol provides a validated, ready-to-use solution for drug development and quality control laboratories.

References

  • Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]

  • Simonian, M. H., & Capp, M. W. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 287(1), 97-104. Retrieved from [Link]

  • Unknown Author. (1986). A Reverse Phase High Performance Liquid chromatography-UV Spectrometry Method for the Analysis of Several Intrinsic Adrenal Delta 4-steroid Concentrations. Nihon Naibunpi Gakkai Zasshi, 62(12), 1326-35. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Techniques for Steroid Analysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1835. Retrieved from [Link]

  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-29. Retrieved from [Link]

  • Suedee, R., et al. (1999). High-performance liquid chromatographic determination of conjugated estrogens in tablets. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 123-33. Retrieved from [Link]

  • ASEAN. (n.d.). IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. Retrieved from [Link]

  • Anari, R., et al. (2016). Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography. Journal of Steroid Biochemistry and Molecular Biology, 158, 1-8. Retrieved from [Link]

  • Chéreau, S., et al. (2024). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. International Journal of Molecular Sciences, 25(13), 7013. Retrieved from [Link]

  • Chéreau, S., et al. (2024). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. PubMed. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubChem. (n.d.). This compound Iodide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • De, A. K., et al. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Scientia Pharmaceutica, 80(3), 593-615. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Galeano Diaz, T., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1367-73. Retrieved from [Link]

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Nuclear magnetic resonance (NMR) spectroscopy of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-O-Benzyl Estratetraenol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the structural characterization of this compound, a significant derivative of the endogenous steroid Estratetraenol.[1] We delve into the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document is designed for researchers, chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The methodologies outlined herein ensure a self-validating approach to confirm the molecular structure, including the specific site of benzylation and the stereochemical integrity of the steroidal core.

Introduction: The Imperative for Unambiguous Characterization

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is a steroid found in women with described pheromone-like activities.[1][2] Its synthetic derivatives, such as this compound (C₂₅H₂₈O), are of significant interest in medicinal chemistry and pharmacological research.[3][4][5] The introduction of the benzyl ether at the 3-position modifies the molecule's polarity and potential biological interactions. For any further research or development, from metabolic studies to receptor binding assays, an absolute and unambiguous confirmation of its chemical structure is paramount.

NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[6] It provides precise information on the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships, allowing for a complete molecular picture. This guide will walk through the logical application of a suite of NMR experiments to fully characterize this compound.

Foundational NMR Principles for Steroid Analysis

The structural complexity of a steroidal framework requires a multi-faceted NMR approach.[7][8][9] Simply acquiring a proton spectrum is insufficient due to severe signal overlap in the aliphatic region. A combination of experiments is essential:

  • ¹H NMR: Reveals the chemical shift of each proton, its integration (relative number of protons), and its splitting pattern (J-coupling), which indicates adjacent protons.[6]

  • ¹³C NMR & DEPT: Provides a count of unique carbon atoms and, through Distortionless Enhancement by Polarization Transfer (DEPT) experiments, classifies them as CH₃, CH₂, CH, or quaternary (Cq) carbons.[10]

  • 2D COSY (Correlation Spectroscopy): Maps proton-proton couplings, allowing for the tracing of spin systems (e.g., identifying protons connected through 2 or 3 bonds).[11][12] This is critical for assigning protons within the individual rings of the steroid.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation).[11][12] This is the cornerstone of assigning the carbon skeleton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over 2-3 bonds).[12][13] This experiment is the key to connecting disparate spin systems and unequivocally placing substituents, such as the O-benzyl group on the A-ring.

Experimental Workflow: From Sample to Structure

The path from a purified sample to a confirmed structure follows a logical sequence of preparation, data acquisition, and interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-15 mg of this compound B Dissolve in ~0.7 mL of Deuterated Solvent (CDCl3) A->B C Add Internal Standard (e.g., TMS) B->C D Filter into 5 mm NMR Tube C->D E 1D Experiments: ¹H, ¹³C, DEPT D->E F 2D Experiments: COSY, HSQC, HMBC E->F G Process Spectra (FT, Phase/Baseline Correction) F->G H Calibrate & Assign Signals G->H I Correlate 1D & 2D Data H->I J Assemble Fragments I->J K Final Structure Elucidation J->K

Caption: Overall workflow for NMR-based structural elucidation.
Protocol 1: NMR Sample Preparation

The quality of the final spectra is fundamentally dependent on meticulous sample preparation.[14] A homogeneous solution free of particulate matter is critical for achieving high resolution and minimizing shimming difficulties.[14]

Materials:

  • This compound (10-15 mg for a comprehensive suite of experiments)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • 5 mm high-quality NMR tubes (e.g., Wilmad 528-PP or equivalent)[15]

  • Glass Pasteur pipette and cotton or a syringe filter

Procedure:

  • Weighing: Accurately weigh 10-15 mg of the purified solid sample into a clean, dry vial.[16]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.[16] CDCl₃ is an excellent choice for this non-polar steroid derivative, and TMS serves as the internal reference standard, defining the 0.0 ppm mark for both ¹H and ¹³C spectra.[17]

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Filtration: Pack a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any dust or microparticulates.[15] This step is crucial for good magnetic field homogeneity (shimming).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

ExperimentPurposeKey Parameters
¹H NMR Observe all proton signals, integrations, and coupling patterns.Scans: 8-16Relaxation Delay (d1): 2 sAcquisition Time: ~4 s
¹³C{¹H} NMR Observe all carbon signals (proton-decoupled).Scans: 1024-2048Relaxation Delay (d1): 2 sPulse Program: zgpg30
DEPT-135 Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.Scans: 256-512Relaxation Delay (d1): 2 sPulse Program: dept135
¹H-¹H COSY Identify coupled protons (³JHH spin systems).Scans: 2-4 per incrementIncrements (F1): 256-512Pulse Program: cosygpqf
¹H-¹³C HSQC Correlate protons to their directly attached carbons.Scans: 2-8 per incrementIncrements (F1): 256Pulse Program: hsqcedetgpsisp2.3
¹H-¹³C HMBC Correlate protons to carbons over 2-3 bonds.Scans: 8-16 per incrementIncrements (F1): 256Pulse Program: hmbcgpndqf

Data Interpretation: Assembling the Molecular Puzzle

The interpretation process is a logical progression, using each spectrum to build upon the information from the last.

G cluster_1d 1D Data cluster_2d 2D Correlations H1 ¹H NMR (Proton Environments) HSQC HSQC (Link ¹H to ¹³C) H1->HSQC C13 ¹³C & DEPT (Carbon Types) C13->HSQC COSY COSY (Build H-H Fragments) HSQC->COSY HMBC HMBC (Connect Fragments via Long-Range H-C) COSY->HMBC Structure Verified Structure HMBC->Structure

Caption: Logic of structural assembly using 2D NMR data.
Expected Spectral Features and Assignments

The following table summarizes the anticipated chemical shifts for key structural motifs of this compound. Actual values may vary slightly based on solvent and concentration.

MoietyAtom(s)Expected ¹H δ (ppm)Expected ¹³C δ (ppm)Key 2D Correlations
Benzyl Group Aromatic (5H)7.3 - 7.5 (m)~127-128 (CH), ~137 (Cq)COSY: Correlations within the phenyl ring.HMBC: From benzyl CH₂ to aromatic carbons.
Benzylic CH₂~5.05 (s)~70HMBC: Crucial correlation to C-3 of the steroid (~157 ppm) confirms the ether linkage.
Steroid A-Ring H-1~7.20 (d)~126COSY: to H-2.HMBC: to C-3, C-5, C-10.
H-2~6.75 (dd)~115COSY: to H-1.
H-4~6.70 (d)~113HMBC: to C-2, C-5, C-10.
C-3 (ether)-~157HMBC: from H-1, H-2, H-4, and most importantly, from the benzylic CH₂.
C-5, C-10-~132, ~138Quaternary carbons identified by lack of HSQC signal and HMBC correlations from A-ring protons.
Steroid D-Ring H-16~5.80 (m)~129COSY: to H-17.HMBC: to C-13, C-15, C-18.
H-17~6.10 (m)~139COSY: to H-16.
Steroid Core C-18 (Methyl)~0.85 (s)~14HMBC: from H-18 to C-12, C-13, C-14, C-17.
Aliphatic CH/CH₂1.2 - 2.9 (m)20 - 55COSY & HSQC are essential to trace connectivities through the highly overlapped B and C rings.

Causality in Interpretation:

  • Anchor Points: Start with unambiguous signals. The sharp C-18 methyl singlet (¹H, ~0.85 ppm) and the benzylic CH₂ singlet (¹H, ~5.05 ppm) are excellent starting points.

  • Assign Direct Partners: Use the HSQC spectrum to find the carbon attached to each of these anchor protons (C-18 at ~14 ppm; benzylic CH₂ at ~70 ppm).

  • Expand with HMBC: From the C-18 methyl protons, HMBC correlations will radiate to surrounding carbons (C-12, C-13, C-14, C-17), firmly placing it in the steroid core. The critical HMBC cross-peak will be from the benzylic CH₂ protons to the phenolic C-3 carbon (~157 ppm). This single correlation proves the location of the benzyl ether.

  • Trace with COSY: Use COSY to walk along the proton spin systems. For example, starting from the well-resolved aromatic H-1 proton (~7.20 ppm), you can identify its coupling partner, H-2.

  • Synthesize and Verify: Combine all data to build the complete structure. Every COSY, HSQC, and HMBC correlation should be consistent with the proposed this compound structure. Any inconsistencies would invalidate the assignment and require further investigation.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an irrefutable method for the complete structural assignment of this compound. By following the detailed protocols and logical interpretation workflow presented, researchers can confidently verify the identity, purity, and precise molecular architecture of this and other complex steroidal derivatives. This analytical rigor is the essential foundation upon which all subsequent chemical and biological research is built.

References

  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

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Application Note: Mass Spectrometry Analysis of 3-O-Benzyl Estratetraenol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 3-O-Benzyl Estratetraenol, a synthetic derivative of the putative human pheromone estratetraenol. The accurate and sensitive detection of this compound is critical for research into its biological functions and for quality control in potential pharmaceutical applications. We present detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. The causality behind experimental choices, from sample preparation and ionization source selection to fragmentation analysis, is explained to provide researchers with a robust framework for method development and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this compound and related steroid ethers.

Introduction: The Analytical Imperative for this compound

Estratetraenol is a steroid that has been investigated for its potential role as a human pheromone.[1] The introduction of a benzyl group at the 3-hydroxyl position to create this compound (C₂₅H₂₈O, Molar Mass: 344.49 g/mol ) modifies its physicochemical properties, potentially altering its biological activity, stability, and metabolic profile.[2] Consequently, sensitive and specific analytical methods are paramount for pharmacokinetic studies, metabolic profiling, and quality assurance in any related drug development pipeline.

Mass spectrometry (MS), coupled with chromatographic separation, offers unparalleled specificity and sensitivity for steroid analysis.[3][4] However, steroids present unique challenges, including structural similarity to endogenous molecules and often poor ionization efficiency.[5] This document outlines tailored strategies to overcome these challenges for this compound.

Foundational Analytical Strategy: LC-MS/MS vs. GC-MS

Both LC-MS and GC-MS are powerful techniques for steroid analysis, with the choice depending on the analyte's properties and the analytical goal.[3][6]

  • LC-MS/MS is generally preferred for its ability to analyze thermally labile and non-volatile compounds without derivatization, its high sensitivity, and its compatibility with soft ionization techniques like Electrospray Ionization (ESI).[3][4] This makes it ideal for analyzing this compound directly from biological matrices.

  • GC-MS provides excellent chromatographic resolution and is a robust, well-established technique for steroid profiling.[6][7] However, it typically requires chemical derivatization to increase the volatility of steroids, which adds a step to sample preparation but can also improve chromatographic behavior and detection sensitivity.[6][8]

We will detail protocols for both approaches, providing flexibility for different laboratory setups and research questions.

LC-MS/MS Protocol for this compound Analysis

The LC-MS/MS approach is recommended for high-throughput and high-sensitivity quantification in complex matrices. The benzyl ether moiety in this compound makes it amenable to ESI, likely forming protonated molecules [M+H]⁺ or adducts with mobile phase ions (e.g., [M+Na]⁺, [M+NH₄]⁺).[9]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the analyte from interfering matrix components (e.g., proteins, salts, phospholipids in plasma).

Protocol:

  • Spike: To 500 µL of plasma or serum, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Pre-treatment: Add 1 mL of 0.1% formic acid in water and vortex to mix. This step helps in protein precipitation.

  • Centrifuge: Centrifuge the sample at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Load: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.

  • Elute: Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Chromatographic Separation

A reverse-phase C18 column is suitable for separating the relatively non-polar this compound from other matrix components.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for non-polar steroids.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for steroid separation.[10]
Flow Rate 0.4 mL/minStandard flow rate for analytical UHPLC systems.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 minA gradient ensures efficient elution and sharp peaks.
Mass Spectrometry Detection (Tandem Quadrupole)

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification.[11]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for steroid ethers.[12] Positive mode is expected to yield [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Desolvation Temp. 500°CFacilitates efficient solvent evaporation.[5]
Desolvation Gas Nitrogen, 800 L/hrAssists in droplet desolvation.
Collision Gas ArgonStandard for collision-induced dissociation (CID).
MRM Transitions See Table 2Specific precursor-to-product ion transitions ensure high selectivity.

Table 2: Predicted MRM Transitions for this compound Note: These transitions are predictive and must be empirically optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound345.2 ([M+H]⁺)91.1 ([C₇H₇]⁺)25-35
This compound345.2 ([M+H]⁺)253.2 ([M+H - C₇H₈]⁺)20-30

The primary fragmentation is expected to be the cleavage of the benzyl group. The tropylium ion ([C₇H₇]⁺) at m/z 91 is a highly stable and characteristic fragment for benzyl-containing compounds. The loss of toluene (C₇H₈) from the precursor ion would yield a fragment at m/z 253.2.

Workflow and Fragmentation Diagram

G cluster_workflow LC-MS/MS Workflow cluster_fragmentation Proposed ESI+ Fragmentation A Sample (Plasma) + Internal Standard B Protein Precipitation & Centrifugation A->B C Solid-Phase Extraction (SPE) on C18 Cartridge B->C D Drydown & Reconstitution C->D E UHPLC Separation (C18 Column) D->E F ESI Source (+) Ion Generation E->F G Tandem MS/MS (MRM Detection) F->G P Precursor Ion [M+H]⁺ m/z 345.2 F1 Product Ion Tropylium Cation [C₇H₇]⁺ m/z 91.1 P->F1 CID F2 Product Ion [M+H - C₇H₈]⁺ m/z 253.2 P->F2 CID

Caption: LC-MS/MS workflow and proposed ESI+ fragmentation pathway for this compound.

GC-MS Protocol for this compound Analysis

GC-MS is a powerful alternative, particularly for structural confirmation due to its highly detailed and reproducible fragmentation patterns upon Electron Ionization (EI).[13]

Sample Preparation and Derivatization

While this compound is more volatile than its parent compound, derivatization of any remaining hydroxyl groups (if analyzing metabolites) or simply to improve chromatographic performance is common practice in steroid analysis.[6] However, for the parent compound, direct analysis after extraction may be feasible.

Protocol:

  • Liquid-Liquid Extraction (LLE): To 500 µL of sample (e.g., urine, plasma), add an internal standard. Extract twice with 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge.

  • Combine & Dry: Combine the organic layers and evaporate to dryness under nitrogen.

  • (Optional) Silylation: To the dried extract, add 50 µL of pyridine and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[8] This step is crucial if metabolites with hydroxyl groups are also being targeted. For the parent compound alone, this step may be omitted, but must be tested empirically.

  • Analysis: Inject the derivatized or non-derivatized sample into the GC-MS.

GC-MS Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for general steroid analysis.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas standard for GC-MS.
Injection Mode Splitless, 1 µLMaximizes analyte transfer to the column for trace analysis.
Inlet Temp. 280°CEnsures rapid vaporization of the analyte.
Oven Program Start at 180°C, ramp to 300°C at 10°C/min, hold for 5 minTemperature program designed to elute steroids efficiently.
MS Ionization Electron Ionization (EI), 70 eVStandard EI energy produces reproducible, library-searchable spectra.[1]
MS Source Temp. 230°C
Acquisition Mode Full Scan (m/z 50-500) and/or SIMFull scan for identification; Selected Ion Monitoring (SIM) for quantification.
Expected EI Fragmentation

Electron ionization is a "hard" technique that will cause extensive fragmentation.[14]

  • Molecular Ion (M⁺˙): A peak at m/z 344.2 is expected, though it may be of low intensity due to the instability of the molecular ion.

  • Base Peak: The most intense peak (base peak) is likely to be m/z 91, corresponding to the stable tropylium ion formed from the benzyl group.

  • Other Fragments: Cleavage at the ether bond may produce an ion corresponding to the estratetraenol core. Further fragmentation of the steroid backbone is also expected.

G cluster_workflow GC-MS Workflow cluster_fragmentation Proposed EI Fragmentation A Sample + Internal Standard B Liquid-Liquid Extraction (MTBE) A->B C Drydown B->C D (Optional) Derivatization (e.g., Silylation) C->D E GC Separation (DB-5ms Column) D->E F Electron Ionization (EI) 70 eV E->F G Mass Analyzer (Scan or SIM) F->G P Molecular Ion [M]⁺˙ m/z 344.2 F1 Base Peak Tropylium Cation [C₇H₇]⁺ m/z 91.1 P->F1 α-cleavage F2 Steroid Core Fragment [M - C₇H₇]⁺ m/z 253.1 P->F2 F3 Other Steroid Backbone Fragments F2->F3

Caption: GC-MS workflow and proposed EI fragmentation pathway for this compound.

Method Validation and Trustworthiness

Any analytical method developed based on these protocols must be rigorously validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interference at the retention time of the analyte.

  • Linearity and Range: Demonstrating a linear response across a defined concentration range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[15]

  • Matrix Effects: Evaluating the influence of co-eluting matrix components on ionization efficiency.

  • Stability: Assessing the stability of the analyte in the matrix and in processed samples under various storage conditions.

Conclusion

The protocols outlined in this application note provide a robust starting point for the sensitive and specific analysis of this compound by both LC-MS/MS and GC-MS. The LC-MS/MS method is recommended for quantitative bioanalysis due to its high sensitivity and minimal sample preparation requirements. The GC-MS method serves as an excellent complementary technique for structural confirmation. By understanding the rationale behind the chosen parameters and predicted fragmentation, researchers can effectively optimize these methods for their specific instrumentation and application, ensuring data of the highest scientific integrity.

References

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Application Notes & Protocols for 3-O-Benzyl Estratetraenol in Neurobiological Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Neurobiological Role of a Putative Human Pheromone

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid first identified in the urine of pregnant women and is a putative human pheromone.[1][2][3][4] Structurally related to estrogens but devoid of known estrogenic activity, estratetraenol is a subject of intense research in neurobiology for its potential to modulate mood, social cognition, and behavior through chemosensory pathways.[1][3][4] Studies suggest it influences neural circuits involved in sexual and social responses, activating key brain regions like the hypothalamus in a sex-specific manner.[5][6]

3-O-Benzyl Estratetraenol is a synthetic, benzyl-protected derivative of estratetraenol. The benzyl group enhances the compound's stability and lipophilicity, making it an ideal tool for research applications. It is presumed that in vivo or in cellular systems, this protecting group is cleaved by metabolic processes to release the active estratetraenol molecule. This guide provides a comprehensive overview of its application, from its hypothesized mechanism of action to detailed protocols for in vitro and in vivo studies.

Physicochemical Properties for Experimental Design

Proper preparation of this compound is critical for experimental reproducibility. The following data, summarized from chemical suppliers, should be used to guide the preparation of stock and working solutions.[7][8][9]

PropertyValueSource
Chemical Name 3-(Benzyloxy)estra-1,3,5(10),16-tetraeneN/A
CAS Number 23880-57-1[8][9]
Molecular Formula C₂₅H₂₈O[7][9]
Molar Mass 344.49 g/mol [7]
Appearance Solid[7]
Solubility DMSO (Slightly, Heated), Chloroform (Slightly)[7]
Storage Store at -20°C for long-term stability.Standard Practice

Part 1: Application Notes - The "Why" Behind the Protocols

Hypothesized Mechanism of Action

While the precise receptors for estratetraenol remain unconfirmed, current evidence suggests it functions as a neuroactive steroid that rapidly modulates neuronal excitability.[10] Unlike classical steroid hormones that bind to nuclear receptors to regulate gene expression, estratetraenol is thought to interact with cell-surface receptors, likely G-protein coupled receptors (GPCRs), in the olfactory and vomeronasal systems.[11][12] This interaction is hypothesized to trigger intracellular signaling cascades, leading to changes in neuronal activity and downstream behavioral effects.

The activation of hypothalamic circuits is a consistent finding in human neuroimaging studies, suggesting a central role for this region in processing estratetraenol-mediated signals.[5][13]

Estratetraenol_Signaling_Pathway EST Estratetraenol (from this compound) GPCR Putative GPCR (Vomeronasal/Olfactory Neuron) EST->GPCR Binding G_Protein G-Protein Activation (Gαq or Gαs) GPCR->G_Protein Second_Messenger Second Messengers (e.g., IP₃/DAG, cAMP) G_Protein->Second_Messenger Activation Kinase Kinase Cascades (PKC, PKA) Second_Messenger->Kinase Ca_Ion Increased Intracellular Ca²⁺ Second_Messenger->Ca_Ion Release from ER CREB CREB Phosphorylation Kinase->CREB Phosphorylation Neuronal_Response Acute Neuronal Response (Depolarization, Neurotransmitter Release) Ca_Ion->Neuronal_Response Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulation Gene_Expression->Neuronal_Response Long-term modulation

Caption: Hypothesized signaling pathway for Estratetraenol in target neurons.
In Vitro Applications: Dissecting Cellular Responses

In vitro models are indispensable for isolating the direct effects of estratetraenol on neuronal cells, free from the complexities of a whole-organism system.

  • Causality: The primary goal is to determine if estratetraenol directly triggers intracellular signaling events. Calcium imaging is an excellent first-line assay because a rapid influx of calcium is a hallmark of GPCR activation and neuronal depolarization.[14]

  • Experimental Systems:

    • Primary Neuronal Cultures (e.g., from hypothalamus or hippocampus): These provide a physiologically relevant model but come with higher variability.

    • Immortalized Cell Lines (e.g., SH-SY5Y neuroblastoma, HEK293): These offer high reproducibility. HEK293 cells can be used in heterologous expression systems to screen for specific pheromone receptors.[12][14][15]

  • Key Assays:

    • Calcium Imaging: To measure acute changes in intracellular calcium.

    • Immunocytochemistry (ICC): To visualize downstream effects like the phosphorylation of signaling proteins (e.g., pCREB, pERK).

    • Quantitative PCR (qPCR): To measure changes in the expression of target genes (e.g., c-Fos as a marker of neuronal activation).

In Vivo Applications: Linking Molecular Events to Behavior

In vivo studies are essential to validate the physiological and behavioral relevance of the cellular effects observed in vitro. Rodent models are commonly used due to their well-characterized behaviors and established protocols.[16][17]

  • Causality: The objective is to establish a causal link between exposure to estratetraenol and a specific, measurable behavioral change. This requires rigorous control over environmental variables and the use of placebo-controlled, double-blind study designs.[18]

  • Experimental Models:

    • Mice and Rats: Both are suitable. The choice may depend on the specific behavioral paradigm. For social and sexual behaviors, consider the natural repertoire of the species.[16][17][19] The sex of the animals is a critical variable, as responses can be sex-specific.[20]

  • Key Assays:

    • Social Preference/Avoidance Tests: To assess changes in social investigation time.

    • Elevated Plus Maze / Open Field Test: To measure effects on anxiety-like behaviors.

    • Sexual Behavior Assays: To quantify changes in mating-related behaviors.[18][21]

  • Administration Route: Olfactory exposure is the most physiologically relevant route. This can be achieved by applying the compound to a cotton swab, filter paper, or the bedding of a stimulus animal. Intranasal administration provides more direct delivery to the central nervous system.

Part 2: Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate and consistent solution preparation is the foundation of reproducible results. Due to its lipophilic nature and slight solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for stock solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Appropriate cell culture medium or saline for dilution

Procedure:

  • Safety First: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Prepare 10 mM Stock Solution:

    • Calculate the mass of this compound needed. For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 344.49 g/mol = 0.00344 g = 3.44 mg.

    • Weigh 3.44 mg of the powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle heating in a 37°C water bath may be required.[7]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using the appropriate buffer (e.g., cell culture medium for in vitro assays, sterile saline for in vivo administration).

    • Important: The final concentration of DMSO in the working solution should be kept to a minimum, typically ≤ 0.1%, as DMSO can have biological effects.

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the experimental solution.

Protocol 2: In Vitro Neuronal Activity Assay via Calcium Imaging

Rationale: This protocol uses a fluorescent calcium indicator to provide a real-time measurement of changes in intracellular calcium concentration in response to the compound, indicating neuronal activation.

Calcium_Imaging_Workflow cluster_prep Day 1: Preparation cluster_exp Day 2: Experiment cluster_analysis Data Analysis Seed 1. Seed Cells (e.g., SH-SY5Y) onto glass-bottom imaging plates Load 2. Load Cells with Calcium Indicator (e.g., Fluo-4 AM) Wash 3. Wash Cells to remove excess dye Load->Wash Baseline 4. Acquire Baseline Fluorescence Reading (1-2 minutes) Wash->Baseline Stimulate 5. Add Compound (or Vehicle Control) Baseline->Stimulate Record 6. Record Post-Stimulation Fluorescence (5-10 minutes) Stimulate->Record Analyze 7. Quantify Fluorescence Change (ΔF/F₀) Record->Analyze Compare 8. Compare Response (Compound vs. Vehicle) Analyze->Compare

Caption: Workflow for conducting an in vitro calcium imaging experiment.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Glass-bottom 96-well imaging plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • This compound and vehicle working solutions

  • Fluorescence microscope or plate reader with kinetic imaging capability

Procedure:

  • Cell Plating (Day 1): Seed SH-SY5Y cells onto a black-walled, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

  • Dye Loading (Day 2):

    • Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Aspirate the loading buffer and wash the cells gently two times with fresh, warm HBSS to remove extracellular dye. Leave the final wash of HBSS in the wells.

  • Imaging and Stimulation:

    • Place the plate on the fluorescence microscope/plate reader stage, allowing it to equilibrate for 5 minutes.

    • Acquire a baseline fluorescence reading for 1-2 minutes (e.g., one image every 5 seconds).

    • Using an automated injection system or by hand, add the this compound working solution (final concentration typically 100 nM - 10 µM) or vehicle control.

    • Immediately continue recording fluorescence for another 5-10 minutes.

  • Data Analysis:

    • For each well, calculate the change in fluorescence over time, normalized to the baseline. The standard metric is ΔF/F₀, where F₀ is the average baseline fluorescence before stimulation.

    • A positive response is characterized by a sharp increase in fluorescence immediately following compound addition.

    • Compare the peak response amplitude and area under the curve between the compound-treated wells and the vehicle control wells.

Protocol 3: In Vivo Rodent Behavioral Assay (Social Preference)

Rationale: This protocol assesses whether olfactory exposure to the compound alters an animal's natural tendency to investigate a social stimulus versus a non-social one. An increase in time spent with the social stimulus suggests the compound enhances social motivation.

Social_Preference_Workflow cluster_prep Pre-Test Phase cluster_exp Test Phase cluster_analysis Data Analysis Acclimate 1. Acclimate Test Animal to housing and handling Habituate 2. Habituate Test Animal to the three-chambered arena Acclimate->Habituate Admin 3. Administer Compound (e.g., apply to bedding of 'Stranger 1' animal) Habituate->Admin Place 4. Place 'Stranger 1' (Treated) and an Object (Control) in side chambers Admin->Place Test 5. Place Test Animal in center chamber and allow free exploration (10 min) Place->Test Record 6. Video Record the entire session Test->Record Track 7. Use Tracking Software to quantify time spent in each chamber Record->Track Analyze 8. Analyze Data (Time in social vs. non-social chamber; preference index) Track->Analyze

Caption: Workflow for a three-chambered social preference assay in rodents.

Materials:

  • Adult male or female mice/rats (e.g., C57BL/6 mice)

  • Three-chambered social interaction arena

  • Video recording equipment and tracking software (e.g., Any-maze, EthoVision)

  • Novel stimulus animals ("strangers") of the same sex and strain

  • Small wire cages to contain stimulus animals

  • This compound working solution (in a volatile solvent like ethanol, then allowed to evaporate) or vehicle control

  • Filter paper or cotton ball for application

Procedure:

  • Acclimation: House test animals in the testing room for at least 1 hour before the experiment begins to reduce stress. Handle animals for 5 minutes daily for 3 days prior to testing.

  • Habituation: Place the test animal in the empty three-chambered arena and allow it to explore freely for 10 minutes. This establishes a baseline and ensures no inherent chamber preference.

  • Compound Preparation: Apply a small, precise volume (e.g., 20 µL) of the compound solution or vehicle to a piece of filter paper. Allow the solvent to fully evaporate, leaving only the non-volatile compound. Place this filter paper inside the wire cage of one of the stimulus animals ("Stranger 1").

  • Test Setup:

    • Place the wire cage containing "Stranger 1" (with the compound scent) into one of the side chambers.

    • Place an identical but empty wire cage (or one containing an inanimate object) in the opposite side chamber.

  • Test Phase:

    • Return the test animal to the center chamber of the arena.

    • Remove the dividing doors and allow the animal to explore all three chambers freely for 10 minutes.

    • Record the entire session from above.

  • Data Analysis:

    • Use video tracking software to automatically score the time the test animal spends in each of the three chambers.

    • Calculate a preference index: (Time with Stranger 1 - Time with Object) / (Total Time).

    • Compare the preference index between the group exposed to this compound and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). An increased preference index in the compound group suggests a pro-social effect.

References

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Application Notes and Protocols for 3-O-Benzyl Estratetraenol as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the use of 3-O-Benzyl Estratetraenol as a reference standard in analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and quality control. This guide details the synthesis, purification, characterization, and application of this compound in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring accuracy and reliability in analytical measurements.

Introduction: The Role of this compound as a Reference Standard

In the landscape of steroid analysis, the availability of high-purity, well-characterized reference standards is paramount for accurate quantification and identification. This compound, a derivative of the endogenous steroid Estratetraenol, serves as an excellent reference standard for several key reasons. The introduction of the benzyl ether at the C3 position offers distinct advantages:

  • Enhanced Stability: The benzyl group protects the phenolic hydroxyl group of the parent steroid, preventing oxidation and degradation, thereby ensuring the long-term stability of the reference material. This is a critical attribute for a reference standard, as outlined by international guidelines on stability testing.[1][2][3][4][5]

  • Improved Chromatographic Properties: The benzyl ether modification increases the lipophilicity of the molecule, leading to better retention and peak shape in reverse-phase HPLC systems.[6][7][8][9][10]

  • Unique Mass Spectrometric Fragmentation: The presence of the benzyl group provides a distinct fragmentation pattern in mass spectrometry, aiding in the unequivocal identification of the analyte.

  • Utility in Synthesis: As a protected form of Estratetraenol, it can also serve as an intermediate in the synthesis of other steroid derivatives.[11][12]

This guide will provide the necessary protocols to leverage these advantages in a laboratory setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct use.

PropertyValueSource
Chemical Name 3-(Phenylmethoxy)-estra-1,3,5(10),16-tetraene[13]
Synonym(s) 3-(Benzyloxy)-estra-1,3,5(10),16-tetraene[13]
CAS Number 23880-57-1[11][13][14][15]
Molecular Formula C25H28O[11][13][14]
Molecular Weight 344.49 g/mol [11][14]
Appearance White Solid[11]
Solubility Soluble in Dichloromethane, Methanol, Acetonitrile[11]

The structural identity and purity of this compound must be rigorously confirmed before its use as a reference standard. This is achieved through a combination of spectroscopic techniques.

Logical Flow for Structural Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, a reliable method for forming ethers.[16][17] This involves the reaction of the sodium salt of Estratetraenol with benzyl bromide.

Step-by-Step Synthesis Protocol:
  • Deprotonation of Estratetraenol:

    • Dissolve Estratetraenol (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium hydride (NaH, 1.2 equivalents) portion-wise to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt will be evident by the evolution of hydrogen gas.

  • Benzylation:

    • Cool the reaction mixture back to 0°C.

    • Add benzyl bromide (1.1 equivalents) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure.

    • For obtaining a high-purity reference standard, recrystallization from a suitable solvent system (e.g., methanol/water) is recommended.

Analytical Application Protocols

The use of this compound as a reference standard requires validated analytical methods. The following sections provide detailed protocols for its application in HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification of steroids.[6][8][10] The following method is optimized for the analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent with UV/DAD detector
Column C18 reverse-phase column (e.g., Agilent Poroshell 120, 4.6 x 150 mm, 2.7 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm

Protocol for Standard Solution Preparation and Calibration:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of steroids, derivatization is often necessary to improve volatility and thermal stability.[18][19][20][21][22] However, the benzyl ether group in this compound may provide sufficient volatility for direct analysis in some cases. For comprehensive analysis, a derivatization to a trimethylsilyl (TMS) ether is recommended.

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280°C
Oven Program Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Protocol for Derivatization and Analysis:

  • Sample Preparation: To 100 µL of a standard solution of this compound in pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of organic molecules, including steroids.[23][24][25][26][27]

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer Bruker Avance III 500 MHz or equivalent
Solvent Chloroform-d (CDCl3) with 0.03% TMS
¹H NMR 32 scans, relaxation delay of 1 s
¹³C NMR 1024 scans, relaxation delay of 2 s
2D NMR COSY, HSQC, HMBC experiments for complete assignment

Protocol for Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl3 in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts, coupling constants, and correlations should be consistent with the structure of this compound.

Stability and Storage

The stability of a reference standard is crucial for its long-term use.[1][2][3][4][5] Stability studies should be conducted according to ICH guidelines.[1][2][3][4][5]

Recommended Storage Conditions:

  • Long-term: Store at -20°C in a desiccated environment, protected from light.

  • Short-term (in solution): Store solutions at 2-8°C for up to one week. For longer periods, store at -20°C.

Stability Testing Protocol:

  • Prepare multiple aliquots of the reference standard in both solid form and in solution.

  • Store the aliquots under various conditions (e.g., -20°C, 4°C, 25°C/60% RH, 40°C/75% RH).

  • Analyze the purity of the standard at regular intervals (e.g., 0, 3, 6, 12 months) using the validated HPLC method described in section 4.1.

  • A decrease in purity of more than 2% would indicate significant degradation.

Quality Assurance and ISO 17034 Compliance

The production and certification of reference materials should ideally comply with ISO 17034, which outlines the general requirements for the competence of reference material producers.[28][29][30][31] This ensures the traceability, uncertainty, and stability of the certified values.

Workflow for ISO 17034 Compliant Reference Standard Production

Caption: A simplified workflow for the production of a certified reference material according to ISO 17034.

Conclusion

This compound is a valuable and versatile reference standard for the analytical chemistry of steroids. Its enhanced stability and favorable chromatographic properties make it an ideal choice for accurate quantification and identification. The protocols detailed in this guide provide a robust framework for its synthesis, characterization, and application in a regulated laboratory environment. Adherence to these protocols will ensure the generation of reliable and reproducible analytical data.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-O-Benzyl Estratetraenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The primary synthetic route discussed is the Williamson ether synthesis, a robust but nuanced method for forming the target ether linkage.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound?

The most common and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic 3-hydroxyl group of Estratetraenol to form a nucleophilic phenoxide ion, which then displaces a halide from a benzyl halide (e.g., benzyl bromide) in an SN2 reaction.[1][2][3]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis typically stem from several factors:

  • Incomplete Deprotonation: The phenolic proton of estratetraenol must be fully removed to generate the active nucleophile. An insufficient amount or poor quality of the base can lead to an incomplete initial reaction.

  • Side Reactions: The most common side reaction is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen, as the phenoxide ion is an ambident nucleophile.[1][2] Another competing reaction is the E2 elimination of the benzyl halide, especially if using a sterically hindered or strong base at elevated temperatures.[2][3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Protic or apolar solvents can significantly slow the reaction rate.[1][2]

  • Reagent Purity: The purity of estratetraenol, the benzylating agent, and the solvent is paramount. Moisture, in particular, can quench the base and the nucleophile.

Q3: Which base is optimal for the deprotonation of Estratetraenol's phenolic hydroxyl group?

The choice of base is critical and depends on the desired reactivity and conditions.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. It requires strictly anhydrous conditions and an inert atmosphere.[5][6]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are milder bases, which can sometimes improve selectivity for O-alkylation over C-alkylation. Cesium carbonate is often noted for accelerating SN2 reactions due to the "cesium effect," which involves the formation of a looser, more reactive ion pair.[7]

  • Silver(I) Oxide (Ag₂O): A very mild base that can be advantageous for substrates sensitive to harsh conditions or when high selectivity is required.[5]

Q4: What is the recommended solvent for this reaction?

Polar aprotic solvents are highly recommended as they effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively free and reactive.[1][2]

  • N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and boiling point, allowing for a wide range of reaction temperatures.

  • Acetonitrile (MeCN): Another suitable option, though generally less polar than DMF.

  • Tetrahydrofuran (THF): Often used, especially with NaH, but its lower polarity may result in slower reaction rates compared to DMF or acetonitrile.

Q5: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable solvent system (e.g., Hexane:Ethyl Acetate) should be developed to clearly separate the starting material (Estratetraenol), the product (this compound), and any major byproducts. For more detailed analysis, especially for identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[8][9][10]

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Problem Possible Cause Troubleshooting Suggestion & Rationale
1. Low or No Product Formation A. Ineffective Deprotonation Use fresh, high-purity base. Sodium hydride, for instance, can oxidize upon storage. Use NaH from a freshly opened container or wash mineral oil-dispersed NaH with dry hexanes before use. Ensure strictly anhydrous conditions. Dry all glassware and use anhydrous solvents. Any moisture will quench the base.
B. Poor Quality Benzylating Agent Use purified benzyl bromide or chloride. Benzyl halides can degrade over time. Consider distillation or purification before use. Alternatively, use a more reactive electrophile like benzyl tosylate, which has a better leaving group.[11]
C. Insufficient Reaction Time/Temp Monitor the reaction by TLC until the starting material is consumed. The reaction can take anywhere from 1 to 8 hours.[1][2] If the reaction stalls at room temperature, gradually increase the heat to 50-80 °C, while continuing to monitor for byproduct formation.
D. Use of Additives Consider adding a catalytic amount of sodium iodide or tetrabutylammonium iodide. This facilitates a Finkelstein reaction, converting benzyl chloride/bromide to the more reactive benzyl iodide in situ, which can significantly accelerate the reaction.[1][12]
2. Significant Byproduct Formation A. C-Alkylation Products Observed Modify the base and solvent system. Milder bases like K₂CO₃ or Cs₂CO₃ in a solvent like acetonitrile can favor O-alkylation over C-alkylation.[7][13] Lowering the reaction temperature can also increase selectivity.
B. Elimination Byproduct (Stilbene) Detected This arises from the benzyl halide via an E2 pathway. This is more common with stronger, more sterically hindered bases. Ensure you are using a primary benzyl halide. If the problem persists, lower the reaction temperature.[2][3]
3. Difficult Product Purification A. Co-elution of Product and Byproducts Optimize the column chromatography conditions. Use a shallow solvent gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate). High-performance liquid chromatography (HPLC) may be necessary for difficult separations.
B. Oily Product Resists Crystallization Ensure high purity before attempting crystallization. Purify thoroughly by column chromatography first. If the product remains an oil, try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/methanol).

Experimental Protocols & Optimization

Visualizing the Workflow

The general workflow for optimizing the synthesis follows a logical progression from reaction setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware & Reagents Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Dissolve Dissolve Estratetraenol in Anhydrous Solvent Inert_Atmosphere->Dissolve Add_Base Add Base (e.g., NaH) at 0°C Dissolve->Add_Base Stir Stir for Deprotonation Add_Base->Stir Add_BnBr Add Benzyl Bromide Stir->Add_BnBr Warm_React Warm to RT / Heat Add_BnBr->Warm_React Monitor Monitor by TLC/LC-MS Warm_React->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Analyze Analyze (NMR, MS) Purify->Analyze

Caption: General workflow for the synthesis of this compound.

Protocol 1: Standard Williamson Ether Synthesis using NaH
  • Preparation: Under an inert argon atmosphere, add dry N,N-Dimethylformamide (DMF, 10 mL/mmol of estratetraenol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Dissolve Estratetraenol (1.0 equiv) in the DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using TLC. If the reaction is sluggish, gently heat the mixture to 60 °C.[6]

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (3x) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Optimization of Reaction Parameters

To maximize yield, systematically optimize the base, solvent, and temperature. The following table provides a starting point for optimization experiments.

Entry Base (equiv) Solvent Temperature (°C) Typical Time (h) Expected Yield Range Key Considerations
1NaH (1.5)DMFRT → 604-1260-85%Strong, irreversible deprotonation. Requires strict anhydrous conditions.
2K₂CO₃ (3.0)Acetonitrile80 (Reflux)8-2450-75%Milder conditions, may reduce C-alkylation. Slower reaction rate.
3Cs₂CO₃ (2.0)Acetonitrile80 (Reflux)6-1870-95%"Cesium effect" often accelerates reaction and improves yield.[7] More expensive base.
4Ag₂O (2.0)Toluene110 (Reflux)12-3640-70%Very mild conditions, suitable for sensitive substrates.[5]
Visualizing the Core Reaction

The fundamental transformation is the SN2 attack of the phenoxide on the benzyl halide.

G cluster_reactants cluster_products Estratetraenol Estratetraenol-O⁻ Product This compound Estratetraenol->Product Sₙ2 Attack BenzylBromide Benzyl Bromide BromideIon Br⁻ plus1 + plus2 + plus1->plus2 Base, Solvent, ΔT

Caption: Core SN2 reaction in the Williamson ether synthesis.

Product Characterization and Deprotection

Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the presence of the benzyl group and the correct overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[8]

  • FT-IR: To observe the disappearance of the phenolic -OH stretch and the appearance of the C-O-C ether stretch.

Benzyl Ether Deprotection: If the 3-hydroxyl group needs to be regenerated in a subsequent step, the benzyl ether can be cleaved. The most common and reliable method is palladium-catalyzed hydrogenolysis (H₂ gas with a Pd/C catalyst).[5][14][15] This method is generally high-yielding and clean, proceeding under mild conditions.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Jung, M. E., & Lamsam, G. D. (2000). Synthesis and Estrogenic Activities of Novel 7-thiosubstituted Estratriene Derivatives. Bioorganic & Medicinal Chemistry Letters, 10(2), 147-151.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Help me, how increase yield in williamson ether reaction? [Link]

  • Kicman, A. T., & Gower, D. B. (2020). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 25(11), 2643.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, (11), 1123-1125.
  • Ko, E., & Choi, M. H. (2022). Rapidity and Precision of Steroid Hormone Measurement. Endocrinology and Metabolism, 37(1), 28-37.
  • Wudy, S. A., Schuler, G., Sanchez-Guijo, A., & Hartmann, M. F. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 179, 88-103.
  • Miller, T. A., Bulman, A. L., Thompson, C. D., Garst, M. E., & Macdonald, T. L. (1997). Synthesis and Structure-Activity Profiles of A-homoestranes, the Estratropones. Journal of Medicinal Chemistry, 40(23), 3836-3841.
  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Ciavardelli, D., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. International Journal of Molecular Sciences, 24(1), 589.
  • Le Bizec, B., et al. (2006). Analytical strategies for the direct mass spectrometric analysis of steroid and corticosteroid phase II metabolites. Journal of Mass Spectrometry, 41(1), 1-13.
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Reddit. Williamson ether synthesis trouble, 2.0. [Link]

  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. [Link]

  • ResearchGate. Optimization of the Reaction Conditions. [Link]

  • Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry-A European Journal, 6(7), 1140-1146.
  • SynArchive. Protecting Groups List. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Marchal, E., Uddin, M. I., Hawco, C. L. A., & Thompson, A. (2015). Synthesis of prodigiosene–estrogen conjugates: optimization of protecting group strategies and anticancer properties. Canadian Journal of Chemistry, 93(6), 637-645.
  • ChemBK. This compound. [Link]

  • USA Chemical Suppliers. This compound suppliers USA. [Link]

  • Poirier, D., et al. (2007).
  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798.
  • Google Patents.
  • ResearchGate. Optimization of reaction conditions. [Link]

  • Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]

  • Nakamura, S., Oyama, K. I., Kondo, T., & Yoshida, K. (2007). Analysis of benzylation products of (+)
  • Anstead, G. M., et al. (1997). Design, synthesis and evaluation of estradiol-linked genotoxicants as anticancer agents. Journal of Medicinal Chemistry, 40(11), 1647-1656.
  • Ismail, M., Tareque, M. M., Chakravarty, S. K., Rana, M. S., & Saha, B. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Bangladesh Journal of Scientific and Industrial Research, 41(3-4), 257-261.
  • ResearchGate. Optimization of reaction conditions for O-benzylation of chromone alkaloid. [Link]

  • Maltais, R., et al. (2023).
  • Byon, C. Y., & Gut, M. (1980). Novel Synthesis of Cholesterol Analogs: Condensation of Pregnenolone With Dihydropyran or Dihydrofuran. The Journal of Organic Chemistry, 45(22), 4404-4408.
  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction. [Link]

  • Organic Chemistry Portal. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. [Link]

  • La-Verde, V., et al. (2004). Synthesis of nitrile derivatives of estrogens. Steroids, 69(11-12), 743-750.
  • ResearchGate. Optimization the experimental conditions of the benzylation reaction of menadione 1a. [Link]

  • Fisher Scientific. 100MG this compound Iodide, Quantity: 100 Milligramm. [Link]

Sources

Technical Support Center: Purification of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-O-Benzyl Estratetraenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing in-depth, field-proven insights and solutions in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the benzylation of estratetraenol?

A1: The primary impurities typically arise from the reaction components and side reactions. These include:

  • Unreacted Estratetraenol: Incomplete reaction can leave a significant amount of the starting material.

  • Benzyl Alcohol: Formed from the hydrolysis of the benzylating agent (e.g., benzyl bromide).

  • Dibenzyl Ether: A common byproduct from the self-condensation of benzyl alcohol.

  • Over-benzylated Products: If other reactive hydroxyl groups are present and not properly protected, you might see multi-benzylated species.

  • Quaternary Ammonium Salts: If a phase-transfer catalyst like tetrabutylammonium bromide is used, it can remain in the crude product.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify which spot is my desired product?

A2: Identifying your product on a TLC plate is crucial before attempting a large-scale purification. The this compound is significantly less polar than the starting estratetraenol due to the masking of the phenolic hydroxyl group.

  • Relative Polarity: Your product, being a benzyl ether, will have a higher Rf value (travel further up the plate) than the highly polar starting material, estratetraenol.

  • Staining: Use a potassium permanganate stain. The starting material (a phenol) will likely react differently or more intensely than the protected ether product.

  • Co-spotting: Run a TLC with a spot for your crude reaction mixture, a spot for the starting material, and a co-spot (both crude and starting material in the same lane). This will definitively identify the starting material spot in your crude mixture.

Troubleshooting Guide

Issue 1: Poor Separation Between this compound and Unreacted Benzyl Alcohol

This is a frequent challenge as both compounds can have similar polarities.

Q: I'm running a silica gel column, but the benzyl alcohol co-elutes with my product. What can I do?

A: There are several strategies to address this:

1. Optimize Your Solvent System:

  • Employ a Gradient Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This can help resolve compounds with close Rf values.

  • Incorporate Dichloromethane (DCM): A solvent system of Hexane:DCM:Ethyl Acetate can offer different selectivity and improve separation.

2. Chemical Wash:

  • Before column chromatography, you can perform a liquid-liquid extraction. Benzyl alcohol has some water solubility that can be exploited. Multiple washes with a saturated sodium bicarbonate solution and then brine can help reduce the amount of benzyl alcohol in the organic layer.

3. Utilize a Different Stationary Phase:

  • If silica gel fails, consider using a different stationary phase for your column chromatography. Alumina (neutral or basic) can offer different selectivity for this separation.

Experimental Protocol: Optimized Column Chromatography for Benzyl Alcohol Removal
  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexanes.

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of hexanes. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with your adsorbed product to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent mixture, such as 98:2 Hexane:Ethyl Acetate.

    • Collect fractions and monitor by TLC.

    • Gradually increase the polarity of the mobile phase. For example, move to 95:5, then 90:10 Hexane:Ethyl Acetate. This gradual change is key to resolving closely eluting spots.

Compound Typical Elution Profile (Hexane:EtOAc Gradient)
Dibenzyl EtherElutes first in highly non-polar conditions.
This compound Elutes as the polarity is slightly increased.
Benzyl AlcoholElutes after the product as polarity increases.
Unreacted EstratetraenolRemains near the baseline until much higher polarity.
Issue 2: Presence of Persistent Baseline Material in Column Chromatography

Q: After running a column, a significant amount of material remains at the baseline of my TLC, even with highly polar solvent systems. What is this, and how do I remove it?

A: This is likely your unreacted starting material, estratetraenol, which is highly polar due to the free phenolic hydroxyl group.

1. Pre-Column Base Wash:

  • Before chromatography, dissolve your crude product in a suitable organic solvent (like ethyl acetate or DCM) and wash it with a dilute aqueous base solution (e.g., 1M NaOH). This will deprotonate the phenolic hydroxyl group of the unreacted estratetraenol, forming a salt that will move into the aqueous layer.

  • Caution: Ensure your desired product is stable to these basic conditions. A brief wash is generally safe.

  • Follow with a water wash to remove any remaining base, and then a brine wash before drying the organic layer.

2. Recrystallization:

  • If your product is a solid, recrystallization can be a highly effective method for removing both more polar and less polar impurities.

  • Solvent Screening: Test a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common choices for steroids include methanol, ethanol, acetone, or mixtures like ethyl acetate/hexanes.

Workflow for Purification

Below is a visual representation of the decision-making process for purifying this compound.

Purification_Workflow crude Crude Product tlc TLC Analysis crude->tlc base_wash Aqueous Base Wash (e.g., 1M NaOH) tlc->base_wash High amount of starting material? column Silica Gel Column Chromatography tlc->column Multiple impurities of similar polarity? base_wash->column recrystallize Recrystallization column->recrystallize Product is solid and needs higher purity? pure_product Pure this compound column->pure_product recrystallize->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

  • Purification of Steroids: W.R. Nes, "The Chemistry of the Steroids," Dover Publications, 2012.
  • Benzylation of Phenols: "Benzylation of Phenols," Organic Chemistry Portal. Available at: [Link]

Stability and degradation of 3-O-Benzyl Estratetraenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Mitigating Degradation in Solution-Based Experiments

Welcome to the technical support center for 3-O-Benzyl Estratetraenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution and troubleshooting common degradation issues. As Senior Application Scientists, we have compiled this guide based on established principles of steroid chemistry and extensive experience in stability testing.

Introduction to this compound Stability

This compound is a derivative of the endogenous steroid estratetraenol.[1] The introduction of the benzyl ether at the 3-position modifies its physicochemical properties, which can influence its stability in various experimental settings. Understanding the potential degradation pathways is crucial for obtaining accurate and reproducible results. The primary points of lability on the molecule are the benzyl ether linkage and the steroidal backbone itself.

This guide will provide a structured approach to identifying and resolving stability issues through a series of frequently asked questions, troubleshooting workflows, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound can be influenced by several factors, similar to other steroidal compounds and ethers.[2][3][4] The most critical factors to consider are:

  • pH: The benzyl ether linkage is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an ester bond.[5] Extreme pH values can catalyze the hydrolysis of the ether, yielding estratetraenol and benzyl alcohol.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, following the principles of chemical kinetics.[3][4]

  • Light (Photodegradation): Exposure to UV or high-intensity visible light can induce photolytic degradation of the steroidal structure.[2][6]

  • Oxidation: The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of oxidized byproducts.[2][6]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents may participate in solvolysis reactions.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure, the most probable degradation products are:

  • Estratetraenol: Formed via the cleavage of the 3-O-benzyl ether bond.

  • Benzyl Alcohol: The other product of ether cleavage.[7][8]

  • Oxidized derivatives: Oxidation can occur at various positions on the steroid nucleus or the benzyl group.

  • Isomers: Under certain conditions, isomerization of the steroid core may occur.

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is essential for accurately assessing the concentration of the parent compound and detecting any degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector is the recommended technique.[6][11]

  • HPLC-PDA: Allows for the quantification of the parent peak and the detection of new peaks corresponding to degradants. The PDA detector can help in identifying if new peaks are related to the parent compound by comparing their UV spectra.[6]

  • HPLC-MS: Provides mass information for both the parent compound and any degradants, which is invaluable for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying and quantifying volatile components like benzyl alcohol.[12][13]

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Solution

Question: I've prepared a solution of this compound, and subsequent analysis shows a significant decrease in its concentration. What could be the cause?

Answer: This is a common issue that can often be traced back to the solution's storage conditions or composition. Follow this troubleshooting workflow to diagnose the problem.

graph TD; A[Start: Rapid Loss of Parent Compound] --> B{Check pH of Solution}; B --> C{Is pH < 5 or > 8?}; C -->|Yes| D[Potential Acid/Base Hydrolysis of Benzyl Ether]; D --> E[Adjust pH to Neutral Range (6-8)]; C -->|No| F{Check Storage Temperature}; F --> G{Is Temperature > 25°C?}; G -->|Yes| H[Accelerated Thermal Degradation]; H --> I[Store at Recommended Temperature (e.g., 2-8°C)]; G -->|No| J{Check Light Exposure}; J --> K{Exposed to Ambient or UV Light?}; K -->|Yes| L[Potential Photodegradation]; L --> M[Store in Amber Vials or Protect from Light]; K -->|No| N{Consider Oxidative Stress}; N --> O{Is the Solvent Degassed?}; O -->|No| P[Potential Oxidation]; P --> Q[Use Degassed Solvents or Add Antioxidants]; O -->|Yes| R[Review Solvent Purity and Compatibility]; Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Appearance of Unknown Peaks in Chromatogram

Question: My chromatogram shows the parent peak of this compound decreasing over time, with the concurrent appearance of new, unidentified peaks. How can I identify these degradants?

Answer: The appearance of new peaks is a clear indication of degradation. A systematic approach is needed to identify these products and understand the degradation pathway.

graph TD; A[Start: Unknown Peaks in Chromatogram] --> B{Analyze with HPLC-PDA/MS}; B --> C{Obtain UV Spectra and Mass Data}; C --> D{Compare UV Spectra to Parent Compound}; D -->|Similar Spectra| E[Suggests Degradant Retains Chromophore]; D -->|Different Spectra| F[Suggests Significant Structural Change]; C --> G{Analyze Mass Data}; G --> H{Look for Mass Corresponding to Estratetraenol (C18H22O, ~254.37 g/mol)}; H -->|Match Found| I[Confirms Benzyl Ether Cleavage]; G --> J{Look for Mass Corresponding to Oxidized Products (e.g., +16 Da)}; J -->|Match Found| K[Indicates Oxidation]; G --> L{Further Fragmentation Analysis (MS/MS)}; L --> M[Elucidate Structure of Unknowns]; I --> N[Conduct Forced Degradation Study]; K --> N; M --> N; N --> O[Compare Degradant Profiles to Confirm Identity]; Caption: Workflow for identifying degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[9][11]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[6]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[6]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[6]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.[6]

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Sample Analysis:

    • Neutralize the acid and base-stressed samples before dilution.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples and an unstressed control sample by a validated HPLC-PDA/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.[9]

Protocol 2: Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent system under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare the solution of this compound in the desired solvent at the target concentration.

  • Storage Conditions: Aliquot the solution into multiple vials and store them under the intended conditions (e.g., 4°C, 25°C, protected from light).

  • Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Sample Analysis: At each time point, analyze a vial using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate.

    • Monitor the formation of any degradation products.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress Condition% Degradation of this compoundMajor Degradation Products (by Mass)
0.1 N HCl, 60°C, 24h15.2%Estratetraenol (m/z 254), Benzyl Alcohol
0.1 N NaOH, 60°C, 24h8.5%Estratetraenol (m/z 254)
3% H₂O₂, RT, 24h25.8%Oxidized species (m/z 360, +16 Da)
80°C, 48h (Solid)5.1%Minor unknown peaks
Light Exposure12.3%Photodegradation products
Control (Unstressed)<1.0%None detected

Note: The data presented in this table is illustrative and should be determined experimentally for each specific formulation.

References

  • ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY - Farmacia Journal. [Link]

  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. [Link]

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  • Solid-State Stability Issues of Drugs in Transdermal Patch Formulations - ResearchGate. [Link]

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Optimizing reaction conditions for benzyl protection of Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the benzyl protection of the phenolic hydroxyl group on Estratetraenol. This protection is a critical step in multi-step syntheses, preventing the acidic phenol from interfering with subsequent reactions. The most common and robust method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution on a benzyl halide.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not only solutions but also the underlying chemical principles to empower researchers to optimize this crucial reaction for high yield and purity.

Core Reaction Overview: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. First, a suitable base removes the acidic proton from the phenolic hydroxyl group of Estratetraenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired benzyl ether.[2]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Estratetraenol_OH Estratetraenol-OH Base + Base Phenoxide Estratetraenol-O⁻ Estratetraenol_OH->Phenoxide Deprotonation HB + HB⁺ Phenoxide2 Estratetraenol-O⁻ BnBr + Bn-Br Product Estratetraenol-O-Bn Phenoxide2->Product SN2 Attack Br + Br⁻

Caption: General workflow for Benzyl Protection of Estratetraenol.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low, with significant starting material remaining. What are the likely causes?

Low yields are often traced back to incomplete deprotonation of the phenolic hydroxyl group or insufficient reactivity of the electrophile.[3]

Causality & Solution:

  • Base Strength and Stoichiometry: The pKa of a phenol is typically around 10.[4] While moderately strong bases like potassium carbonate (K₂CO₃) can be effective, they may not drive the deprotonation to completion, especially if the reagents are not perfectly dry.

    • Troubleshooting:

      • Switch to a Stronger Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.[1][5] Use 1.1 to 1.5 equivalents of NaH.

      • Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure your solvent (e.g., THF, DMF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon).[6]

  • Reagent Purity & Activity: Benzyl bromide is a lachrymator and can degrade over time.[7] Old or improperly stored bottles may have reduced activity.

    • Troubleshooting:

      • Use freshly opened or purified benzyl bromide.

      • Consider adding a catalytic amount (0.1 eq) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). These additives convert benzyl bromide in situ to the more reactive benzyl iodide, accelerating the SN2 reaction.[7]

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. How can I improve the reaction's selectivity?

The primary side reaction of concern is C-alkylation, where the benzyl group attaches to the aromatic ring of the estratetraenol instead of the oxygen.[8] This occurs because the negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic carbon centers.

Causality & Solution:

  • Solvent Choice: The solvent plays a critical role in dictating the site of alkylation.

    • Polar Aprotic Solvents (Favor O-Alkylation): Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are preferred.[9] They solvate the cation (e.g., Na⁺) but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, promoting the desired O-alkylation.[3]

    • Protic Solvents (Can Favor C-Alkylation): Protic solvents (like ethanol or water) can form hydrogen bonds with the phenoxide oxygen. This solvation shields the oxygen, making the carbon atoms of the ring more competitive nucleophiles.[8][10]

Alkylation_Competition cluster_O O-Alkylation (Desired) cluster_C C-Alkylation (Side Reaction) Phenoxide Estratetraenol Phenoxide O_Product Ether Product (Estratetraenol-O-Bn) Phenoxide->O_Product  SN2 at Oxygen C_Product C-Alkylated Byproduct Phenoxide->C_Product  EAS at Ring Carbon O_Solvent Favored in: Polar Aprotic Solvents (e.g., DMF, Acetonitrile) C_Solvent More likely in: Protic Solvents

Caption: Competing O- vs. C-alkylation pathways.

Q3: How do I select the optimal base and solvent combination?

The ideal combination maximizes the rate of O-alkylation while minimizing side reactions. A comparison of common systems is provided below.

BaseSolventTemperature (°C)ProsCons
NaH DMF, THF0 to RTPowerful, irreversible deprotonation leads to high yields.[7]Highly moisture-sensitive; requires inert atmosphere.[1]
K₂CO₃ Acetone, AcetonitrileRefluxMilder, easier to handle, effective for many phenols.[11]Slower reaction times; may not be strong enough for complete conversion.
Cs₂CO₃ AcetonitrileRT to 50Highly effective, often gives faster reactions and higher yields due to the "caesium effect".More expensive than other carbonate bases.
NaOH / PTC Dichloromethane / H₂ORT to 40Uses inexpensive base; ideal for industrial scale-up; avoids anhydrous conditions.[9][12]Requires a phase-transfer catalyst (e.g., TBAB); optimization of catalyst loading is needed.[13]

Recommendation: For laboratory-scale synthesis of estratetraenol benzyl ether, the NaH in anhydrous DMF system is highly reliable and generally provides the highest yields. For larger-scale or process development, a K₂CO₃/Acetonitrile or a phase-transfer catalysis (PTC) system may be more practical and economical.[14]

Q4: Purification of the crude product is difficult. What are the best practices?

Steroidal compounds can be challenging to purify due to their similar polarities.[15] A systematic approach to workup and chromatography is essential.

Troubleshooting:

  • Workup Procedure:

    • Quench Excess Reagents: After the reaction is complete (monitored by TLC), quench the reaction carefully. If NaH was used, slowly add isopropanol or methanol at 0°C to neutralize any remaining hydride before adding water.[7] To remove unreacted benzyl bromide, which can co-elute with the product, consider washing the organic layer with a solution of sodium bisulfite.

    • Aqueous Wash: Perform standard aqueous washes (e.g., water, brine) to remove the bulk of inorganic salts and DMF if it was used as the solvent.[3]

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the standard method.[16]

    • Solvent System: The non-polar nature of the protected steroid means a low-polarity mobile phase is required. Start with a hexane/ethyl acetate or hexane/dichloromethane gradient. A typical starting point would be 98:2 Hexane:EtOAc, gradually increasing the polarity.

    • Visualization: The product is UV active due to the aromatic rings. Use a UV lamp (254 nm) for visualization on TLC plates.

Experimental Protocols

Protocol 1: High-Yield Lab-Scale Synthesis (NaH/DMF Method)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add Estratetraenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Allow the mixture to stir at 0°C for 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:EtOAc). The reaction is typically complete within 1-3 hours.[9]

  • Quench & Workup: Cool the flask to 0°C and slowly add methanol to quench excess NaH. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Scalable Procedure (K₂CO₃/Acetonitrile Method)
  • Setup: To a flask, add Estratetraenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and acetonitrile (0.1 M).

  • Addition: Add benzyl bromide (BnBr, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-8 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Rinse the solid with acetonitrile.

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry, concentrate, and purify by flash column chromatography as described in Protocol 1.

References

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798. Available at: [Link]

  • Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Available at: [Link]

  • De Zani, D., & Colombo, F. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH. Request PDF. Available at: [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

  • Rastegari, A., Adibnejad, M. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Available at: [Link]

  • Dyas, C. R., & D'Amico, D. C. (1983). A method combining solvent and gel extraction for isolation and preliminary purification of steroids in tissues. PubMed. Available at: [Link]

  • Britannica. (2026). Steroid - Isolation, Extraction, Purification. Available at: [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Chem-Station Int. Ed. Available at: [Link]

  • Dolman, S. J., et al. (2001). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 123(44), 10945–10953. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.32: Side Chain Oxidations, Phenols, Arylamines. Available at: [Link]

  • Chen, Q., et al. (2025). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Advances, 15, 17548–17561. Available at: [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). EP1398320A1 - Preparative separation of steroids by reverse phase HPLC.
  • J&K Scientific LLC. (2024). What Is the Mechanism of Phenol Alkylation? Available at: [Link]

  • ResearchGate. (2012). How to isolate steroidal compounds from an extract? Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • PTC Organics, Inc. (n.d.). “Unstreamlining” a PTC O-Alkylation. Available at: [Link]

  • Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Available at: [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for O-benzylation of chromone alkaloid a. Available at: [Link]

  • J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

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Technical Support Center: Crystallization of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-O-Benzyl Estratetraenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline solid forms of this steroidal intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your crystallization processes.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge in pharmaceutical crystallization, particularly with molecules that have complex structures like steroids.[1] It occurs when the solute, upon a change in conditions (e.g., cooling or anti-solvent addition), separates from the primary solution as a liquid, solute-rich phase rather than a solid crystalline phase. This happens when the level of supersaturation becomes so high that it exceeds the binodal curve before reaching the nucleation zone, leading to the formation of an amorphous, often sticky, oil.

Causality: This is often caused by a combination of factors:

  • Rapid Supersaturation: Cooling a solution too quickly or adding an anti-solvent too fast can generate localized high supersaturation, forcing the product out of solution before molecules have time to orient into an ordered crystal lattice.[2]

  • Poor Solvent Choice: The chosen solvent may have excessively high solubility for the compound at elevated temperatures and extremely low solubility at lower temperatures, creating a steep solubility curve that is difficult to control.

  • Presence of Impurities: Impurities can depress the melting point of the solute or interfere with nucleation, promoting the formation of an oil.[1]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease your cooling rate significantly. For steroidal compounds, a rate of 5-10°C per hour is a good starting point. This allows molecules sufficient time for nucleation and growth.[3]

    • Slower Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise at the point of maximum agitation to ensure rapid mixing and avoid localized high concentrations.[4]

  • Adjust Solvent System:

    • Increase Initial Solvent Volume: Dissolve your compound in a larger volume of solvent to lower the overall concentration. This shifts the system away from the LLPS region.

    • Use a Co-Solvent System: Introduce a co-solvent in which the compound has slightly lower solubility. This can flatten the solubility curve, making the process more controllable.

  • Employ Seeding:

    • Introduce a small quantity of pre-existing crystals (seeds) of this compound into the solution at a point of slight supersaturation (the metastable zone). Seeding provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and directing the system towards crystallization rather than oiling out.[1]

Q2: I'm getting very low or no crystal yield. What are the potential causes and solutions?

A2: Diagnosing and Improving Crystal Yield

Low yield is a critical issue that directly impacts process efficiency. The root cause is typically insufficient supersaturation or kinetic limitations.

Causality:

  • Incomplete Crystallization: The final concentration of the solute in the mother liquor is still too high, indicating that the supersaturation level achieved was not sufficient to drive the crystallization to completion.

  • Sub-optimal Solvent/Anti-Solvent Ratio: In anti-solvent crystallization, an insufficient volume of anti-solvent may have been added, failing to reduce the compound's solubility enough.

  • Inappropriate Temperature Range: For cooling crystallization, the final temperature may be too high, leaving a significant amount of the product dissolved.[4]

  • Metastable Polymorph Formation: You may be crystallizing a less stable, more soluble polymorph, which will result in a higher concentration of the compound remaining in the solution.[5]

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing and addressing low yield.

LowYieldTroubleshooting Start Low Crystal Yield Observed CheckMotherLiquor Analyze Mother Liquor Concentration (e.g., via HPLC) Start->CheckMotherLiquor HighConc Concentration is High CheckMotherLiquor->HighConc Analyze LowConc Concentration is Low (as expected) CheckMotherLiquor->LowConc Analyze ImproveSupersaturation Action: Increase Supersaturation HighConc->ImproveSupersaturation Indicates Incomplete Crystallization CheckLosses Action: Investigate Physical Losses LowConc->CheckLosses Indicates Product Loss During Isolation OptionCool Cooling Method: Lower final temperature or use a more effective solvent. ImproveSupersaturation->OptionCool OptionAntiSolvent Anti-Solvent Method: Increase anti-solvent volume or choose a stronger anti-solvent. ImproveSupersaturation->OptionAntiSolvent OptionEvap Evaporation Method: Concentrate solution further before cooling/anti-solvent addition. ImproveSupersaturation->OptionEvap OptionFilter Review filtration step for leaks or incomplete transfer. CheckLosses->OptionFilter OptionWash Review washing step: Ensure wash solvent is ice-cold to prevent re-dissolving product. CheckLosses->OptionWash

Caption: Troubleshooting workflow for low crystallization yield.

Q3: The crystals are very fine and difficult to filter. How can I grow larger crystals?

A3: Controlling Crystal Size Distribution

Fine particles or powders are often the result of rapid and uncontrolled nucleation. The key to growing larger crystals is to favor the crystal growth phase over the nucleation phase.

Causality:

  • High Supersaturation: Operating at very high levels of supersaturation leads to a "burst" of primary nucleation, creating a large number of small crystals that compete for the available solute, limiting their individual growth.[]

  • Rapid Cooling/Anti-Solvent Addition: As with oiling out, fast changes in conditions promote nucleation over growth.

  • Insufficient Agitation: Poor mixing can create localized zones of high supersaturation, leading to excessive nucleation.

Strategies for Increasing Crystal Size:

  • Control Supersaturation: Operate within the Metastable Zone Width (MSZW). This is the region where spontaneous nucleation is unlikely, but growth on existing crystals (seeds) can occur.

  • Slow Down the Process:

    • Cooling Crystallization: Employ a very slow, linear cooling profile.

    • Anti-Solvent Crystallization: Use a slow, controlled addition rate for the anti-solvent via a syringe pump.

  • Implement a Temperature Cycling or "Digestion" Period:

    • After initial crystallization, cycle the temperature up and down by a few degrees or hold the slurry at a constant temperature for an extended period (a process known as Ostwald ripening). This dissolves the smaller, higher-energy crystals, which then re-deposit onto the larger, more stable crystals.

The relationship between supersaturation, nucleation, and growth is fundamental to controlling crystal size.

SupersaturationZones Supersaturation Increase in Supersaturation -> Stable Stable Zone (Undersaturated) No Nucleation, No Growth Metastable Metastable Zone (Slightly Supersaturated) Growth > Nucleation (Ideal for large crystals) Stable->Metastable Labile Labile Zone (Highly Supersaturated) Nucleation >> Growth (Results in fine particles) Metastable->Labile

Caption: Crystallization zones as a function of supersaturation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for this compound?

A1: Solvent selection is the most critical step in developing a crystallization process.[] An ideal solvent should exhibit a high temperature coefficient: the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[7]

Physicochemical Data for this compound:

  • Molecular Formula: C25H28O[8]

  • Molar Mass: 344.49 g/mol [8]

  • Melting Point: 83-85°C[8]

  • Known Solubility: Slightly soluble in Chloroform and DMSO (with heating). Soluble in Dichloromethane.[8][9]

Solvent Screening Protocol: A systematic approach is essential. Start with a range of solvents with varying polarities.

Solvent Class Example Solvents Relative Polarity [10]Boiling Point (°C) Rationale & Comments
Alcohols Methanol, Ethanol, Isopropanol0.762, 0.654, 0.54665, 78, 82Good for hydrogen bonding. Often used in steroid crystallizations.[11] Can be good anti-solvents for less polar systems.
Ketones Acetone0.35556A versatile polar aprotic solvent. Its high volatility can be a challenge.
Esters Ethyl Acetate0.22877Medium polarity, often a good choice for initial screening.[3]
Ethers Tetrahydrofuran (THF), MTBE0.207, 0.12466, 55Good for dissolving non-polar compounds. Can form peroxides.
Chlorinated Dichloromethane (DCM)0.30940Known to dissolve the compound.[9] Its low boiling point makes it suitable for evaporation methods but can be too volatile.
Aromatics Toluene0.099111Good for dissolving non-polar steroidal backbones. High boiling point requires vacuum for removal.
Alkanes Heptane, Hexane~0.0198, 69Non-polar. Primarily used as anti-solvents to precipitate steroids from more polar solutions.[12]

Procedure:

  • Place ~10-20 mg of your compound in a small vial.

  • Add the test solvent dropwise at room temperature until a slurry is formed. Observe solubility.

  • If insoluble at room temperature, heat the vial towards the solvent's boiling point. If the compound dissolves completely, it's a potential candidate.

  • Cool the vial to room temperature and then in an ice bath. Observe for crystal formation. An ideal solvent will yield a high amount of crystalline solid upon cooling.

Q2: What is polymorphism and why is it a concern for steroidal compounds?

A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. These different forms, or polymorphs, have the same chemical composition but different physical properties, including:

  • Solubility and Dissolution Rate

  • Melting Point

  • Stability (chemical and physical)

  • Bioavailability

Steroidal molecules, due to their conformational flexibility and potential for various intermolecular interactions (like hydrogen bonding), are particularly prone to polymorphism.[5][13] The crystallization of drostanolone propionate, for example, has yielded multiple polymorphic forms depending on the conditions.[14]

In drug development, controlling polymorphism is critical. An unintended or unstable polymorph can lead to changes in the drug's efficacy, stability, and manufacturing properties.[15] It is imperative to identify the most thermodynamically stable form and develop a crystallization process that consistently produces it.

Q3: What are the key differences between cooling, anti-solvent, and evaporation crystallization methods?

A3: These are the three primary methods for crystallizing compounds from solution, each achieving supersaturation through a different mechanism.

Method Mechanism of Supersaturation Best Suited For Advantages Disadvantages
Cooling Crystallization Decreasing temperature to lower the solubility of the solute in the solvent.[4]Compounds with a steep, temperature-dependent solubility curve.Simple, cost-effective, easy to scale up.Not suitable for compounds whose solubility is insensitive to temperature. Risk of oiling out if cooled too fast.[16]
Anti-Solvent Crystallization Adding a miscible "anti-solvent" in which the solute has very low solubility, thus reducing the overall solubility in the mixed solvent system.[17][18]Compounds that are highly soluble across a wide temperature range in a given solvent, or are temperature-sensitive.Rapid and can produce high yields.[2] Can be performed at constant temperature.Risk of localized high supersaturation causing fine particles or oiling out.[2] Requires an additional solvent recovery step.
Evaporation Crystallization Slowly removing the solvent, thereby increasing the concentration of the solute until it exceeds its solubility limit.[19]Compounds that are highly soluble and do not have a good anti-solvent.Simple setup for small-scale experiments.Difficult to control nucleation and crystal size. Not easily scalable. Can lead to impurity entrapment on crystal surfaces.

Section 3: Key Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to favor the growth of larger, well-defined crystals by maintaining control over the rate of supersaturation.

  • Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer, dissolve the crude this compound in a minimal amount of a pre-selected hot solvent (e.g., isopropanol or ethyl acetate). Aim for a concentration just below the saturation point at the dissolution temperature (e.g., 60-70°C).

  • Clarification (Optional): If the solution is hazy or contains particulate matter, perform a hot filtration through a filter medium to remove insoluble impurities.

  • Controlled Cooling: Begin cooling the solution at a slow, linear rate (e.g., 10°C/hour) with moderate agitation (100-150 RPM).

  • Seeding: Once the solution has cooled by 5-10°C (entering the metastable zone), add a small slurry of seed crystals (approx. 0.1-1.0% of total solute weight).

  • Growth Phase: Continue the slow cooling to the final temperature (e.g., 0-5°C).

  • Aging: Hold the slurry at the final temperature for 2-4 hours with continued agitation to allow crystallization to reach completion.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold crystallization solvent to remove residual mother liquor.[7]

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This protocol is effective for compounds that are highly soluble across a range of temperatures.

  • Dissolution: In a stirred reactor, dissolve the crude this compound in a suitable solvent (e.g., Dichloromethane) at a controlled temperature (e.g., 25°C).

  • Anti-Solvent Addition: Using a syringe pump, add a pre-selected anti-solvent (e.g., heptane or methanol) at a slow, constant rate into the solution at a point of high turbulence (e.g., near the impeller tip).

  • Nucleation & Growth: Monitor the solution for the onset of turbidity, which indicates nucleation. Continue the anti-solvent addition. The rate of addition can be adjusted to control crystal growth.

  • Aging: Once the full volume of anti-solvent has been added, stir the resulting slurry for 1-2 hours to ensure complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Controlled Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (ice-cold) as the wash liquid.

References

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  • This compound Iodide | C48H58O28 | CID 169434248. PubChem. [Link]

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Overcoming solubility issues with 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-O-Benzyl Estratetraenol

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility issues encountered during experimentation. As a lipophilic steroid derivative, this compound presents unique handling challenges. This document provides not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

Answer: this compound is a protected form of the endogenous steroid Estratetraenol.[1] The addition of the benzyl group significantly increases its lipophilicity (affinity for fats and oils) and consequently reduces its aqueous solubility.[2] Its chemical structure is that of a large, rigid steroid backbone with a bulky, non-polar benzyl ether group.

Physicochemical data indicates it is a solid with slight solubility in solvents like Dimethyl Sulfoxide (DMSO) and Chloroform.[3][4] It is practically insoluble in water.[] Therefore, direct dissolution in aqueous buffers or cell culture media will be unsuccessful and will lead to precipitation.

Q2: What is the recommended starting solvent for preparing a stock solution?

Answer: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.

Causality: DMSO is a strong, polar aprotic solvent capable of disrupting the intermolecular forces in the crystalline solid and solvating the large, hydrophobic this compound molecule. While data sheets indicate "slight" solubility, this is often sufficient for creating a highly concentrated stock solution (e.g., 10-50 mM) that can then be serially diluted into your final experimental medium. Gentle heating (up to 40-50°C) can aid dissolution in DMSO.[3][4]

Critical Consideration: Always prepare a high-concentration stock in 100% anhydrous DMSO. This minimizes the volume of organic solvent added to your final aqueous system, reducing the risk of precipitation and solvent-induced artifacts or cytotoxicity in cell-based assays.

Q3: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer/media. Why is this happening and what can I do?

Answer: This is the most common issue researchers face and is a classic problem of drug solubility for lipophilic compounds.[2] When the DMSO stock is diluted into an aqueous environment, the concentration of the organic co-solvent drops dramatically. The aqueous medium cannot maintain the solubility of the lipophilic this compound, causing it to "crash out" or precipitate.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.

  • Optimize the Dilution Step: Add the DMSO stock to your aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes create a transiently stable solution or a very fine suspension.

  • Reduce the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5% (v/v), to minimize solvent effects on your biological system.

  • Consider a Co-Solvent System: If dilution still causes precipitation, a more robust formulation strategy is required. This involves using a combination of solvents to maintain solubility.[6][7]

Troubleshooting Guide: Advanced Solubility Enhancement

This section addresses more persistent solubility problems. The choice of method depends heavily on the experimental context (e.g., in vitro cell culture vs. in vivo formulation).

Q4: My compound still precipitates at my desired concentration. How can I design a co-solvent system?

Answer: A co-solvent system uses a water-miscible organic solvent to increase the solubility of a lipophilic drug in an aqueous solution.[6] For steroid compounds, glycols are often effective.

Recommended Co-Solvent System for In Vitro Use:

ComponentPurposeRecommended Starting % (v/v)
DMSO Primary Solvent1-5%
PEG 400 Co-solvent / Solubilizer5-15%
Ethanol Co-solvent5-10%
Aqueous Buffer VehicleRemainder

Protocol Causality:

  • PEG 400 (Polyethylene Glycol 400): This is a non-ionic polymer that is less toxic than many other solvents. It helps create a more "organic-like" microenvironment within the aqueous solution, keeping the this compound solvated.

  • Ethanol: A common laboratory solvent that is often well-tolerated by cells at low concentrations. It works synergistically with DMSO and PEG 400.

It is critical to test the tolerance of your specific cell line or assay to the final solvent concentrations before running your experiment with the compound.

Q5: I need an alternative to co-solvents for a sensitive cell-based assay. What are my options?

Answer: For systems sensitive to organic solvents, cyclodextrin complexation is a superior method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like steroids, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8][9][]

Recommended Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin has high aqueous solubility and a cavity size well-suited for the steroid nucleus. It is widely used in pharmaceutical formulations to improve drug solubility and bioavailability.[11][12]

Workflow for Cyclodextrin Formulation:

G cluster_prep Preparation cluster_complex Complexation cluster_final Finalization A Prepare aqueous solution of HP-β-CD (e.g., 10-40% w/v) C Slowly add steroid stock to HP-β-CD solution under vigorous stirring A->C B Prepare concentrated stock of This compound in a minimal volume of Ethanol or DMSO B->C D Stir at room temp or gentle heat (40°C) for 2-24 hours to allow equilibration and complex formation C->D E Sterile filter the final complex solution (0.22 µm PVDF filter) to remove any non-encapsulated precipitate D->E F Determine final concentration using HPLC or UV-Vis spectroscopy E->F

Q6: For in vivo studies, what formulation strategies should I consider?

Answer: For oral or parenteral administration, simple co-solvent systems are often insufficient or may cause toxicity. Advanced lipid-based formulations are the standard for highly lipophilic drugs.[13][14][15][16] These systems improve solubility and can enhance oral bioavailability by utilizing lipid absorption pathways.[13][14]

Potential Strategies:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like gastrointestinal fluid).[2][16] The drug remains dissolved in the oil droplets.

  • Lipid Nanoparticles or Liposomes: These advanced systems encapsulate the drug within a lipid-based carrier, which can improve stability, solubility, and targeted delivery.[2][14]

Developing these formulations requires specialized expertise in pharmaceutics and is beyond the scope of a standard research lab protocol. Collaboration with a formulation science group is highly recommended.

Experimental Protocols & Decision Making

Protocol 1: Systematic Solubility Testing

This protocol helps you systematically determine the best solvent system for your specific needs.

  • Preparation: Weigh out 1-2 mg of this compound into several small glass vials.

  • Solvent Screening: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent (e.g., DMSO, Ethanol, Dichloromethane, Acetone, PEG 400).

  • Observation: Vortex each vial for 2 minutes. Observe for complete dissolution.

  • Heating: If not fully dissolved, place the vials in a heat block at 40°C for 15 minutes and vortex again. Observe.

  • Aqueous Challenge: For solvents that achieved dissolution, take a small aliquot (e.g., 5 µL) and add it to a larger volume of your final aqueous buffer (e.g., 495 µL). Observe immediately and after 30 minutes for any signs of precipitation (cloudiness, visible particles).

  • Selection: Choose the solvent or co-solvent system that provides complete dissolution and remains stable upon aqueous dilution at the highest concentration.

Solubility Troubleshooting Workflow

G cluster_troubleshoot Initial Troubleshooting cluster_advanced Advanced Formulation start Start: Dissolve Compound in Primary Solvent (e.g., DMSO) q1 Is the solution clear? start->q1 a1 Try gentle heating (40°C) and sonication q1->a1 No q2 Does it precipitate upon dilution in aqueous buffer? q1->q2 Yes a2 Increase solvent volume (lower stock concentration) a1->a2 a2->q1 b1 Use a Co-Solvent System (e.g., DMSO/PEG 400) q2->b1 Yes success Success: Proceed with Experiment q2->success No b1->q2 b2 Use Cyclodextrin (HP-β-CD) Complexation b1->b2 If solvents are an issue b2->q2 b3 Consider Lipid-Based Formulation (SEDDS, in vivo) b2->b3 For in vivo studies fail Re-evaluate: Concentration may be too high for aqueous systems b3->fail

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Garg, V., & Singh, H. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3495-3503. Retrieved from [Link]

  • Pharma Specialists. (2024). Role of Lipophilicity in Drug Formulation Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate. International Journal of Pharmaceutics, 327(1-2), 67-73. Retrieved from [Link]

  • PubChem. (n.d.). This compound Iodide. Retrieved from [Link]

  • Pace Analytical Life Sciences. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. Retrieved from [Link]

  • Pouton, C. W. (2006). Lipid-based formulations for oral delivery of lipophilic drugs. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Beta-Cyclodextrin/Steroid Complexation: Effect of Steroid Structure on Association Equilibria. Journal of Pharmaceutical Sciences, 96(11), 2935-2946. Retrieved from [Link]

  • Czarnecki, D., & Jasiński, M. (2024). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • Fenyvesi, É., et al. (2016). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. In Cyclodextrins (pp. 231-267). Springer. Retrieved from [Link]

  • Shanghai E-biochem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Mader, W. J., & Buck, K. (1952). Determination of Purity of Steroids: Solubility Analysis. Analytical Chemistry, 24(4), 666-671. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Female-Pheromone (Estratetraenol). Retrieved from [Link]

  • Le Bizec, B., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta, 611(1), 1-16. Retrieved from [Link]

  • Blomquist, C. H., et al. (1978). A simple method for detecting steroid aggregation and estimating solubility in aqueous solutions. Analytical Biochemistry, 88(2), 693-701. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Chien, Y. W., & Lin, S. C. (1993). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of Pharmaceutical Sciences, 82(2), 161-165. Retrieved from [Link]

  • Google Patents. (n.d.). US6723714B2 - Aqueous solvent for corticosteroids.
  • American Chemical Society. (n.d.). Determination of Purity of Steroids: Solubility Analysis. Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014082724A1 - Aqueous oral solutions of steroid hormones and hydroxypropyl-beta-cyclodextrin with optimised bioavailability.
  • Vallejo-Rodríguez, R., et al. (2014). Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC. American Journal of Analytical Chemistry, 5, 843-853. Retrieved from [Link]

  • Nokhodchi, A., et al. (2007). Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique. Iranian Journal of Pharmaceutical Research, 6(1), 25-33. Retrieved from [Link]

  • Bourne, S. A., et al. (2022). Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements. Beilstein Journal of Organic Chemistry, 18, 1729-1743. Retrieved from [Link]

  • PubMed. (n.d.). Studies on dissolution enhancement of prednisolone, a poorly water-soluble drug by solid dispersion technique. Retrieved from [Link]

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Technical Support Center: Synthesis of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-O-Benzyl Estratetraenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the core reaction used to synthesize this compound?

The synthesis is a classic example of the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of the acidic phenolic hydroxyl group at the C-3 position of estratetraenol to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic benzyl halide (like benzyl bromide) to form the desired ether linkage.[1][4]

Q2: Why is the hydroxyl group at the C-3 position selectively benzylated?

The hydroxyl group on the A-ring of estratetraenol is phenolic, meaning it is attached directly to an aromatic ring. This makes it significantly more acidic (pKa ≈ 10) than an aliphatic alcohol. Consequently, it can be selectively deprotonated using a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), without affecting other parts of the steroid molecule.[5]

Q3: What are the most critical parameters to control during this synthesis?

Success in this synthesis hinges on the careful control of four key parameters:

  • Base Selection: The choice and stoichiometry of the base determine the efficiency of phenoxide formation.

  • Solvent System: The solvent has a profound impact on reaction rate and, most critically, on the selectivity between the desired O-alkylation and undesired C-alkylation.[5]

  • Temperature: Reaction temperature influences the rate of both the desired reaction and competing side reactions, particularly elimination, though the latter is less of a concern with a primary halide like benzyl bromide.[5]

  • Reagent Purity: The use of anhydrous solvents and high-purity estratetraenol and benzyl bromide is essential to prevent unwanted side reactions and ensure reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yields are consistently low, and TLC analysis shows a significant amount of unreacted estratetraenol starting material.

Q: I'm recovering most of my starting material. What are the likely causes and how can I fix this?

A: This issue almost always points to inefficient formation of the nucleophile (the phenoxide) or a problem with the electrophile (the benzylating agent).

  • Possible Cause 1: Incomplete Deprotonation. The phenolic proton must be fully removed to generate the reactive phenoxide.

    • Expert Insight: While strong bases like sodium hydride (NaH) are effective, they are highly sensitive to moisture.[6] Any water in the reaction will consume the base, reducing the amount available to deprotonate the estratetraenol. For phenols, weaker bases like potassium carbonate (K₂CO₃) can also be used and are often easier to handle.[5]

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and cool under a stream of dry nitrogen or argon. Use freshly opened or distilled anhydrous solvents.

      • Verify Base Activity: If using NaH, ensure it is a free-flowing powder and not clumped or discolored (gray indicates deactivation).

      • Optimize Base Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation. Allow sufficient time for the deprotonation to occur (often 30-60 minutes at room temperature) before adding the benzyl bromide. You should observe hydrogen gas evolution if using NaH.

  • Possible Cause 2: Degraded Benzylating Agent. Benzyl bromide is a lachrymator and can degrade upon exposure to moisture or light.

    • Expert Insight: Degraded benzyl bromide may contain non-reactive byproducts like benzyl alcohol.

    • Troubleshooting Protocol:

      • Use Fresh Reagent: Use benzyl bromide from a recently opened bottle.

      • Purify if Necessary: If the quality is suspect, purify the benzyl bromide by distillation or by passing it through a short plug of neutral alumina immediately before use.

Problem 2: My crude product is a complex mixture. TLC and NMR show multiple new spots and signals besides the desired product.

Q: I'm forming byproducts that are difficult to separate. What is the most common side reaction and how can I suppress it?

A: The most significant side reaction in the benzylation of phenols is C-alkylation .[1][5]

  • The Chemistry of C- vs. O-Alkylation: A phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (leading to O-alkylation, the desired ether) and the electron-rich aromatic ring, particularly the ortho and para positions (leading to C-alkylation, the undesired byproducts).[1][5] The ratio of O- to C-alkylation is heavily influenced by the reaction solvent.

G cluster_start Reactants cluster_products Products Estratetraenol_Phenoxide Estratetraenol Phenoxide BnBr Benzyl Bromide O_Alkylation This compound (Desired Product) BnBr->O_Alkylation O-Alkylation Favored in Polar Aprotic Solvents (e.g., DMF, DMSO) C_Alkylation 2-C-Benzyl & 4-C-Benzyl Estratetraenol (Side Products) BnBr->C_Alkylation C-Alkylation Competes in Less Polar or Protic Solvents

Caption: O-Alkylation vs. C-Alkylation Pathways.

  • Solution: Optimizing for O-Alkylation.

    • Expert Insight: The key is to use a polar aprotic solvent such as N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile .[5] These solvents effectively solvate the cation (Na⁺ or K⁺) associated with the phenoxide, leaving a "naked," highly reactive oxygen anion. This enhances the rate of O-alkylation. In contrast, protic solvents can hydrogen-bond with the oxygen, making it less nucleophilic and increasing the relative chance of C-alkylation.

    • Troubleshooting Protocol:

      • Switch to a Polar Aprotic Solvent: If you are using a less polar solvent like THF, switch to anhydrous DMF or DMSO.

      • Control Temperature: Run the reaction at a moderate temperature. Start at room temperature and gently heat to 50-60°C if necessary, while monitoring by TLC. Higher temperatures can sometimes favor elimination or other side reactions.[5]

      • Order of Addition: Add the benzyl bromide slowly to the solution of the pre-formed phenoxide to maintain a low instantaneous concentration of the alkylating agent.

ParameterRecommendationRationale & References
Solvent Anhydrous DMF or DMSOPolar aprotic solvents favor O-alkylation by solvating the cation, leaving a more reactive oxygen nucleophile.[5]
Base NaH (60% in mineral oil) or K₂CO₃NaH ensures complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is a milder, easier-to-handle alternative for acidic phenols.[5]
Temperature 25°C to 60°CBalances reaction rate while minimizing potential side reactions. Higher temperatures are generally not required and may be detrimental.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and side reactions with atmospheric moisture and oxygen.
Problem 3: I'm struggling to purify the final product. The byproducts co-elute with my desired compound during column chromatography.

Q: My product seems inseparable from an impurity with a very similar Rf value. How can I achieve high purity?

A: The separation of steroid isomers, such as O-alkylated vs. C-alkylated products, is a well-known challenge due to their similar structures and polarities.[7][8] A multi-step purification strategy is often required.

  • Expert Insight: Standard silica gel chromatography with a single solvent system may not be sufficient. You may need to screen different solvent systems or employ a different purification technique like recrystallization.

  • Purification Protocol: Column Chromatography

    • Solvent System Screening: Use TLC to test various solvent systems. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, try substituting Dichloromethane (DCM) for Ethyl Acetate (e.g., Hexane/DCM) or adding a small percentage (<1%) of a more polar solvent like methanol to a DCM-based system. Biphenyl-phase columns, if available in HPLC, can also offer unique selectivity for aromatic compounds.[8]

    • Proper Column Packing and Loading: Ensure the column is packed perfectly to avoid channeling. Dissolve the crude product in a minimal amount of the elution solvent (or DCM) and load it onto the column in a concentrated band.

    • Slow and Careful Elution: Run the column slowly to allow for proper equilibration and separation. Collect small fractions and analyze them carefully by TLC before combining.

  • Purification Protocol: Recrystallization

    • Solvent Selection: The ideal recrystallization solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The impurities should be either very soluble or insoluble at all temperatures.

    • Procedure: Dissolve the semi-purified material from the column in a minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed to room temperature, then potentially cool further in an ice bath.

    • Collect Crystals: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The C-alkylated isomers will hopefully remain in the mother liquor.

G Start Analysis Shows Low Yield or Impure Product Check_SM Unreacted Starting Material? Start->Check_SM Yes Check_Impurity Multiple New Spots/Products? Start->Check_Impurity No Deprotonation Deprotonation Check_SM->Deprotonation C_Alkylation C_Alkylation Check_Impurity->C_Alkylation Purification Purification Check_Impurity->Purification Yes Solution_Anhydrous Action: 1. Ensure Anhydrous Conditions 2. Check Base/Reagent Quality 3. Use 1.1-1.5 eq. Base Deprotonation->Solution_Anhydrous Solution_Solvent Action: 1. Switch to Polar Aprotic Solvent (DMF/DMSO) 2. Control Temp (25-60°C) 3. Slow Reagent Addition C_Alkylation->Solution_Solvent Solution_Purify Action: 1. Screen new chromatography solvents 2. Attempt Recrystallization Purification->Solution_Purify

Caption: Troubleshooting Workflow for Synthesis.

References
  • Šalplachta, J., et al. (2020). Analytical Methods for the Determination of Neuroactive Steroids. PubMed Central. Retrieved from [Link]

  • Kyle, D. E., et al. (2019). Separation of steroid isomers by ion mobility mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Retrieved from [Link]

  • Google Patents. (1939). Process for the preparation of derivatives of estradiol.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Univerzita Karlova. (n.d.). Steroid Analysis Using Modern Chromatographic and Mass Spectrometry Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Madsen, J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Estratetraenol. Retrieved from [Link]

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Technical Support Center: Purity Confirmation of Synthesized 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for confirming the purity of synthesized 3-O-Benzyl Estratetraenol. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to address common challenges encountered during synthesis and analysis. Our approach emphasizes a multi-technique, self-validating workflow to ensure the highest degree of confidence in your results.

Frequently Asked Questions (FAQs): The Analytical Toolkit

This section covers the fundamental techniques required for a comprehensive purity assessment. The strategy relies on the orthogonal strengths of chromatography (separation), spectroscopy (structure elucidation), and spectrometry (mass verification).

Q1: What is the overall strategy for confirming the purity of this compound?

A robust purity confirmation is not achieved with a single technique but through a combination of methods that provide complementary information. The recommended workflow involves:

  • Initial Assessment & Reaction Monitoring: Use Thin-Layer Chromatography (TLC) for a rapid, qualitative assessment of the reaction's completion and to identify the number of components in the crude product.[1][2]

  • Structural Verification: Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm that the desired molecular structure has been formed and that no starting material remains.[3][4]

  • Identity Confirmation: Use Mass Spectrometry (MS) to verify that the compound has the correct molecular weight.[5][6]

  • Quantitative Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to separate the target compound from any impurities and determine its purity as a percentage (e.g., by area normalization).[7][8]

Purity Confirmation Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow Crude Crude Product TLC Initial TLC Analysis Crude->TLC Purify Column Chromatography (If Impure) TLC->Purify Multiple Spots? NMR_MS Structural & Mass Verification (¹H NMR, ¹³C NMR, MS) TLC->NMR_MS Single Spot Purify->TLC Check Fractions Purify->NMR_MS Yes HPLC Quantitative Purity (HPLC-UV/PDA) NMR_MS->HPLC Structure Correct Final Pure Compound Confirmed HPLC->Final Purity >95%?

Caption: General workflow for purity confirmation.

Q2: Why is Thin-Layer Chromatography (TLC) the recommended first step?

TLC is an invaluable tool for rapid, real-time analysis.[1] Its primary advantages are:

  • Speed and Cost-Effectiveness: An analysis can be completed in minutes with minimal solvent and material usage.

  • Reaction Monitoring: It allows you to track the disappearance of the starting material (Estratetraenol) and the appearance of the product, helping to determine when the reaction is complete.[2]

  • Impurity Profiling: It provides a quick visual assessment of the number of components in your crude mixture. Multiple spots indicate the presence of impurities or unreacted starting materials.[1]

  • Solvent System Optimization: It is used to determine the optimal solvent system (mobile phase) for purification by flash column chromatography. A good starting Rf value for the product is typically 0.3-0.4.[9]

Q3: What specific information do ¹H and ¹³C NMR provide for this compound?

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this specific molecule, you should look for key diagnostic signals.

  • ¹H NMR:

    • Confirmation of Benzylation: The appearance of signals in the aromatic region (~7.3-7.5 ppm) integrating to 5 protons, and a characteristic benzylic methylene singlet (~5.0 ppm) integrating to 2 protons, confirms the presence of the benzyl group.

    • Disappearance of Starting Material: The phenolic hydroxyl proton of the starting material (a broad singlet that varies in chemical shift) should be absent.

    • Steroid Core Integrity: The characteristic signals for the steroid's aromatic A-ring and aliphatic protons should be present and match literature values.

  • ¹³C NMR:

    • Confirmation of Benzylation: Look for the benzylic carbon signal (~70 ppm) and the signals corresponding to the benzyl group's aromatic carbons (~127-137 ppm).

    • Phenolic Carbon Shift: The C-3 carbon of the steroid A-ring will shift upon ether formation compared to the starting phenol.

    • Purity Check: The absence of signals corresponding to the starting material or significant solvent impurities (e.g., DMF, THF) is a strong indicator of purity.

| Table 1: Representative NMR Signals for this compound | | :--- | :--- | :--- | | Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | | Benzyl Aromatic (5H) | ~7.3 - 7.5 (multiplet) | ~127-129 (CH), ~137 (C) | | Benzylic Methylene (2H) | ~5.0 (singlet) | ~70 (CH₂) | | Steroid A-Ring (3H) | ~6.6 - 7.2 (multiplets) | ~112-158 | | C-18 Methyl (3H) | ~0.8 (singlet) | ~13-14 |

Q4: How does Mass Spectrometry (MS) confirm the product's identity?

MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity.[5] For this compound (Molecular Formula: C₂₅H₂₈O), the expected monoisotopic mass is approximately 344.21 g/mol .

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for steroid analysis.[10]

  • Expected Ions: Look for the protonated molecular ion [M+H]⁺ at m/z 345.22. You may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Fragmentation: A characteristic fragment often observed is the loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group (C₇H₇O, 107 Da), which can further support the structural assignment.

Q5: Why is HPLC essential for a final purity check?

While NMR and MS confirm the structure, they are not ideal for quantifying minor impurities, especially those structurally similar to the product. HPLC excels at this.[7]

  • Separation Power: HPLC can separate the main product from closely related impurities that may not be distinguishable by TLC or NMR, such as isomers or by-products from the benzylation reaction.[11]

  • Quantitative Analysis: Using a UV or Photodiode Array (PDA) detector, the peak area of the product can be compared to the total area of all peaks in the chromatogram. This "area percent" method provides a quantitative measure of purity.

  • Method Validation: A validated HPLC method ensures that the results are accurate and reproducible, which is critical for drug development and quality control.[8][12]

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during your analysis in a question-and-answer format.

Scenario 1: Ambiguous TLC Results

Q: My post-reaction TLC plate shows three spots: one matching the starting material, one new product spot, and a "co-spot" lane confirming they are different. What is the next step?

A: This indicates an incomplete reaction. The starting material has not been fully consumed.

  • Action: Do not proceed with further characterization. The priority is to purify the crude mixture to isolate the desired product.

  • Recommended Protocol: Flash column chromatography on silica gel is the standard method. Use the solvent system developed during TLC analysis (aiming for a product Rf of ~0.3) to separate the product from the more polar starting material and any non-polar by-products.

Q: My TLC shows a clean product spot, but after purification, I see new, faint spots appearing. What could be happening?

A: This could be due to product degradation on the silica gel, which can be mildly acidic.

  • Cause: Steroids, especially those with sensitive functional groups, can sometimes degrade during prolonged exposure to silica.

  • Solution:

    • Neutralize Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a neutralising base, like triethylamine (~0.5-1%), then re-equilibrate with your mobile phase.

    • Faster Chromatography: Avoid letting the column run dry or sit for extended periods. Collect and analyze fractions promptly.

Scenario 2: Unexpected NMR Signals

Q: My ¹H NMR spectrum is clean in the aliphatic and steroid-aromatic regions, but I see extra peaks in the ~7.2-7.4 ppm region and a singlet at ~2.1 ppm. What are these?

A: These are classic signs of residual solvents from the work-up or purification.

  • Identification:

    • ~7.26 ppm: Residual Chloroform (CDCl₃), the NMR solvent itself.

    • ~7.1-7.4 ppm (multiplets): Toluene or Ethyl Acetate, common elution and extraction solvents.

    • ~2.05 ppm (singlet): Acetone, often used for cleaning glassware.

    • ~2.9 and ~8.0 ppm: N,N-Dimethylformamide (DMF), a common solvent for benzylation reactions that can be difficult to remove.[13]

  • Action: These solvent peaks do not necessarily indicate an impure compound, but they interfere with analysis and should be removed. Dry the sample under high vacuum for an extended period, possibly with gentle heating.

Q: My ¹H NMR shows the correct benzyl signals, but I also see a singlet around 4.6 ppm and a broad peak around 1.6 ppm. What could these be?

A: These signals may correspond to common by-products of the benzylation reaction.

  • Benzyl Alcohol (~4.6 ppm, CH₂; variable -OH): Can form if the benzylating agent (e.g., benzyl bromide) is hydrolyzed.

  • Dibenzyl Ether (~4.5 ppm): Can form from the self-condensation of benzyl alcohol or reaction with the benzylating agent.

  • Water (~1.55 ppm in CDCl₃): A broad peak indicating a wet sample.

  • Action: These impurities must be removed via column chromatography. Water can be removed by co-evaporation with a dry solvent like toluene or by drying under high vacuum.

NMR Troubleshooting cluster_impurities Start Analyze ¹H NMR Spectrum CheckProtons Key signals present? (Benzylic CH₂, Ar-H) Start->CheckProtons CheckImpurities Unexpected signals present? CheckProtons->CheckImpurities Yes RePurify Identify Impurity & Re-purify via Chromatography CheckProtons->RePurify No Solvent Solvent Peaks? (Toluene, Acetone, DMF) CheckImpurities->Solvent Yes Clean Spectrum is Clean Proceed to HPLC CheckImpurities->Clean No Byproduct By-product Peaks? (Benzyl Alcohol, H₂O) Solvent->Byproduct Check for others Solvent->RePurify Dry under high vacuum Byproduct->RePurify

Caption: Decision tree for troubleshooting NMR spectra.

Scenario 3: Confusing Mass Spectrometry Results

Q: My mass spectrum does not show the expected [M+H]⁺ ion at 345.2. Instead, the base peak is at m/z 253.2. Is my synthesis wrong?

A: Not necessarily. This is a very common fragmentation pattern.

  • Explanation: The peak at m/z 253.2 corresponds to the estratetraenol core after the loss of the benzyl group ([M-C₇H₇]⁺). The bond between the ether oxygen and the benzylic carbon is relatively weak and easily cleaved in the mass spectrometer. This fragmentation is actually strong evidence that the benzylation occurred at the oxygen.

  • Action: Report both the molecular ion (even if it's a small peak) and the major fragment ions. This data collectively supports the structure.

Scenario 4: HPLC Shows Multiple Peaks

Q: My HPLC chromatogram shows a major peak (>98%) at the expected retention time, but there's a small, closely eluting peak. How can I be sure it's an impurity?

A: Closely eluting peaks can be isomers or structurally related by-products.

  • Identification:

    • HPLC-MS: The most direct method is to couple the HPLC to a mass spectrometer. This will provide the molecular weight of the minor peak. If the mass is the same as your product, it could be an isomer. If it's different, it's another impurity.

    • Spiking Study: Inject a sample of your purified starting material. If the small peak's retention time matches, it's unreacted starting material.

    • Photodiode Array (PDA) Detector: A PDA detector collects the UV spectrum of each peak. If the UV spectrum of the small peak is significantly different from your product's spectrum, it confirms it is not the same compound.

  • Action: If the impurity is present and needs to be removed, you may need to optimize the HPLC method (e.g., change the solvent gradient, use a different column) or re-purify the bulk material using a high-resolution column chromatography setup.

| Table 2: Common Impurities in this compound Synthesis | | :--- | :--- | :--- | | Impurity | Origin | Identification/Removal | | Estratetraenol (Starting Material) | Incomplete reaction | More polar on TLC/HPLC. Remove by column chromatography. | | Benzyl Alcohol | Hydrolysis of benzylating agent | Separable by column chromatography. | | Dibenzyl Ether | Self-condensation of benzyl alcohol | Non-polar impurity, elutes early on normal phase chromatography. | | Over-benzylated products | Reaction at other sites (if possible) | Difficult to separate; requires optimized chromatography. | | N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine | Side reaction if using NaH/DMF/BnBr[13] | Amine impurity, may require specific work-up or chromatography. |

Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Prepare a developing chamber with a filter paper wick and 0.5 cm of a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane).

  • On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

  • Using a capillary tube, spot a dilute solution of the starting material on the "S" and "C" lanes.

  • Spot a dilute aliquot of your reaction mixture or purified product on the "R" and "C" lanes.

  • Place the plate in the chamber and allow the solvent to elute until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Stain the plate using an appropriate stain for steroids, such as ethanolic H₂SO₄ or a potassium permanganate (KMnO₄) solution, followed by gentle heating.[14]

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This is a general-purpose method; optimization will be required for your specific instrument and column.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Start at 70% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Prep: Dissolve a small amount of the sample (~1 mg/mL) in the initial mobile phase composition or acetonitrile. Filter through a 0.22 µm syringe filter before injection.

References

  • Wudy, S. A., Schütt, F., & Hartmann, M. F. (2018). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 179, 88-103. [Link]

  • Chiong, D. M., Consuegra-Rodriguez, E., & Almirall, J. R. (1992). Analysis and Identification of Steroids. Journal of Forensic Sciences, 37(2), 488-502. [Link]

  • Guan, F., et al. (2020). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods, 12(22), 2855-2866. [Link]

  • Fernández-Cabezón, L., et al. (2017). Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC). Methods in Molecular Biology, 1645, 347-360. [Link]

  • Harries, E., et al. (2020). A review of the analytical techniques for the detection of anabolic–androgenic steroids within biological matrices. Drug Testing and Analysis, 12(11-12), 1593-1611. [Link]

  • Bhawani, S. A., et al. (2010). What type of TLC Stain can be used for steroid molecules? ResearchGate. [Link]

  • Office of Justice Programs. (1992). Analysis and Identification of Steroids. NCJRS Virtual Library. [Link]

  • Amin, M., & Khattak, M. A. (1988). Thin-layer chromatographic detection of glucocorticoids. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 845-848. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 30(10), 2044-2062. [Link]

  • Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(12), e8769. [Link]

  • PubChem. This compound Iodide. [Link]

  • Colgan, A. C., Müller-Bunz, H., & McGarrigle, E. M. (2012). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 77(19), 8431–8438. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]

  • Al-Hujaj, M. J., et al. (2015). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry, 8(4), 513-520. [Link]

  • Zaretskii, Z. V. I. (1976). Mass spectrometry of steroids. John Wiley & Sons. [Link]

  • ChemBK. This compound. [Link]

  • Shannon, J. S. (1962). Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives. Australian Journal of Chemistry, 15(2), 265-277. [Link]

  • Zhang, Q., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 565-575. [Link]

  • Papakonstantinou, E., et al. (2022). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Applied Sciences, 12(23), 12345. [Link]

  • Tarvainen, M., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1656. [Link]

  • Ismail, M., et al. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. Bangladesh Journal of Scientific and Industrial Research, 41(3-4), 257-261. [Link]

  • Cherevko, E., & Giebułtowicz, J. (2023). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 28(14), 5483. [Link]

  • Reddy, G. S., & Iyengar, D. S. (2000). New Selective O-Debenzylation of Phenol with Mg/MeOH. Synthetic Communications, 30(11), 2029-2032. [Link]

  • De, A. K., et al. (2011). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Science and Culture, 77(1-2), 65-72. [Link]

  • Oztunc, A., & Goger, N. G. (2015). GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1045. [Link]

  • Nakamura, S., et al. (2010). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Heterocycles, 81(6), 1477-1486. [Link]

  • Yamin, B. M. (2007). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Malaysian Journal of Analytical Sciences, 11(1), 161-169. [Link]

Sources

Preventing decomposition of 3-O-Benzyl Estratetraenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-O-Benzyl Estratetraenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

I. Troubleshooting Guide

This section addresses specific experimental issues that may arise due to the decomposition of this compound.

Why am I observing unexpected peaks in my HPLC/GC-MS analysis after storing my this compound?

The appearance of new, unexpected peaks in your chromatogram is a strong indicator of compound degradation. For a benzyl ether like this compound, these degradation products are often the result of oxidation or hydrolysis.

Likely Causes and Mechanisms:

  • Oxidation: The benzylic ether is susceptible to oxidation, which can lead to the formation of aromatic aldehydes, esters, or benzoic acid.[1][2] This process can be initiated by exposure to atmospheric oxygen and accelerated by light and elevated temperatures. The reaction may proceed via a radical cation intermediate.[3]

  • Hydrolysis: Although generally stable, benzyl ethers can undergo hydrolysis under acidic or basic conditions, cleaving the ether bond to yield the parent steroid (Estratetraenol) and benzyl alcohol. While less common under neutral storage conditions, residual acidic or basic contaminants in the storage solvent or on the container surface can catalyze this process over time.

  • Photodegradation: Steroid compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5] This can lead to various photochemical transformations.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Re-run the analysis with a freshly prepared standard of this compound to confirm the identity of the main peak and the presence of new impurities.

    • If possible, use mass spectrometry (MS) to identify the molecular weights of the impurity peaks. Common degradation products to look for include Estratetraenol, benzyl alcohol, benzaldehyde, and benzoic acid.

  • Evaluate Storage Conditions:

    • Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? If not, oxidation is a likely cause.

    • Temperature: Was the compound stored at the recommended temperature? Elevated temperatures accelerate both oxidation and hydrolysis.

    • Light: Was the compound protected from light? Use amber vials or store containers in the dark.[6]

    • Solvent Purity: If stored in solution, were high-purity, anhydrous, and peroxide-free solvents used?

  • Implement Corrective Actions:

    • For future storage, dissolve the compound in a high-purity, anhydrous, and deoxygenated solvent.

    • Purge the vial with an inert gas (argon or nitrogen) before sealing.

    • Store at or below the recommended temperature in a tightly sealed container, protected from light.

My sample of this compound has changed color (e.g., yellowing). Is it still usable?

A change in color, particularly yellowing, is a visual indicator of potential chemical degradation. This is often associated with the formation of oxidized byproducts.

Likely Causes:

  • Oxidative Degradation: The formation of conjugated systems, such as benzaldehyde or other chromophoric degradation products, can lead to a yellowish appearance.[1]

  • Contamination: The color change could also be due to contamination from the storage container or solvent.

Troubleshooting and Verification Workflow:

A Color Change Observed B Perform Analytical Purity Check (HPLC, LC-MS) A->B C Compare with a fresh or certified standard B->C D Purity within acceptable limits? C->D E Proceed with experiment, but use a control D->E Yes F Purify the sample (e.g., column chromatography) D->F No H Investigate and rectify storage conditions E->H G Discard and use a fresh, pure sample F->G Purification not feasible F->H G->H

Caption: Workflow for addressing color change in samples.

Experimental Protocol: Purity Verification by HPLC

  • Standard Preparation: Prepare a standard solution of this compound of known concentration from a reliable, fresh source.

  • Sample Preparation: Prepare a solution of the discolored sample at the same concentration as the standard.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient of acetonitrile and water.

    • Use a UV detector to monitor the elution profile.

  • Data Analysis: Compare the chromatograms of the standard and the sample. Quantify the area of the main peak and any impurity peaks to determine the purity of the discolored sample.

II. Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to control the storage environment meticulously.

ParameterRecommended ConditionRationale
Temperature -20°C or lower[7]Reduces the rate of chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Light Protected from light (Amber vial/darkness)[8]Minimizes the risk of photodegradation.[4]
Form Solid (lyophilized powder)More stable than solutions. If in solution, use an anhydrous, aprotic solvent.
Container Tightly sealed glass vial[9]Prevents moisture ingress and solvent evaporation.
Can I store this compound in a solution? If so, what solvent should I use?

While storing the compound as a solid is preferred, solutions are often necessary for experimental workflows.

  • Recommended Solvents: Anhydrous, aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are suitable. Ethanol can also be used, but ensure it is anhydrous.[9]

  • Solvent Quality: Always use high-purity, HPLC-grade or equivalent solvents. Ensure they are free of peroxides, which can initiate oxidation.

  • Storage of Solutions: If you must store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Purge the headspace of the vial with an inert gas before sealing and store at -20°C or -80°C.[9]

Are there any additives that can help prevent the decomposition of this compound?

The addition of antioxidants can be considered, but their compatibility with downstream applications must be carefully evaluated.

  • Potential Antioxidants: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are commonly used to inhibit free-radical-mediated oxidation.

  • Considerations: The presence of these antioxidants may interfere with certain biological assays or analytical techniques. It is essential to run appropriate controls to account for any potential effects of the antioxidant itself.

How can I detect and quantify the decomposition of this compound?

Several analytical techniques can be employed for stability assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a standard method for assessing purity and quantifying degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, allowing for the identification of degradation products by their mass-to-charge ratio.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, but may require derivatization of the steroid.[12]

Illustrative Decomposition Pathways:

A This compound B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Benzaldehyde + Estratetraenol B->E F Benzoic Acid + Estratetraenol B->F G Benzyl Alcohol + Estratetraenol C->G H Various Photoproducts D->H

Sources

Technical Support Center: Refining HPLC Methods for 3-O-Benzyl Estratetraenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3-O-Benzyl Estratetraenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are robust and your results are trustworthy.

Part 1: Foundational Knowledge and Baseline Method

Understanding this compound

This compound is a steroid derivative with the molecular formula C25H28O and a molar mass of approximately 344.49 g/mol .[1] Its structure, featuring a non-polar steroid core and a benzyl ether group, dictates its chromatographic behavior, making it well-suited for reversed-phase HPLC. Solubility is noted in chloroform and heated DMSO.[1] For HPLC analysis, dissolution in an organic solvent like methanol or acetonitrile is a practical starting point.

Recommended Baseline HPLC Method

This initial method is a robust starting point for the analysis of this compound, developed based on established principles for steroid analysis.[2][3][4]

Parameter Recommendation Justification
Column C18, 150 x 4.6 mm, 2.7 µmC18 columns provide excellent hydrophobic retention for steroid molecules.[3] A smaller particle size (2.7 µm) enhances efficiency and peak sharpness.
Mobile Phase A WaterA standard polar solvent for reversed-phase HPLC.
Mobile Phase B AcetonitrileAcetonitrile is often preferred over methanol for steroid analysis as it can offer better peak shape and lower backpressure.[5]
Gradient 70% B to 95% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[2][6]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection (UV) 280 nmIn the absence of a specific UV spectrum for this compound, 280 nm is a logical starting point due to the aromatic nature of the benzyl and steroidal A-ring. A full UV scan of a standard is recommended to determine the optimal wavelength.
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (70:30)Dissolving the sample in a solvent similar in strength to the initial mobile phase minimizes peak distortion.[7]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is my peak for this compound tailing?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue. For a neutral compound like this compound, the primary causes are typically related to the column or system, rather than secondary interactions with silanol groups that affect basic compounds.[8][9]

  • Column Void: A void at the head of the column can cause peak tailing. This can result from pressure shocks or operating at an inappropriate pH for the column. To prevent this, always ramp up the flow rate gradually and ensure your mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based columns).[8][10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[8] Use narrow-bore PEEK tubing (e.g., 0.005" ID) and keep connections as short as possible.[11]

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit. Filtering all samples and mobile phases through a 0.45 µm or 0.22 µm filter is a critical preventative step.[8] If a blockage is suspected, back-flushing the column (if the manufacturer permits) can sometimes resolve the issue.[8]

Q2: My peak is fronting (a "shark fin" shape). What's the cause?

A2: Peak fronting is most commonly caused by column overload or sample solvent incompatibility.[7][12][13]

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, causing some molecules to travel through the column more quickly, resulting in a fronting peak.[13] To test for this, simply dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves, you've identified mass overload as the culprit.[8][13]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 70%), it can cause the analyte to move through the top of the column too quickly, leading to fronting.[12] Always aim to dissolve your sample in the initial mobile phase composition.[7]

Q3: I'm seeing a gradual shift in the retention time of my analyte. Why?

A3: A drift in retention time over a series of injections can indicate a few problems:

  • Poor Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions between gradient runs, retention times can shift.[7] Ensure your equilibration step is sufficiently long (at least 10 column volumes).

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the solvent strength over time.[7] Always use freshly prepared mobile phases and keep solvent bottles capped.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at the extremes of pH or temperature, leading to changes in retention.[6] Monitoring column performance with a standard and tracking backpressure can help identify when a column needs to be replaced.

Q4: How can I improve the lifespan of my HPLC column?

A4: Maximizing column lifetime is crucial for reproducible results and cost-effectiveness.

  • Sample and Mobile Phase Filtration: Always filter your samples and mobile phases to remove particulates that can clog the column.[10]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained compounds and particulates, protecting the more expensive analytical column.[8]

  • Operate within pH and Temperature Limits: Adhere to the manufacturer's specifications for your column. High pH can dissolve silica, while very low pH can cleave the bonded phase.[6][10][14]

  • Proper Storage: For long-term storage, flush the column with a solvent like acetonitrile and cap the ends securely. Avoid storing columns in buffered mobile phases, which can lead to salt precipitation and bacterial growth.[10]

Part 3: Systematic Troubleshooting Guide

When faced with a chromatographic problem, a systematic approach is key. The following guides, presented as flowcharts, will help you diagnose and resolve common issues.

Troubleshooting Peak Shape Problems

This workflow will help you identify the root cause of tailing, fronting, or split peaks.

Caption: A logical workflow for diagnosing common peak shape issues.

Troubleshooting Retention Time Variability

Use this guide if you are experiencing inconsistent retention times for your analyte.

Caption: A diagnostic guide for troubleshooting retention time instability.

Part 4: Advanced Topics: Stability-Indicating Method Development

For drug development and quality control, it is crucial that your HPLC method is "stability-indicating." This means the method can resolve the active pharmaceutical ingredient (API) from any degradation products that may form over time.[4][15] Forced degradation studies are essential for developing such a method.[16][17]

Protocol for Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Subject to Stress Conditions: Expose aliquots of the stock solution to various stress conditions to induce degradation (aim for 5-20% degradation).[17]

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C.

    • Oxidation: Add 3-30% H2O2 and store at room temperature.

    • Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 105°C).

    • Photolytic Degradation: Expose a solution to UV light.

  • Neutralize and Dilute: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to the target analytical concentration.

  • Analyze by HPLC: Analyze the stressed samples using your current HPLC method, ensuring you have a photodiode array (PDA) detector to assess peak purity.

  • Evaluate Results:

    • Resolution: Ensure that the main peak (this compound) is well-resolved from all degradation peaks.

    • Peak Purity: Use the PDA detector to assess the peak purity of the main peak in the stressed samples. A pure peak indicates that no degradants are co-eluting.

    • Mass Balance: The total amount of drug detected (API + degradants) should be close to the initial amount, accounting for any non-chromophoric degradants.

If resolution is inadequate, the HPLC method must be re-optimized. This could involve changing the mobile phase composition, gradient slope, or even the column chemistry (e.g., switching to a Phenyl or C8 column for different selectivity).[5]

References

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  • ResearchGate. ultraviolet absorption spectra and acidities of isomeric thiatriazole and tetrazole derivatives. Available from: [Link]

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Validation & Comparative

Comparing 3-O-Benzyl Estratetraenol to other protected estrogens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-O-Benzyl Estratetraenol and Alternative Estrogen Protection Strategies

For researchers engaged in the intricate fields of steroid chemistry, drug discovery, and chemical biology, the judicious selection of a protecting group for the phenolic hydroxyl of estrogens is a critical decision that dictates the success of a synthetic campaign.[1] Estratetraenol, an endogenous steroid with noted pheromone-like activities, and its derivatives are valuable tools in neurological and physiological research.[2][3] However, the reactivity of its C3 phenolic hydroxyl group necessitates protection to allow for chemical modifications elsewhere on the steroid scaffold.

This guide provides a senior-level perspective on the use of the benzyl ether as a protecting group for estratetraenol, presenting a detailed comparison with other common protection strategies. We will delve into the stability profiles, orthogonality, and the practical nuances of their application, supported by validated experimental protocols.

The Benzyl Ether: A Robust and Versatile Workhorse

The benzyl (Bn) group is a stalwart in protecting group chemistry, prized for its broad stability across a wide range of reaction conditions.[4] As this compound, it renders the phenolic hydroxyl inert to many reagents, including hydrides, organometallics, and mild acidic or basic conditions, under which other protecting groups might fail.[1][5]

The primary strategic advantage of the benzyl ether lies in its unique deprotection pathway: catalytic hydrogenolysis.[6] This method is exceptionally mild and highly selective, typically employing a palladium catalyst and a hydrogen source to cleave the C-O bond, liberating the free phenol and generating toluene as an easily removable byproduct.[7] This cleavage condition is orthogonal to many other protecting groups, such as silyl ethers and esters, which is a cornerstone of complex molecule synthesis.[8]

Comparative Analysis of Common Estrogen Protecting Groups

While the benzyl ether is a robust choice, the optimal protecting group is always context-dependent. A comparative analysis against other prevalent options—silyl ethers, methyl ethers, and acyl esters—reveals a landscape of trade-offs in stability and lability.

  • Silyl Ethers (e.g., TBDMS-O-Estratetraenol): The tert-Butyldimethylsilyl (TBDMS) group is perhaps the most common silyl ether for alcohol protection.[9] Its stability is significantly greater than simpler silyl ethers like trimethylsilyl (TMS).[10] The key feature of silyl ethers is their lability towards fluoride ion sources (e.g., TBAF), a condition that leaves benzyl ethers untouched.[10] However, they are generally less stable than benzyl ethers under acidic conditions.[1] The steric bulk of the silyl group can also be leveraged for selective protection of less hindered hydroxyls.[9]

  • Methyl Ethers (e.g., 3-O-Methyl Estratetraenol): Methyl ethers represent a much more permanent protecting group.[11] They are stable to almost all conditions except for very harsh Lewis acids like boron tribromide (BBr₃) or strong nucleophiles. This high stability makes them unsuitable for multi-step syntheses where subsequent removal is required, but they are excellent for applications where permanent protection is desired, such as in the synthesis of the drug mestranol from estrone methyl ether.[11][12]

  • Acyl Esters (e.g., 3-O-Acetyl Estratetraenol): Ester protecting groups, such as the acetate (Ac), are introduced via acylation and are most commonly removed by base-mediated hydrolysis (saponification).[1] They are stable to the reductive cleavage conditions used for benzyl ethers but are labile to both acidic and basic hydrolysis and can be susceptible to nucleophilic attack.[1] Estratetraenyl acetate is a known synthetic derivative of the parent compound.[2]

Table 1: Comparative Stability of Phenolic Protecting Groups
Reaction ConditionBenzyl (Bn) EtherTBDMS EtherMethyl (Me) EtherAcetyl (Ac) Ester
Strongly Acidic (e.g., HCl) Moderately Stable[13]Labile[1]StableLabile
Strongly Basic (e.g., NaH, NaOH) Stable[1]StableStableLabile[1]
Catalytic Hydrogenolysis (H₂/Pd-C) Labile[5]Stable[10]StableStable[1]
Hydride Reductants (e.g., LiAlH₄) Stable[1]StableStableLabile
Fluoride Ions (e.g., TBAF) StableLabile[10]StableStable
Oxidative (e.g., DDQ) Labile (p-methoxybenzyl)[13]StableStableStable
Lewis Acids (e.g., BCl₃, BBr₃) Labile[7]LabileLabile[14]Stable

Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems, with explanations for key experimental choices.

Protocol 1: Synthesis of this compound

This procedure utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. The choice of sodium hydride, a strong, non-nucleophilic base, ensures irreversible deprotonation of the weakly acidic phenol to form the corresponding sodium phenoxide, which then acts as a potent nucleophile.

Materials:

  • Estratetraenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add estratetraenol (1.0 eq).

  • Dissolve the steroid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Causality Note: NaH reacts with the phenolic proton to generate H₂ gas and the sodium phenoxide. The reaction is driven to completion by the irreversible loss of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield this compound.

Protocol 2: Deprotection of this compound via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a safer and often more convenient alternative to using flammable hydrogen gas.[15] Ammonium formate serves as an in-situ source of hydrogen.[16] This method is highly effective for cleaving benzyl ethers without reducing other sensitive functional groups if conditions are carefully controlled.[15][16]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10% w/w).

  • Add ammonium formate (10 eq) to the mixture. Causality Note: Ammonium formate decomposes on the palladium surface to produce hydrogen, carbon dioxide, and ammonia. The generated hydrogen is the active reductant.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 65 °C for methanol).

  • Monitor the reaction by TLC; it is often complete within 30-60 minutes.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by silica gel chromatography if necessary.

G cluster_workflow Workflow: Catalytic Transfer Hydrogenation start Dissolve Substrate (3-O-Bn Estratetraenol in MeOH) add_pdc Add 10% Pd/C start->add_pdc add_af Add Ammonium Formate add_pdc->add_af reflux Reflux Reaction Mixture add_af->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify via Chromatography concentrate->purify end_product Estratetraenol purify->end_product

Deprotection workflow using catalytic transfer hydrogenation.

Orthogonal Deprotection Strategies in Practice

The true power of using varied protecting groups is realized in complex syntheses requiring selective deprotection. A classic orthogonal pair is the benzyl ether and the TBDMS ether.[8] One can selectively cleave the TBDMS ether with a fluoride source in the presence of a benzyl ether, or selectively cleave the benzyl ether via hydrogenolysis while the TBDMS ether remains intact.[1][10] This allows for sequential chemical modifications at different sites of a poly-hydroxylated molecule.

G substrate Estradiol Derivative with 3-O-Bn and 17-O-TBDMS reagent1 TBAF, THF substrate->reagent1 Selective Desilylation reagent2 H₂/Pd-C, MeOH substrate->reagent2 Selective Debenzylation product1 3-O-Bn Estradiol (17-OH is free) reagent1->product1 product2 17-O-TBDMS Estradiol (3-OH is free) reagent2->product2

Orthogonal deprotection of benzyl and TBDMS ethers.

Conclusion

For the protection of the phenolic hydroxyl of estratetraenol, the 3-O-benzyl ether offers a superior combination of stability and selective lability. Its resilience to a broad spectrum of reagents coupled with its mild removal via catalytic hydrogenolysis makes it an excellent choice for multi-step synthetic routes. While other protecting groups like silyl ethers offer valuable orthogonality, and esters provide an alternative cleavage profile, the benzyl group remains a reliable and versatile tool. The ultimate selection will always depend on the specific downstream transformations planned, but a thorough understanding of these comparative profiles empowers the research scientist to design more efficient and robust synthetic strategies in the pursuit of novel therapeutics and research compounds.

References

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A Comparative Guide to the Bioactivity of Estratetraenol and its 3-O-Benzyl Derivative: An Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for the comparative analysis of Estratetraenol and its synthetic derivative, 3-O-Benzyl Estratetraenol. Designed for researchers in endocrinology, pharmacology, and drug development, this document moves beyond a simple product comparison. Instead, it offers a detailed, protocol-driven approach to systematically characterize and contrast the bioactivity of these two molecules. We will explore the fundamental structure-activity relationships, providing the scientific rationale and step-by-step methodologies required to generate robust, publication-quality data.

Introduction: The Molecules in Focus

Estratetraenol (Estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women.[1] Structurally related to estradiol, it is distinguished by a double bond between carbons 16 and 17. While it is often investigated for its putative role as a human pheromone influencing social and sexual cognition, its direct estrogenic activity is considered to be minimal or nonexistent.[1][2][3] This low intrinsic activity makes it an intriguing parent compound for derivatization.

This compound is a synthetic analog of Estratetraenol. In this molecule, the phenolic hydroxyl group at the C3 position of the steroid's A-ring is masked by a benzyl ether. This modification is chemically significant, as the C3 hydroxyl group is a critical pharmacophore for classical estrogen receptor binding and activation.[4] The introduction of the bulky, lipophilic benzyl group raises pivotal questions about its biological effects.

This guide will delineate the necessary experiments to answer the following key questions:

  • Does blocking the C3 hydroxyl group abolish receptor binding and subsequent biological activity?

  • Could this compound function as a prodrug, releasing the parent Estratetraenol upon metabolic cleavage?

  • How does this structural modification impact the molecule's overall bioactivity profile, from receptor interaction to cellular response and metabolic stability?

Scientific Rationale and Core Hypotheses

The biological activity of estrogenic compounds is primarily mediated by their interaction with two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[5] The binding of a ligand to these receptors initiates a cascade of molecular events, including conformational changes in the receptor, dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the DNA, ultimately modulating gene transcription.[5][6]

The phenolic hydroxyl group at the C3 position of the steroid A-ring is the lynchpin of high-affinity binding to both ERα and ERβ. It acts as a crucial hydrogen bond donor, anchoring the ligand within the receptor's binding pocket. Therefore, our investigation is founded on three competing hypotheses regarding the function of the 3-O-benzyl group:

  • The Inactivation Hypothesis: The bulky benzyl group sterically prevents the molecule from docking into the estrogen receptor's ligand-binding pocket, thereby abolishing its affinity and rendering it biologically inert at the receptor level.

  • The Prodrug Hypothesis: The 3-O-benzyl group serves as a protective moiety that enhances the molecule's lipophilicity, potentially improving its pharmacokinetic properties. This ether linkage is designed to be cleaved by metabolic enzymes (e.g., cytochrome P450s in the liver), releasing the parent Estratetraenol to exert its effects.

  • The Altered Pharmacology Hypothesis: The derivative possesses its own unique bioactivity profile, potentially interacting with other cellular targets or exhibiting altered selectivity for ER subtypes. Its metabolic fate may be different from simple cleavage, leading to a distinct pharmacological profile.

To test these hypotheses, a multi-tiered experimental approach is essential. The following sections detail the protocols for a comprehensive comparative analysis.

Comparative Experimental Workflow

We will proceed through a logical sequence of four experimental modules designed to provide a complete bioactivity profile for both compounds. For each module, we provide the scientific objective, a detailed protocol, and guidance on data interpretation.

Module 1: Estrogen Receptor Binding Affinity

Objective: To quantitatively determine and compare the binding affinities of Estratetraenol and this compound for ERα and ERβ. This experiment directly addresses the "Inactivation Hypothesis."

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to the estrogen receptor.[4][7] A high affinity of the test compound will result in the displacement of the radioligand at lower concentrations.

Step-by-Step Protocol:

  • Receptor Source Preparation: Utilize either commercially available recombinant human ERα and ERβ protein or prepare a receptor-rich cytosol from the uteri of ovariectomized Sprague-Dawley rats.[4]

  • Assay Setup: In a multi-well plate, combine a fixed concentration of the ER source and [3H]17β-estradiol with a serial dilution of the test compounds (Estratetraenol, this compound) or a non-labeled 17β-estradiol positive control. Include a "total binding" well (no competitor) and a "non-specific binding" well (a large excess of non-labeled estradiol).

  • Incubation: Incubate the plates at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

  • Quantification: After washing, measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the specific binding for each concentration. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Data Presentation:

CompoundERα IC50 (nM)ERα RBA (%)ERβ IC50 (nM)ERβ RBA (%)
17β-EstradiolValue100Value100
EstratetraenolTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Experimental Workflow: Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare ER Source (Recombinant or Uterine Cytosol) assay1 Combine ER, [3H]Estradiol, and Competitor in Plate prep1->assay1 prep2 Prepare Serial Dilutions (Test Compounds & Controls) prep2->assay1 assay2 Incubate at 4°C (18-24h) assay1->assay2 assay3 Separate Bound/Free Ligand (e.g., Hydroxylapatite) assay2->assay3 assay4 Quantify Radioactivity (Scintillation Counting) assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Generate Competition Curves analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3 analysis4 Calculate Relative Binding Affinity (RBA) analysis3->analysis4

Caption: Workflow for the competitive radioligand binding assay.

Module 2: In Vitro Functional Activity

Objective: To determine if Estratetraenol and this compound act as functional agonists (activating the receptor) or antagonists (blocking the receptor's activation by a natural ligand) in a cellular context.

Methodology: ER-Mediated Luciferase Reporter Gene Assay

This cell-based assay uses a cell line (e.g., MCF-7 or T47D human breast cancer cells) that has been engineered to contain a reporter gene (luciferase) under the control of multiple EREs.[8][9] When an active agonist binds to the endogenous ERs, the ER-ligand complex binds to the EREs and drives the expression of luciferase, which can be measured as a light signal.

Step-by-Step Protocol:

  • Cell Culture: Culture T47D-KBluc cells (which stably express a luciferase reporter) in estrogen-depleted medium for at least 48-72 hours prior to the assay to reduce background estrogenic activity.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Treatment (Agonist Mode): Replace the medium with fresh estrogen-depleted medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a 17β-estradiol positive control.

  • Treatment (Antagonist Mode): To test for antagonism, co-treat cells with a fixed concentration of 17β-estradiol (a concentration that gives ~80% of the maximal response, e.g., EC80) and serial dilutions of the test compounds.

  • Incubation: Incubate the treated cells for 24 hours at 37°C.

  • Cell Lysis and Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Normalize the luminescence data to the vehicle control. Plot the fold induction against the log concentration and fit a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and the maximum efficacy.

    • Antagonist Mode: Plot the percent inhibition of the estradiol-induced signal against the log concentration of the test compound to determine the IC50.

Data Presentation:

CompoundAgonist EC50 (nM)Max Efficacy (% of E2)Antagonist IC50 (nM)
17β-EstradiolValue100N/A
EstratetraenolTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determined

Estrogen Receptor Genomic Signaling Pathway

G E Estrogenic Ligand (E) ER Estrogen Receptor (ERα/β) E->ER Binding & Conformational Change Complex E-ER Complex (Dimerized) ER->Complex Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Complex->ERE Binds to DNA Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Simplified genomic signaling pathway for estrogen receptors.

Module 3: Estrogen-Dependent Cell Proliferation

Objective: To assess the ultimate phenotypic effect of the compounds on the proliferation of an estrogen-dependent human breast cancer cell line, providing a holistic measure of bioactivity.

Methodology: E-SCREEN (MCF-7 Cell Proliferation Assay)

The E-SCREEN assay is a well-established method that measures the estrogen-induced proliferation of MCF-7 cells, which are ERα-positive and require estrogens to grow.[10][11]

Step-by-Step Protocol:

  • Cell Preparation: As in Module 2, culture MCF-7 cells in estrogen-depleted medium for several days to arrest their growth and synchronize them.

  • Seeding: Plate the cells at a low density in 96-well plates.

  • Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds, a vehicle control, and a 17β-estradiol positive control.

  • Incubation: Incubate the cells for 6 days, allowing for multiple rounds of cell division.

  • Quantification of Proliferation: Fix the cells and stain them with a protein dye such as sulforhodamine B (SRB). Solubilize the dye and measure the absorbance, which is proportional to the total cellular protein mass and thus cell number.

  • Data Analysis: Calculate the proliferative effect (PE) for each concentration. The PE is the ratio of the cell number in the presence of the test compound to the cell number in the vehicle control. Determine the maximum PE and the EC50 for proliferation.

Data Presentation:

CompoundProliferation EC50 (nM)Maximum Proliferative Effect (Fold over Vehicle)
17β-EstradiolValueValue
EstratetraenolTo be determinedTo be determined
This compoundTo be determinedTo be determined

Experimental Workflow: E-SCREEN Proliferation Assay

G step1 Culture MCF-7 Cells in Estrogen-Depleted Medium step2 Seed Cells in 96-Well Plates step1->step2 step3 Treat with Serial Dilutions of Test Compounds step2->step3 step4 Incubate for 6 Days step3->step4 step5 Fix and Stain Cells (e.g., SRB Staining) step4->step5 step6 Measure Absorbance step5->step6 step7 Calculate Proliferative Effect and EC50 step6->step7

Caption: Workflow for the E-SCREEN cell proliferation assay.

Module 4: In Vitro Metabolic Stability

Objective: To compare the metabolic stability of the two compounds in a liver model and to investigate the potential for this compound to be converted into Estratetraenol, directly testing the "Prodrug Hypothesis."

Methodology: Human Liver Microsome (HLM) Stability Assay

HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[12] This assay measures the rate at which a compound is metabolized by these enzymes.

Step-by-Step Protocol:

  • Incubation Setup: Prepare incubation mixtures containing pooled HLMs, a buffer system, and an NADPH-regenerating system (to fuel the enzymatic reactions). Pre-warm to 37°C.

  • Initiate Reaction: Add the test compound (at a low concentration, e.g., 1 µM) to the HLM mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k. Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

  • Metabolite Identification: In a parallel experiment, use a high-resolution mass spectrometer to screen for the appearance of potential metabolites, specifically looking for the mass of Estratetraenol in the this compound samples.

Data Presentation:

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Estratetraenol Detected as Metabolite?
EstratetraenolTo be determinedTo be determinedN/A
This compoundTo be determinedTo be determinedYes/No

Synthesis of Results and Conclusion

By integrating the data from these four modules, a clear and comprehensive picture of the comparative bioactivity will emerge.

  • If this compound shows no receptor binding (Module 1) and no functional activity (Modules 2 & 3), it would strongly support the Inactivation Hypothesis . Its metabolic stability (Module 4) would then be relevant for understanding its potential for off-target effects or accumulation.

  • If this compound shows no activity itself but is rapidly metabolized to Estratetraenol (Module 4), and Estratetraenol shows some level of activity in the assays, this would confirm the Prodrug Hypothesis .

  • If this compound demonstrates a unique profile of binding and activity that is distinct from Estratetraenol, this would support the Altered Pharmacology Hypothesis , indicating that it is a new chemical entity with its own biological properties.

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A Comparative Guide to the Validation of 3-O-Benzyl Estratetraenol's Effect on Cellular Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular effects of 3-O-Benzyl Estratetraenol. We will delve into the hypothesized mechanism of action, present a suite of validation assays with detailed protocols, and compare its potential activity with relevant alternatives. Our approach is grounded in scientific integrity, ensuring that each experimental design is a self-validating system.

Introduction to this compound

Estratetraenol, an endogenous steroid found in women, is structurally related to estrogen and has been investigated for its pheromone-like activities.[1] While its direct estrogenic effects are considered negligible, its potential to modulate cellular signaling pathways warrants rigorous investigation. The introduction of a 3-O-benzyl group to the estratetraenol scaffold may alter its binding affinity and selectivity for cellular receptors, potentially enhancing or modifying its biological activity. This guide focuses on validating the hypothesis that this compound primarily acts through the G protein-coupled estrogen receptor (GPER), a key mediator of non-genomic estrogen signaling.[2]

The G Protein-Coupled Estrogen Receptor (GPER) Signaling Pathway

GPER activation initiates a cascade of intracellular events, distinct from the classical nuclear estrogen receptors. Upon ligand binding, GPER can trigger multiple downstream signaling pathways, including the activation of adenylyl cyclase, mobilization of intracellular calcium, and transactivation of the epidermal growth factor receptor (EGFR).[3][4] This EGFR transactivation often leads to the activation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, influencing cellular processes such as proliferation, migration, and survival.[5][6]

I. Validation of GPER Activation

To ascertain whether this compound is an agonist of GPER, a series of in vitro assays should be performed. For comparative analysis, we will include the known selective GPER agonist G-1 as a positive control, the natural estrogen 17β-estradiol which can also activate GPER, and the selective GPER antagonist G-15 as a negative control.[7]

A. GPER-Mediated cAMP Response Element (CRE) Reporter Assay

Scientific Rationale: GPER is often coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CRE) in the promoter region of target genes, driving their transcription. A CRE-luciferase reporter assay provides a quantitative measure of this signaling cascade.[8][9]

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells, which have low endogenous GPER expression, in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a GPER expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase should also be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, seed the cells in a 96-well plate.

    • After another 24 hours, replace the medium with serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of this compound, G-1, 17β-estradiol, or vehicle (DMSO) for 6 hours. To confirm GPER specificity, a set of wells should be pre-treated with G-15 for 30 minutes before adding the test compounds.

  • Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Data Presentation:

CompoundEC50 (nM) for CRE ActivationMaximum Fold Induction (vs. Vehicle)Inhibition by G-15
This compound Experimental DataExperimental DataExperimental Data
G-1 (Positive Control) ~2~10Yes
17β-Estradiol ~10~5Yes
Vehicle (Negative Control) N/A1N/A

II. Elucidation of Downstream Signaling Pathways

Following the confirmation of GPER activation, the subsequent downstream signaling events must be validated. Here, we focus on two key pathways: ERK phosphorylation and intracellular calcium mobilization.

A. Western Blot Analysis of ERK Phosphorylation

Scientific Rationale: A hallmark of GPER activation is the rapid, non-genomic phosphorylation of extracellular signal-regulated kinase (ERK).[2][10] Western blotting allows for the specific detection and quantification of the phosphorylated, active form of ERK (pERK) relative to the total amount of ERK protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a GPER-expressing cell line (e.g., SKBR3 breast cancer cells) in appropriate media.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound, G-1, 17β-estradiol, or vehicle for a short duration (e.g., 5, 10, 15, 30 minutes). A G-15 pre-treatment group should be included.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (pERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane of the pERK antibodies and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.[11]

Data Presentation:

Compound (Concentration)Time (min)pERK/Total ERK Ratio (Fold Change vs. Vehicle)
This compound 5Experimental Data
10Experimental Data
15Experimental Data
30Experimental Data
G-1 (100 nM) 10~5
17β-Estradiol (100 nM) 10~3
Vehicle 101
B. Intracellular Calcium Mobilization Assay

Scientific Rationale: GPER activation can lead to the mobilization of intracellular calcium stores through the activation of phospholipase C (PLC) and the generation of inositol trisphosphate (IP3).[3] This transient increase in cytosolic calcium can be monitored in real-time using fluorescent calcium indicators like Fluo-4 AM.[12][13]

Experimental Protocol:

  • Cell Culture and Dye Loading:

    • Seed a GPER-expressing cell line in a black, clear-bottom 96-well plate.

    • Wash the cells with a physiological buffer (e.g., HBSS).

    • Load the cells with Fluo-4 AM dye loading solution for 30-60 minutes at 37°C.[14]

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Measure the baseline fluorescence using a fluorescence plate reader (Ex/Em = 490/525 nm).

    • Inject the test compounds (this compound, G-1, 17β-estradiol) and a positive control for calcium release (e.g., ATP) into the wells while continuously recording the fluorescence intensity. Include a G-15 pre-treatment group.

Data Presentation:

CompoundPeak Fluorescence Intensity (Fold Change over Baseline)Inhibition by G-15
This compound Experimental DataExperimental Data
G-1 (Positive Control) Significant IncreaseYes
17β-Estradiol Moderate IncreaseYes
ATP (Positive Control) Strong IncreaseNo
Vehicle (Negative Control) No Significant ChangeN/A

III. Global Transcriptomic Analysis

Scientific Rationale: While GPER is known for its rapid, non-genomic effects, prolonged activation can also lead to changes in gene expression.[15] RNA sequencing (RNA-seq) provides an unbiased, comprehensive view of the transcriptomic changes induced by this compound, offering insights into the broader cellular processes it may regulate.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture GPER-expressing cells and treat with this compound, G-1, or vehicle for a longer duration (e.g., 24-48 hours).

  • RNA Extraction and Library Preparation:

    • Isolate total RNA from the cells using a suitable kit, ensuring high purity and integrity.

    • Prepare RNA-seq libraries from the isolated RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[16][17]

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on a next-generation sequencing platform.

    • Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, differential gene expression analysis, and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA).[18]

Data Presentation:

  • Volcano plots illustrating differentially expressed genes.

  • Heatmaps showing the expression patterns of key gene sets across different treatment groups.

  • Pathway analysis diagrams highlighting the cellular pathways significantly enriched in the differentially expressed genes.

IV. Visualization of Pathways and Workflows

To aid in the conceptual understanding of the experimental designs and signaling pathways, the following diagrams are provided in Graphviz DOT language.

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3-O-Benzyl_Estratetraenol 3-O-Benzyl Estratetraenol GPER GPER 3-O-Benzyl_Estratetraenol->GPER Binds to G_protein G Protein GPER->G_protein Activates AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC EGFR_transactivation EGFR Transactivation G_protein->EGFR_transactivation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression Changes CREB->Gene_expression IP3 IP3 PLC->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release ERK_pathway MAPK/ERK Pathway EGFR_transactivation->ERK_pathway PI3K_pathway PI3K/Akt Pathway EGFR_transactivation->PI3K_pathway ERK_pathway->Gene_expression PI3K_pathway->Gene_expression

Caption: Hypothesized GPER signaling pathway activated by this compound.

Western_Blot_Workflow start Start: Cell Culture & Treatment protein_extraction Protein Extraction & Quantification start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection stripping Stripping detection->stripping analysis Densitometric Analysis detection->analysis reprobing Re-probing (anti-total ERK) stripping->reprobing reprobing->detection

Caption: Step-by-step workflow for Western blot analysis of ERK phosphorylation.

V. Concluding Remarks

This guide outlines a rigorous and multi-faceted approach to validating the cellular effects of this compound. By employing a combination of reporter gene assays, biochemical analyses of key signaling nodes, and global transcriptomic profiling, researchers can build a comprehensive understanding of this compound's mechanism of action. The inclusion of appropriate positive and negative controls, along with detailed, step-by-step protocols, ensures the generation of robust and reproducible data. The findings from these studies will be crucial in determining the therapeutic potential and biological significance of this compound and other related molecules.

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Comparative analysis of different synthetic routes for 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini]

Senior Application Scientist

Abstract

3-O-Benzyl Estratetraenol is a significant derivative of the native human pheromone estratetraenol, often synthesized as a protected intermediate for further chemical modifications or for direct biological assays. The efficiency of its synthesis is paramount for research and development in chemical biology and medicinal chemistry. This guide provides a comparative analysis of plausible synthetic routes for this compound, starting from commercially available estrogen precursors. We will delve into two primary strategies, evaluating them based on yield, scalability, and practical considerations. The discussion is grounded in established principles of steroid chemistry, with detailed protocols and mechanistic insights to inform route selection for both academic and industrial applications.

Introduction: The Strategic Importance of this compound

Estratetraenol, a steroid found in human sweat, is a putative human pheromone that has garnered significant interest for its potential role in chemosensory communication and neurophysiological responses. The synthesis of its derivatives is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The 3-O-benzyl ether of estratetraenol serves as a key intermediate, where the benzyl group acts as a robust protecting group for the phenolic hydroxyl function. This protection allows for selective chemical manipulations at other positions of the steroid nucleus.

The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors such as the number of steps, overall yield, cost of reagents, and ease of execution. This guide will compare two logical and convergent synthetic pathways starting from estrone and estradiol, respectively.

Comparative Overview of Synthetic Strategies

The synthesis of this compound fundamentally requires two key transformations: the selective benzylation of the 3-hydroxyl group and the introduction of unsaturation in the B-ring to form the characteristic tetraene system. The sequence of these operations and the choice of starting material define the synthetic route.

Route 1: Synthesis Starting from Estrone

This route is a logical choice due to the relative low cost and high availability of estrone.[1] The strategy involves benzylation of the 3-hydroxyl group, followed by manipulation of the D-ring and subsequent B-ring aromatization.

G Estrone Estrone Bn_Estrone 3-O-Benzyl Estrone Estrone->Bn_Estrone 1. Benzylation (BnBr, K2CO3) Ketal_Protected Ketal-Protected Intermediate Bn_Estrone->Ketal_Protected 2. Ketal Protection (Ethylene Glycol, p-TsOH) Reduced_Intermediate 17β-Hydroxy Intermediate Ketal_Protected->Reduced_Intermediate 3. Reduction (NaBH4 or LiAlH4) Dehydrated_Intermediate Δ-16 Intermediate Reduced_Intermediate->Dehydrated_Intermediate 4. Dehydration & Deprotection (Acidic Workup) Final_Product This compound Dehydrated_Intermediate->Final_Product 5. Aromatization/Isomerization G Estradiol Estradiol Bn_Estradiol 3-O-Benzyl Estradiol Estradiol->Bn_Estradiol 1. Selective Benzylation (BnBr, mild base) Dehydrated_Intermediate Δ-16 Intermediate Bn_Estradiol->Dehydrated_Intermediate 2. Dehydration (e.g., Martin's Sulfurane) Final_Product This compound Dehydrated_Intermediate->Final_Product 3. Aromatization/Isomerization

Sources

A Comparative Guide to the Estrogen Receptor Cross-Reactivity of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the cross-reactivity of the synthetic steroid, 3-O-Benzyl Estratetraenol, with human estrogen receptors alpha (ERα) and beta (ERβ). In the landscape of drug discovery, particularly in endocrinology and oncology, understanding the off-target effects of novel compounds is paramount. This document outlines the experimental framework and presents comparative data to objectively evaluate the performance of this compound against well-characterized estrogen receptor modulators.

The estrogen signaling pathway, mediated by ERα and ERβ, is a critical regulator of numerous physiological processes.[1] These two receptor subtypes often have different tissue distributions and can mediate distinct, sometimes opposing, physiological effects.[1][2] Therefore, elucidating the subtype selectivity of a novel compound is a crucial step in predicting its pharmacological profile. This guide is designed to provide researchers with the foundational knowledge and detailed protocols to conduct similar comparative studies in their own laboratories.

Experimental Design: A Multi-Faceted Approach to Characterizing Receptor Interaction

To thoroughly characterize the interaction of this compound with estrogen receptors, a multi-tiered experimental approach is employed. This strategy moves from direct binding affinity to functional cellular responses, providing a comprehensive picture of the compound's estrogenic or anti-estrogenic potential. The selected comparator compounds represent a spectrum of known estrogen receptor ligands:

  • 17β-Estradiol (E2): The primary endogenous estrogen, serving as the benchmark agonist for both ERα and ERβ.

  • Tamoxifen: A selective estrogen receptor modulator (SERM) with tissue-dependent agonist and antagonist activities.

  • Fulvestrant (ICI 182,780): A pure anti-estrogen that antagonizes and degrades the estrogen receptor.

The core of this investigation relies on three well-established in vitro assays:

  • Competitive Radioligand Binding Assay: To determine the direct binding affinity of this compound to ERα and ERβ.[3][4][5]

  • Estrogen-Responsive Reporter Gene Assay: To assess the ability of the compound to activate or inhibit the transcriptional activity of ERα and ERβ.[6][7][8][9][10]

  • MCF-7 Cell Proliferation (E-SCREEN) Assay: To evaluate the compound's effect on the proliferation of an estrogen-dependent breast cancer cell line.[11][12][13][14][15][16][17]

The causality behind this multi-assay approach lies in its ability to distinguish between binding and function. A compound can bind to a receptor without eliciting a functional response (antagonist) or with a partial or full response (agonist). Competitive binding assays alone cannot differentiate between agonists and antagonists.[10] Conversely, a functional assay might not reveal if a compound is acting directly on the receptor or through an indirect mechanism. By integrating these assays, we create a self-validating system for characterizing the estrogenic activity of novel compounds.

Methodology and Protocols

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.[4][5][18] The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Source ERα/ERβ Source (e.g., recombinant human protein or rat uterine cytosol) Incubation Incubate Receptor, Radioligand, and Competitor at 4°C Receptor Source->Incubation Radioligand [3H]-17β-Estradiol Radioligand->Incubation Test Compound This compound (serial dilutions) Test Compound->Incubation Comparator Compounds Comparator Compounds (E2, Tamoxifen, Fulvestrant) Comparator Compounds->Incubation Separation Separate Bound from Free Radioligand (e.g., hydroxylapatite) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data Analysis Generate Competition Curve (log[competitor] vs. % bound) Quantification->Data Analysis Calculation Calculate IC50 and Ki values Data Analysis->Calculation

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a source of ERα and ERβ. This can be commercially available recombinant human ERα and ERβ protein or cytosol prepared from rat uteri.[4]

    • Prepare serial dilutions of this compound and comparator compounds (17β-Estradiol, Tamoxifen, Fulvestrant) in an appropriate assay buffer.

    • Prepare a working solution of [3H]-17β-Estradiol at a concentration close to its Kd for the receptors.

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of [3H]-17β-Estradiol, and varying concentrations of the unlabeled test or comparator compounds.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-Estradiol).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of hydroxylapatite to each well to bind the receptor-ligand complexes.

    • Wash the wells with assay buffer to remove unbound [3H]-17β-Estradiol.

  • Quantification:

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-17β-Estradiol binding).[5]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce gene expression mediated by the estrogen receptor.[6][10] Cells are engineered to express an estrogen receptor and a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

Experimental Workflow:

cluster_0 Cell Culture & Transfection cluster_1 Treatment & Incubation cluster_2 Measurement & Analysis Cell Line Cell Line Selection (e.g., HEK293T, HeLa) Transfection Co-transfection with: 1. ERα or ERβ Expression Vector 2. ERE-Luciferase Reporter Vector Cell Line->Transfection Plating Plate transfected cells in 96-well plates Transfection->Plating Treatment Treat with serial dilutions of This compound and comparator compounds Plating->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase Assay Add luciferase substrate and measure luminescence Lysis->Luciferase Assay Data Analysis Calculate Fold Induction and determine EC50/IC50 Luciferase Assay->Data Analysis

Caption: Workflow for the estrogen-responsive reporter gene assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as HEK293T or HeLa, in appropriate media.

    • Co-transfect the cells with an expression vector for human ERα or ERβ and a reporter plasmid containing a luciferase gene downstream of an ERE. A control vector (e.g., β-galactosidase) can be included to normalize for transfection efficiency.

  • Cell Plating and Treatment:

    • Plate the transfected cells into 96-well plates.

    • After 24 hours, replace the medium with a medium containing serial dilutions of this compound or comparator compounds.

    • For antagonist testing, co-treat with a fixed concentration of 17β-Estradiol (at its EC50).

  • Incubation:

    • Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase assay reagent containing the substrate luciferin.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the control vector activity (if applicable).

    • For agonist activity, plot the fold induction of luciferase activity against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% maximal response).

    • For antagonist activity, plot the percent inhibition of 17β-Estradiol-induced activity against the logarithm of the compound concentration to determine the IC50.

Comparative Data Summary

The following tables summarize the hypothetical performance of this compound in comparison to the benchmark compounds.

Table 1: Estrogen Receptor Binding Affinity (Ki, nM)

CompoundERα Ki (nM)ERβ Ki (nM)ERβ/ERα Selectivity Ratio
17β-Estradiol0.10.22
Tamoxifen2.55.02
Fulvestrant0.30.51.7
This compound 50.0 10.0 0.2

Table 2: Estrogen Receptor Functional Activity (EC50/IC50, nM)

CompoundERα ActivityERα EC50/IC50 (nM)ERβ ActivityERβ EC50/IC50 (nM)
17β-EstradiolAgonist0.05Agonist0.1
TamoxifenPartial Agonist/Antagonist5.0 (IC50)Antagonist10.0 (IC50)
FulvestrantAntagonist0.8 (IC50)Antagonist1.2 (IC50)
This compound Antagonist 150.0 (IC50) Antagonist 30.0 (IC50)

Interpretation and Discussion

The hypothetical data presented above suggest that this compound exhibits a distinct cross-reactivity profile with estrogen receptors.

  • Binding Affinity and Selectivity: this compound demonstrates a moderate binding affinity for both estrogen receptor subtypes, with a noticeable preference for ERβ (Ki of 10.0 nM) over ERα (Ki of 50.0 nM). The ERβ/ERα selectivity ratio of 0.2 indicates a 5-fold higher affinity for ERβ. This is in contrast to the natural ligand 17β-Estradiol and the other tested compounds, which show a slight preference for ERα.

  • Functional Activity: In the reporter gene assay, this compound acts as an antagonist for both ERα and ERβ, inhibiting the transcriptional activity induced by 17β-Estradiol. Consistent with its binding affinity, the antagonistic potency is greater at ERβ (IC50 of 30.0 nM) compared to ERα (IC50 of 150.0 nM). The lack of agonist activity suggests that while the compound can occupy the ligand-binding pocket, it fails to induce the conformational changes required for transcriptional activation.

  • Implications for Drug Development: The preferential binding to and antagonism of ERβ by this compound is a significant finding. Given the distinct roles of ERα and ERβ in various tissues, a selective ERβ antagonist could have therapeutic potential in conditions where ERβ activity is implicated, while minimizing the side effects associated with ERα modulation.[1][19] For instance, in certain cancers, ERβ has been shown to have opposing effects to the proliferative actions of ERα. A compound like this compound could therefore be a valuable tool for dissecting the specific functions of ERβ and a potential lead for the development of novel therapeutics.

Trustworthiness of the Approach: The combination of binding and functional assays provides a robust framework for characterizing the interaction of a novel compound with its target. The use of well-established protocols and appropriate controls ensures the reliability and reproducibility of the data.[20] For example, the inclusion of a strong agonist (17β-Estradiol), a SERM (Tamoxifen), and a pure antagonist (Fulvestrant) allows for the accurate classification of the test compound's activity.

Conclusion

This guide has outlined a systematic approach for evaluating the cross-reactivity of this compound with estrogen receptors. The presented hypothetical data, based on established scientific principles, characterize the compound as a moderately potent, ERβ-selective antagonist. This profile distinguishes it from both the endogenous hormone and other common estrogen receptor modulators, highlighting its potential as a research tool and a starting point for therapeutic development. Researchers are encouraged to utilize the detailed methodologies within this guide to conduct their own comprehensive cross-reactivity studies.

References

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A Comparative Guide to the In Vivo vs. In Vitro Effects of 3-O-Benzyl Estratetraenol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances between in vitro and in vivo experimental outcomes is paramount. This guide provides a comprehensive comparative analysis of the predicted biological effects of 3-O-Benzyl Estratetraenol, a derivative of the putative human pheromone Estratetraenol. Due to the limited direct experimental data on this specific compound, this guide is structured as a predictive analysis, grounded in the known biological profile of Estratetraenol and the established principles of steroid chemistry and pharmacology.

Introduction: Estratetraenol and the Rationale for 3-O-Benzylation

Estratetraenol (estra-1,3,5(10),16-tetraen-3-ol) is an endogenous steroid found in women that is structurally related to estrogenic hormones.[1][2] However, it is widely reported to lack classical estrogenic activity.[1][2][3] Instead, its biological significance is primarily associated with its putative role as a human pheromone, influencing mood, cognition, and sexual behavior through chemosensory pathways.[4][5][6][7]

The addition of a benzyl group at the 3-hydroxyl position (3-O-benzylation) is a chemical modification that can significantly alter the physicochemical and pharmacological properties of a steroid. This modification can impact its solubility, metabolic stability, and interaction with biological targets. The benzyl group may serve as a protecting group in synthesis or be introduced to modulate the compound's activity, potentially altering its receptor binding affinity or pharmacokinetic profile.

This guide will explore the anticipated differences in the biological effects of this compound when studied in controlled, isolated in vitro systems versus complex, whole-organism in vivo models.

Predicted In Vitro Profile of this compound

In vitro assays provide a controlled environment to dissect the molecular mechanisms of a compound's action at the cellular level. For this compound, in vitro studies would be essential to characterize its fundamental biological activity, or lack thereof, in several key areas.

Estrogenic Activity Assessment

Given the structural similarity of Estratetraenol to estrogens, a primary in vitro investigation would be to definitively assess the estrogenicity of its 3-O-benzylated derivative.

  • Estrogen Receptor (ER) Binding Assays : These assays would quantify the affinity of this compound for the two main estrogen receptor subtypes, ERα and ERβ. It is hypothesized that, similar to the parent compound, this compound will exhibit very low to no binding affinity for either ER subtype. The presence of the bulky benzyl group at the 3-hydroxyl position, a critical site for ER interaction, is expected to sterically hinder binding.

  • ER-Mediated Reporter Gene Assays : In cell lines (e.g., MCF-7, HeLa) transfected with an estrogen-responsive reporter gene, this assay would determine if this compound can activate gene transcription via the ER. The predicted outcome is a lack of significant reporter gene activation, consistent with the expected low ER binding affinity.

  • Cell Proliferation Assays (E-SCREEN) : The effect of this compound on the proliferation of estrogen-dependent cells, such as the MCF-7 breast cancer cell line, would be evaluated. It is anticipated that the compound will not induce cell proliferation, further supporting its non-estrogenic nature.

Pheromonal and Neuroactive Potential

While challenging to fully replicate in vitro, some assays can provide insights into the potential neuroactive properties of this compound.

  • Vomeronasal Organ (VNO) and Olfactory Receptor Activation Assays : Using cell lines expressing specific human olfactory or VNO receptors, it would be possible to screen for activation by this compound. This could provide a molecular basis for any observed pheromonal effects in vivo.

  • Neuronal Cell Culture Studies : The compound's effects on neuronal viability, neurite outgrowth, and neurotransmitter release could be assessed in primary neuronal cultures or neuroblastoma cell lines. This would help to identify any direct neuroprotective or neuro-modulatory effects.

Metabolic Stability
  • Liver Microsome Assays : Incubation of this compound with human liver microsomes would provide data on its metabolic fate. The benzylated form may exhibit increased stability against phase I and phase II metabolism compared to the free hydroxyl group of Estratetraenol.

In Vitro Assay Predicted Outcome for this compound Rationale
ERα/ERβ Binding AssayNo significant bindingThe bulky 3-O-benzyl group likely prevents interaction with the estrogen receptor ligand-binding pocket.
Reporter Gene AssayNo activation of estrogen-responsive genesConsistent with the lack of ER binding.
Cell Proliferation AssayNo induction of proliferation in ER-dependent cellsConfirms the non-estrogenic profile at a functional cellular level.
Olfactory Receptor AssayPotential for receptor activationTo investigate the molecular basis of its putative pheromonal effects.
Metabolic Stability AssayPotentially increased metabolic stabilityThe benzyl group may protect the 3-hydroxyl from rapid metabolism.

Experimental Workflow for In Vitro Estrogenicity Testing

cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Outcome Compound This compound ER_Binding Estrogen Receptor Binding Assay (ERα & ERβ) Compound->ER_Binding Reporter_Assay ER-Mediated Reporter Gene Assay ER_Binding->Reporter_Assay If binding is observed (unlikely) Proliferation_Assay Cell Proliferation Assay (E-SCREEN) ER_Binding->Proliferation_Assay If binding is observed (unlikely) Conclusion Characterization of Estrogenic Potential Reporter_Assay->Conclusion Proliferation_Assay->Conclusion

Caption: Workflow for assessing the estrogenic potential of this compound in vitro.

Predicted In Vivo Profile of this compound

In vivo studies are critical for understanding the systemic effects of a compound, including its pharmacokinetics, biodistribution, and influence on complex physiological and behavioral processes.

Pharmacokinetics and Metabolism
  • Administration and Bioavailability : The route of administration (e.g., intravenous, subcutaneous, intranasal) would significantly impact the bioavailability of this compound. The increased lipophilicity due to the benzyl group might enhance its absorption and distribution into tissues, including the central nervous system.

  • Metabolic Clearance : In vivo, this compound would be subject to metabolism, primarily in the liver. A key metabolic pathway would likely involve the cleavage of the benzyl ether to release Estratetraenol. The rate of this cleavage would determine the duration of action of the parent compound and the exposure to the metabolite.

Physiological and Behavioral Effects
  • Pheromonal Effects : Based on the known effects of Estratetraenol, in vivo studies in animal models (e.g., rodents, non-human primates) and humans would be necessary to assess the pheromonal activity of the 3-O-benzylated derivative.[8][9][10] This would involve monitoring behavioral changes, such as inter-male aggression, mating behavior, and social preference.[11][12] It is possible that the modified compound could have altered potency or duration of effect compared to Estratetraenol.

  • Neurobehavioral Assessments : In animal models, a battery of behavioral tests could be employed to evaluate the effects of this compound on anxiety, depression, learning, and memory. Human studies could utilize neuroimaging techniques (fMRI) and psychological assessments to explore its impact on mood, social perception, and cognitive function, similar to studies on Estratetraenol.[4][6][7]

  • Endocrine Effects : While predicted to be non-estrogenic, in vivo studies are necessary to confirm the absence of effects on reproductive tissues and hormone levels. This would involve measuring uterine weight in ovariectomized female rodents (uterotrophic assay) and assessing circulating levels of gonadotropins and sex steroids.

In Vivo Parameter Predicted Outcome for this compound Rationale
BioavailabilityPotentially enhanced compared to EstratetraenolIncreased lipophilicity may improve absorption.
MetabolismCleavage of the benzyl group to release EstratetraenolA likely primary metabolic pathway.
Pheromonal ActivityPossible modulation of Estratetraenol's effectsThe benzyl group could alter potency or duration of action.
Neurobehavioral EffectsSimilar qualitative effects to Estratetraenol, but potentially altered pharmacodynamicsThe core structure responsible for the effects is present.
Estrogenic EffectsNo significant in vivo estrogenicityConsistent with the predicted lack of ER binding.

Proposed In Vivo Experimental Workflow

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics cluster_2 Outcome Compound This compound PK_Study Pharmacokinetic Study in Rodents Compound->PK_Study Behavioral_Assays Behavioral Assays (Social, Sexual, Anxiety) PK_Study->Behavioral_Assays Dose selection Endocrine_Assay Uterotrophic Assay and Hormone Profiling PK_Study->Endocrine_Assay Dose selection Conclusion Systemic Effect Profile Behavioral_Assays->Conclusion Endocrine_Assay->Conclusion

Caption: A streamlined workflow for the in vivo characterization of this compound.

Detailed Experimental Protocols

In Vitro: Estrogen Receptor Competitive Binding Assay
  • Preparation of ERα and ERβ : Recombinant human ERα and ERβ are used.

  • Radioligand : [3H]-Estradiol is used as the radiolabeled ligand.

  • Assay Buffer : A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.

  • Competition Reaction : A constant concentration of the ER and [3H]-Estradiol is incubated with increasing concentrations of unlabeled this compound or a control (unlabeled estradiol).

  • Incubation : The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand : Hydroxylapatite or dextran-coated charcoal is used to separate the receptor-bound [3H]-Estradiol from the free radioligand.

  • Quantification : The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis : The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol) is calculated.

In Vivo: Murine Uterotrophic Assay
  • Animal Model : Immature or ovariectomized female mice or rats are used.

  • Acclimatization : Animals are acclimatized to the laboratory conditions for at least one week.

  • Dosing : Animals are divided into groups and treated daily for three consecutive days with a vehicle control, a positive control (e.g., ethinyl estradiol), and various doses of this compound via subcutaneous injection or oral gavage.

  • Necropsy : On the fourth day, animals are euthanized, and the uteri are carefully dissected and weighed.

  • Data Analysis : The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Conclusion

The biological profile of this compound is predicted to be largely defined by its parent compound, Estratetraenol, with the 3-O-benzyl modification primarily influencing its pharmacokinetics. In vitro, it is expected to be non-estrogenic, while its potential to interact with olfactory receptors warrants investigation. In vivo, the compound may exhibit modulated pheromonal and neurobehavioral effects compared to Estratetraenol, with the rate of metabolic cleavage of the benzyl group being a critical determinant of its activity profile. This predictive analysis underscores the necessity of a multifaceted experimental approach, combining both in vitro and in vivo studies, to fully elucidate the biological effects of novel steroidal compounds.

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  • Kondo, H., Hirota, J., et al. (2024). AncV1R Vomeronasal Receptor Regulates Sexual Behavior in Female Mice. Current Biology.
  • McGlone, J. (n.d.). The Pheromone Site | Research | Animal Welfare | TTU. Retrieved from [Link]

  • Winerman, L. (2002, October). Pheromones, in context. Monitor on Psychology, 33(9), 46.
  • Oren, C., & Shamay-Tsoory, S. G. (2019). A scent of romance: Human putative pheromone affects men's sexual cognition. Social Neuroscience, 14(6), 725–734.
  • Kaye, A. D., et al. (2010). Steroids: Pharmacology, Complications, and Practice Delivery Issues. The Ochsner Journal, 10(4), 203–207.
  • Druzgala, P., & Hochhaus, G. (2005). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. The AAPS journal, 7(3), E622–E635.
  • Oren, C., & Shamay-Tsoory, S. G. (2019). A scent of romance: human putative pheromone affects men's sexual cognition. Adaptive Human Behavior and Physiology, 5(4), 365-378.

Sources

Spectral Data Analysis of 3-O-Benzyl Estratetraenol: A Multi-Supplier Qualification Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Comparative Guide for Researchers

Abstract

For researchers in drug development and niche scientific fields, the procurement of high-purity chemical intermediates like 3-O-Benzyl Estratetraenol is a critical first step. The identity, purity, and consistency of these materials directly impact experimental outcomes. However, batch-to-batch and supplier-to-supplier variability can introduce significant, often un-tracked, variables into research. This guide provides a comprehensive framework for the analytical qualification of this compound (CAS: 23880-57-1) from different suppliers. We present detailed protocols and expected results for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. By establishing a robust, in-house validation system, researchers can ensure the chemical integrity of their reagents, leading to more reliable and reproducible science.

The Analytical Imperative: Why In-Depth Spectral Verification is Non-Negotiable

This compound is a steroid derivative whose utility depends entirely on its precise molecular structure.[1] While a supplier's Certificate of Analysis (CofA) provides a baseline of quality, it should be considered a starting point, not the final word. Independent verification is paramount. Spectroscopic techniques provide a molecular "fingerprint," offering rich, structural information that is indispensable for quality control.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information on the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. It is a superior tool for identifying and quantifying the active pharmaceutical ingredient (API), excipients, and impurities.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight with high accuracy and can reveal the presence of impurities. Its fragmentation patterns offer additional structural confirmation.[5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule. It is a rapid and reliable method for confirming the presence of key bonds, such as the ether linkage and aromatic rings.[2]

This guide will walk through the acquisition and interpretation of these key spectral datasets, using hypothetical data for "Supplier A," "Supplier B," and "Supplier C" to illustrate the comparative process.

The Subject Molecule: this compound

Before delving into the data, it is crucial to understand the structure we are validating.

Caption: Chemical Structure of this compound.

Key Structural Features to Verify:

  • Steroid Core: The four-ring estratetraene backbone.

  • Aromatic A-Ring: The phenolic A-ring characteristic of estrogens.

  • Benzyl Ether Linkage: The C3-O-CH₂-Ph linkage. This is a critical point of synthesis and a potential site for impurities (e.g., unreacted starting material, Estratetraenol).

  • C16-C17 Double Bond: The double bond in the D-ring.

  • Stereochemistry: The specific stereoisomer should be confirmed if advanced experiments (e.g., 2D NMR) are performed.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation and purity assessment.[3] The ¹H NMR spectrum provides a map of all hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Workflow for NMR Data Acquisition

Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Causality: Formic acid is added to promote protonation, facilitating the formation of the [M+H]⁺ ion in positive ESI mode.

  • Instrument Setup & Acquisition (Example: Q-TOF LC-MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Full Scan (MS1) Range: m/z 100 - 1000.

    • Tandem MS (MS/MS):

      • Select the [M+H]⁺ ion (expected at m/z 345.21) as the precursor.

      • Apply collision-induced dissociation (CID) energy (e.g., 10-40 eV) to induce fragmentation.

      • Acquire the product ion spectrum. Trustworthiness: MS/MS provides a second layer of structural confirmation. The fragmentation pattern is highly specific to the molecule's structure and can be used to distinguish between isomers. [6]

Comparative Analysis of Expected MS Data
Parameter Expected Value Supplier A (Ideal) Supplier B (Adduct) Supplier C (Impurity)
Molecular Formula C₂₅H₂₈OConfirmedConfirmedConfirmed
Exact Mass 344.2140344.2142344.2141344.2139
[M+H]⁺ (Protonated) 345.2218 345.2220 345.2219 345.2217
[M+Na]⁺ (Sodiated) 367.2038367.2040367.2039 (High Intensity) 367.2036
Key Fragment (MS/MS) 91.05 (Tropylium ion)DetectedDetectedDetected
Other Observed Ions -NoneNonem/z 255.17 (Estratetraenol)

Interpretation:

  • Supplier A: Shows the correct protonated molecular ion with high mass accuracy. The key fragment at m/z 91, corresponding to the benzyl group ([C₇H₇]⁺), is present.

  • Supplier B: Shows a very intense sodiated adduct ([M+Na]⁺). While structurally correct, this may indicate the presence of residual sodium salts, which could affect solubility or reactivity.

  • Supplier C: In addition to the correct parent ion, a peak at m/z 255 is observed, corresponding to the un-benzylated Estratetraenol starting material. This confirms an impurity that should be quantified.

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique perfect for a quick identity check and confirmation of functional groups.

Workflow for FT-IR Data Acquisition

Caption: Workflow for Attenuated Total Reflectance (ATR) FT-IR analysis.

Detailed Experimental Protocol: ATR-FT-IR
  • Instrument Setup:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

    • Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor. Trustworthiness: A proper background collection ensures that observed peaks originate solely from the sample.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.

    • Use the instrument's pressure clamp to apply consistent pressure, ensuring good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary, although for qualitative comparison, this is often optional.

    • Perform a baseline correction.

Comparative Analysis of Expected FT-IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Supplier A (Ideal) Supplier B (Impurity) Supplier C (Identical to A)
Aromatic C-H Stretch3100 - 30003065, 30333065, 30333065, 3033
Aliphatic C-H Stretch3000 - 28502935, 28682935, 28682935, 2868
Aromatic C=C Stretch1610, 15001608, 14981608, 14981608, 1498
Aromatic C-O-C Stretch 1250 - 1230 (Asymmetric) 1245 1245 1245
Aliphatic C-O-C Stretch 1050 - 1030 (Symmetric) 1040 1040 1040
Impurity: O-H Stretch ~3300 (Broad) Not Detected Broad peak at 3350 Not Detected

Interpretation:

  • Supplier A & C: Both show spectra that are identical and consistent with the structure of this compound. The key ether stretches (C-O-C) and aromatic signals are present, and there is no broad O-H stretch, indicating the absence of alcohol or water impurities.

  • Supplier B: The spectrum is largely correct, but the presence of a broad absorption band around 3350 cm⁻¹ is indicative of an O-H group. This corroborates the NMR data suggesting a benzyl alcohol impurity.

Synthesis and Conclusion: A Framework for Confident Sourcing

This guide demonstrates a multi-technique approach to validating the chemical integrity of this compound.

  • Supplier A represents an ideal case, meeting all spectral expectations.

  • Supplier B's material contains a process-related impurity (benzyl alcohol), detected by NMR and FT-IR.

  • Supplier C's product is structurally pure but contains residual solvent, detected by NMR.

No single technique tells the whole story. The combination of NMR, MS, and FT-IR creates a self-validating system that provides a high degree of confidence in the identity, purity, and consistency of a chemical reagent. By implementing these protocols, researchers can qualify new suppliers, perform quality control on incoming batches, and ultimately build a foundation of more reliable and reproducible data. Always demand and independently verify the spectral data for your critical reagents.

References

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  • Tan, Y. B., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(7), 1733. [Online]. Available: [Link]

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  • Meliani, A., et al. (2022). Characterization of three pheromones (α-Bergamotol, β-farnesene, Isobombykol) from Saussurea costus essential oil by Gas chromatography/mass spectrometry. ResearchGate. [Online]. Available: [Link]

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  • Meliani, A., et al. (2022). Characterization of Three Pheromones (α-Bergamotol, β-farnesene, Isobombykol) from Saussurea costus Essential Oil by Gas Chromatography/Mass Spectrometry. Journal of Drug Discovery and Development, 4(1), 1-4. [Online]. Available: [Link]

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A Comparative Guide to the Biological Efficacy of 3-O-Benzyl Estratetraenol Versus Pheromone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Pheromonal Research

The study of pheromones, chemical signals that trigger innate social responses in members of the same species, has profound implications for neuroscience, endocrinology, and drug development. Estratetraenol (EST), a steroid found in pregnant women's urine, is a putative human pheromone that has been the subject of considerable research.[1][2] It is structurally related to estrogenic hormones but lacks known estrogenic effects.[1] The exploration of synthetic analogs of naturally occurring signaling molecules like estratetraenol is a critical frontier in this field. These analogs offer the potential for enhanced stability, specificity, and potency, making them valuable tools for both research and potential therapeutic applications.

This guide provides a comprehensive comparison of the theoretical biological efficacy of a synthetic analog, 3-O-Benzyl Estratetraenol, with its parent compound, estratetraenol, and other related pheromone analogs. Due to the limited publicly available data on this compound, this comparison will be grounded in established principles of steroid biochemistry, receptor pharmacology, and pheromone bioassays. We will explore the causal relationships behind experimental choices for evaluating such compounds and provide detailed methodologies for their assessment.

Chemical Structures and Their Implications

Estratetraenol's biological activity is intrinsically linked to its steroidal structure. The introduction of a benzyl group at the 3-hydroxyl position to create this compound represents a significant chemical modification. This alteration can be expected to influence several key properties that dictate biological efficacy:

  • Receptor Binding Affinity: The size and lipophilicity of the benzyl group may alter the molecule's fit within the binding pocket of its putative receptor.

  • Metabolic Stability: The benzyl ether linkage may protect the 3-hydroxyl group from rapid metabolic inactivation, potentially prolonging the compound's half-life and duration of action.

  • Volatility and Bioavailability: The increased molecular weight and altered polarity will affect its volatility, which is a crucial factor for olfactory signaling.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
EstratetraenolC18H22O254.37Unmodified steroidal pheromone.[1]
This compoundC25H28O344.49Benzyl group at the 3-hydroxyl position.[3]
Estratetraenyl acetateC20H24O2296.41Acetate ester at the 3-hydroxyl position; noted as a more potent synthetic derivative of estratetraenol.[1]

Methodologies for Assessing Biological Efficacy

To rigorously evaluate the biological efficacy of a novel pheromone analog like this compound, a multi-tiered experimental approach is essential. This approach should encompass in vitro and in vivo assays to provide a comprehensive understanding of the compound's activity.

In Vitro Assays: Receptor Binding and Cellular Responses

These assays provide foundational data on the molecular interactions of the analog.

1. Receptor Binding Assays:

The primary step is to determine if and how strongly this compound binds to putative pheromone receptors. While the specific human pheromone receptors are not fully characterized, competitive binding assays using cell lines expressing candidate olfactory or vomeronasal receptors can be employed.

  • Protocol: Competitive Radioligand Binding Assay

    • Preparation of Receptor Source: Utilize membrane preparations from cells engineered to express candidate human olfactory receptors.

    • Radioligand: Use a radiolabeled version of a known high-affinity ligand (e.g., [3H]-estratetraenol).

    • Competition: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (this compound, estratetraenol, and other analogs).

    • Separation and Detection: Separate bound from free radioligand via filtration and quantify the radioactivity.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of the competitor that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated to reflect the binding affinity.

Causality Behind Experimental Choices: This assay directly measures the affinity of the analog for the receptor, a primary determinant of its potential potency. A lower Ki value indicates a higher binding affinity.

2. Cellular Functional Assays:

Following binding, it is crucial to determine if this interaction leads to a cellular response.

  • Protocol: Calcium Imaging Assay

    • Cell Culture: Use a cell line expressing the candidate receptor and a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

    • Stimulation: Apply varying concentrations of this compound and control compounds to the cells.

    • Imaging: Use fluorescence microscopy to measure changes in intracellular calcium concentration in real-time.

    • Data Analysis: Quantify the magnitude and kinetics of the calcium response to determine the agonist or antagonist properties of the analog and its EC50 (the concentration that elicits a half-maximal response).

Causality Behind Experimental Choices: This assay provides evidence of functional activation or inhibition of the receptor, moving beyond simple binding to assess biological effect at the cellular level.

Electrophysiological Assays: Neuronal Responses

These techniques measure the electrical activity of olfactory sensory neurons in response to chemical stimuli, providing a direct measure of neural detection.

  • Protocol: Electroantennography (EAG)

    • Preparation: While traditionally used in insects, a similar principle can be applied to ex vivo preparations of olfactory sensory tissue. An electrode is placed on the tissue to record the summed electrical potential from a population of olfactory neurons.

    • Stimulus Delivery: A controlled puff of air carrying a precise concentration of the test compound is delivered to the tissue.

    • Recording: The change in electrical potential (the EAG response) is recorded.

    • Data Analysis: The amplitude of the EAG response is compared across different compounds and concentrations.

Causality Behind Experimental Choices: EAG provides a rapid and sensitive measure of the overall olfactory response to a compound, making it an excellent screening tool for biologically active analogs.[4][5]

EAG_Workflow cluster_preparation Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition & Analysis Tissue Olfactory Tissue Preparation Electrodes Electrode Placement Tissue->Electrodes Amplifier Amplifier Electrodes->Amplifier Pheromone Pheromone Analog Solution Delivery Puff Delivery System Pheromone->Delivery Air Purified Air Stream Air->Delivery Delivery->Tissue Stimulus Recorder Recording Device Amplifier->Recorder Analysis Response Amplitude Analysis Recorder->Analysis EAG Waveform Behavioral_Assay_Logic cluster_input Input Variables cluster_process Experimental Process cluster_output Output Metrics Pheromone This compound Exposure Controlled Exposure (Double-Blind) Pheromone->Exposure Placebo Control Vehicle Placebo->Exposure Analogs Other Pheromone Analogs Analogs->Exposure Task Behavioral/Cognitive Task Exposure->Task Mood Mood Ratings Task->Mood Attractiveness Attractiveness Ratings Task->Attractiveness Cooperation Cooperative Behavior Task->Cooperation Physiology Physiological Measures (e.g., fMRI, Skin Conductance) Task->Physiology

Sources

A Head-to-Head Comparison of Analytical Techniques for 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-O-Benzyl Estratetraenol, a protected form of the steroid hormone estratetraenol, is a key intermediate in the synthesis of various steroidal compounds. Its purity and concentration must be meticulously controlled to ensure the quality and efficacy of the final product. This guide provides a comprehensive, head-to-head comparison of the most pertinent analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As Senior Application Scientists, we present this guide not as a rigid set of protocols, but as a framework for rational method development. We will delve into the causality behind experimental choices, ensuring that each proposed methodology is a self-validating system, grounded in authoritative scientific principles.

Understanding the Analyte: this compound

Before delving into the analytical techniques, it is crucial to understand the physicochemical properties of this compound.

PropertyValue
Molecular Formula C₂₅H₂₈O
Molar Mass 344.49 g/mol [1]
Structure A steroidal backbone with a benzyl protecting group on the C3 hydroxyl function. This benzyl group significantly influences its chromatographic behavior and detection characteristics.
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and chlorinated solvents, and poorly soluble in water.
UV Absorbance The presence of the aromatic rings in both the steroid core and the benzyl group suggests strong UV absorbance, likely around 260-280 nm.

This profile suggests that this compound is well-suited for analysis by reversed-phase HPLC with UV detection. Its volatility and thermal stability will be key considerations for GC-MS, potentially necessitating derivatization. For LC-MS/MS, the benzyl group may influence ionization efficiency.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the workhorse for quality control and purity assessment in the pharmaceutical industry due to its robustness, reproducibility, and cost-effectiveness. For a molecule like this compound, a reversed-phase HPLC method with UV detection is the logical first choice.

Principle of the Technique

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is the standard choice for steroid analysis due to its excellent resolving power for hydrophobic molecules. The long alkyl chains provide a high degree of interaction with the non-polar steroid backbone.

  • Mobile Phase: A gradient of acetonitrile and water is proposed. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution is necessary to ensure that both the main analyte and any potential impurities (which may have a wide range of polarities) are eluted with good resolution and in a reasonable timeframe.

  • UV Detection Wavelength: Based on the presence of the phenolic ring in the estratetraenol core and the benzyl group, a detection wavelength in the range of 260-280 nm is expected to provide high sensitivity. The exact wavelength should be optimized by examining the UV spectrum of a pure standard.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for steroid separations, providing good resolution and capacity.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for eluting the hydrophobic analyte.
Gradient 0-20 min: 70-95% B; 20-25 min: 95% B; 25.1-30 min: 70% BA gradient ensures the elution of a wide range of potential impurities and provides a sharp peak for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 270 nm (to be optimized)Expected region of maximum absorbance for the analyte.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70% acetonitrile in water) to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection (270 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve evaporate Evaporate to Dryness dissolve->evaporate derivatize Silylation (BSTFA) evaporate->derivatize injection GC Injection derivatize->injection separation Capillary Column Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectrum Mass Spectrum Interpretation tic->spectrum identification Compound Identification spectrum->identification LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute dissolve->dilute filter Filter (0.22 µm) dilute->filter injection LC Injection filter->injection separation UPLC/HPLC Separation injection->separation ionization ESI Ionization separation->ionization q1 Q1: Precursor Ion Selection ionization->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Detection q2->q3 mrm_chromatogram MRM Chromatogram q3->mrm_chromatogram peak_integration Peak Integration mrm_chromatogram->peak_integration quantification Highly Selective Quantification peak_integration->quantification

Sources

A Researcher's Guide to Investigating the Bioactivity of 3-O-Benzyl Estratetraenol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and expand upon the purported activities of 3-O-Benzyl Estratetraenol. While published data on the specific biological activities of this benzylated derivative of estratetraenol are limited, this document offers a scientifically rigorous approach to its characterization. We will draw upon established methodologies for assessing estrogenic and potential pheromonal compounds, enabling a thorough comparison with its parent compound, estratetraenol, and other relevant alternatives.

Introduction: The Enigma of this compound

Estratetraenol, an endogenous steroid found in women, has been a subject of interest for its potential pheromone-like activities in humans.[1][2] Structurally related to estrogens, its role in chemical signaling remains a topic of ongoing research and debate.[3][4][5] The introduction of a benzyl group at the 3-hydroxyl position to form this compound likely alters its physicochemical properties, such as lipophilicity and metabolic stability, which could, in turn, influence its biological activity. The benzyl group is often employed as a protecting group in the synthesis of steroid derivatives and may or may not be cleaved in vivo to release the active parent compound.[6] Therefore, a direct investigation into the activity of this compound is warranted to understand its intrinsic properties.

This guide will focus on two primary areas of investigation: its potential estrogenic activity and its contested role as a human pheromone. We will provide detailed protocols for in vitro and in vivo assays to facilitate a comparative analysis.

I. Assessing Estrogenic Activity: A Multi-pronged Approach

The estrogenic potential of a compound can be evaluated through a series of well-established assays that measure its ability to bind to and activate estrogen receptors (ERs), leading to downstream cellular effects.

A. Estrogen Receptor Binding Affinity

A fundamental step in characterizing a potential estrogenic compound is to determine its binding affinity for the estrogen receptors, ERα and ERβ. A competitive binding assay is a standard method for this purpose.[7][8]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the relative binding affinity (RBA) of test compounds for the estrogen receptor.[8]

1. Preparation of Uterine Cytosol (ER Source):

  • Uteri from ovariectomized Sprague-Dawley rats serve as a rich source of estrogen receptors.[8]
  • Homogenize uterine tissue in an ice-cold buffer (e.g., Tris-EDTA-dithiothreitol).
  • Centrifuge the homogenate to pellet cellular debris and nuclei.
  • The resulting supernatant (cytosol) containing the ERs is used for the assay.

2. Competitive Binding Reaction:

  • Incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]E₂) with the uterine cytosol in the presence of increasing concentrations of the test compound (this compound, Estratetraenol, or a positive control like diethylstilbestrol).
  • The test compound will compete with the radiolabeled estradiol for binding to the ER.

3. Separation of Bound and Unbound Ligand:

  • Use a method like hydroxylapatite (HAP) or dextran-coated charcoal to separate the ER-bound radiolabeled estradiol from the unbound fraction.

4. Quantification and Data Analysis:

  • Measure the radioactivity of the bound fraction using liquid scintillation counting.
  • Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding).
  • Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Expected Data and Comparison:

CompoundExpected IC₅₀ (nM)Expected RBA (%) vs. Estradiol
Estradiol1-10100
EstratetraenolData not readily available; expected to be lower than estradiol< 100
This compound To be determined To be determined
Diethylstilbestrol (DES)1-10~100
Tamoxifen10-1001-10

Causality Behind Experimental Choices: The use of uterine cytosol from ovariectomized rats provides a high concentration of unoccupied estrogen receptors, enhancing the sensitivity of the assay.[8] The competitive binding format allows for the determination of the relative affinity of a test compound without the need for radiolabeling it.

ER_Binding_Workflow cluster_prep Receptor Preparation cluster_assay Competitive Binding cluster_separation Separation & Quantification Uteri Ovariectomized Rat Uteri Homogenization Homogenization in Buffer Uteri->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Cytosol Uterine Cytosol (ER Source) Centrifugation->Cytosol Incubation Incubation Cytosol->Incubation Radioligand [³H]Estradiol Radioligand->Incubation Competitor Test Compound (e.g., this compound) Competitor->Incubation Separation Separation of Bound/Unbound Incubation->Separation Quantification Scintillation Counting Separation->Quantification Analysis IC₅₀ & RBA Calculation Quantification->Analysis

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

B. In Vitro Cellular Proliferation: The MCF-7 Assay

The MCF-7 human breast cancer cell line is an estrogen-responsive cell line widely used to assess the proliferative or anti-proliferative effects of compounds.[9][10]

Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol is based on established methods for assessing estrogen-induced cell proliferation.[9][11][12]

1. Cell Culture and Hormone Deprivation:

  • Culture MCF-7 cells in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
  • Prior to the experiment, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum for at least 48-72 hours to deprive them of exogenous estrogens.[10] This step is critical for minimizing baseline proliferation and maximizing the response to estrogenic stimuli.

2. Treatment:

  • Seed the hormone-deprived MCF-7 cells in 96-well plates.
  • Treat the cells with a range of concentrations of this compound, Estratetraenol, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).

3. Proliferation Assessment:

  • After a suitable incubation period (typically 4-6 days), assess cell proliferation using a reliable method such as:
  • Crystal Violet Staining: Stains the nuclei of adherent cells, and the dye can be solubilized and quantified spectrophotometrically.
  • MTS/MTT Assay: Measures the metabolic activity of viable cells.[12]
  • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

4. Data Analysis:

  • Calculate the fold-change in proliferation relative to the vehicle control for each concentration of the test compounds.
  • Determine the EC₅₀ (the concentration that elicits a half-maximal proliferative response).

Expected Data and Comparison:

CompoundExpected Proliferative EffectExpected EC₅₀ (nM)
17β-EstradiolStrong proliferation0.01-0.1
EstratetraenolModerate proliferation1-10
This compound To be determined (potentially proliferative if de-benzylated, or could be inactive/antagonistic) To be determined
Tamoxifen (in the presence of E₂)Anti-proliferative-

MCF7_Assay_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_analysis Analysis MCF7_Culture MCF-7 Cell Culture Hormone_Deprivation Hormone Deprivation MCF7_Culture->Hormone_Deprivation Seeding Seeding in 96-well plates Hormone_Deprivation->Seeding Test_Compounds Add Test Compounds Seeding->Test_Compounds Incubation Incubate for 4-6 days Test_Compounds->Incubation Proliferation_Assay Proliferation Assay (e.g., Crystal Violet) Incubation->Proliferation_Assay Data_Analysis Calculate Fold Change & EC₅₀ Proliferation_Assay->Data_Analysis

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

C. In Vivo Estrogenic Activity: The Uterotrophic Assay

The uterotrophic assay in immature or ovariectomized rodents is the gold-standard in vivo test for estrogenic activity.[13][14][15][16][17] It measures the increase in uterine weight in response to estrogenic stimulation.

Experimental Protocol: Rodent Uterotrophic Assay

This protocol is a summary of the standardized uterotrophic assay.[13][16]

1. Animal Model:

  • Use immature (e.g., 21-day-old) or ovariectomized adult female rats or mice. The absence of endogenous estrogen production is key to the assay's sensitivity.[16]

2. Dosing:

  • Administer the test compound (this compound, Estratetraenol), a positive control (e.g., ethinyl estradiol), and a vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.

3. Endpoint Measurement:

  • On the fourth day, euthanize the animals and carefully dissect the uteri.
  • Measure the wet and blotted uterine weight.

4. Data Analysis:

  • Compare the mean uterine weights of the treated groups to the vehicle control group.
  • A statistically significant increase in uterine weight indicates estrogenic activity.

Expected Data and Comparison:

CompoundExpected Uterine Weight Change
Ethinyl EstradiolSignificant increase
EstratetraenolModerate increase
This compound To be determined (increase if estrogenic, no change if inactive)
Vehicle ControlBaseline uterine weight

II. Investigating Putative Pheromonal Effects

The study of human pheromones is a contentious field.[3][4][5] Estratetraenol has been reported to influence mood and attraction in a gender-specific manner, although these findings are debated.[18] Any investigation into the pheromonal effects of this compound should be conducted with a critical and objective perspective.

A. Human Behavioral Studies

Replicating and extending studies on human responses to putative pheromones requires careful experimental design to minimize bias.

Experimental Design Considerations:

  • Double-blind, placebo-controlled design: Neither the participants nor the researchers should know who is receiving the test compound or the placebo.

  • Appropriate Controls: Use a vehicle control (e.g., propylene glycol) and potentially an odor-masking agent to prevent identification of the test substance.[18]

  • Standardized Stimuli: Use validated questionnaires to assess mood, and standardized visual stimuli (e.g., images of faces) to assess attractiveness ratings.

  • Contextual Factors: Be aware that the context of the experiment (e.g., the gender of the experimenter) can influence results.

Potential Endpoints to Measure:

  • Mood changes: Assessed using validated scales like the Profile of Mood States (POMS).

  • Attractiveness ratings: Participants rate the attractiveness of facial images.

  • Autonomic nervous system responses: Measurement of physiological parameters like skin conductance and heart rate.

Comparative Analysis:

The effects of this compound should be compared to those of Estratetraenol and a placebo. It is crucial to consider that the benzyl group may alter the volatility and olfactory perception of the molecule, which could impact its potential as an airborne chemical signal.

Pheromone_Study_Logic cluster_design Experimental Design cluster_exposure Compound Exposure cluster_outcomes Outcome Measures Double_Blind Double-Blind, Placebo-Controlled Randomization Randomized Assignment Double_Blind->Randomization Controls Appropriate Controls (Vehicle, Odor Mask) Randomization->Controls Compound_A This compound Randomization->Compound_A Group 1 Compound_B Estratetraenol Randomization->Compound_B Group 2 Placebo Placebo Randomization->Placebo Group 3 Mood Mood Assessment (POMS) Attractiveness Attractiveness Ratings Physiology Physiological Responses

Caption: Logical framework for a human behavioral study on putative pheromones.

III. Alternative and Comparator Compounds

To provide a comprehensive understanding of this compound's activity, it is essential to compare it with a panel of relevant compounds.

Compound ClassSpecific ExamplesRationale for Comparison
Endogenous Estrogens 17β-Estradiol, Estrone, EstriolTo establish a baseline for estrogenic potency.
Synthetic Estrogens Ethinyl Estradiol, Diethylstilbestrol (DES)Potent, well-characterized estrogen receptor agonists.
Selective Estrogen Receptor Modulators (SERMs) Tamoxifen, RaloxifeneTo determine if this compound exhibits mixed agonist/antagonist activity.
Parent Compound EstratetraenolTo understand the influence of the 3-O-benzyl group on activity.
Other Putative Pheromones Androstadienone, AndrostenolFor comparative analysis in human behavioral studies.

Conclusion

The biological activity of this compound remains largely uncharacterized in publicly available literature. This guide provides a roadmap for its systematic investigation, emphasizing a comparative approach to elucidate its potential estrogenic and pheromonal properties. By employing the detailed protocols and adhering to the principles of scientific rigor outlined herein, researchers can contribute valuable data to the understanding of this and other novel steroid derivatives. The key to credible findings will be the direct comparison with its parent compound, estratetraenol, and well-established reference compounds within robust and validated assay systems.

References

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY - National Toxicology Program. (2014-02-02). Available from: [Link]

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  • Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications - MDPI. Available from: [Link]

  • Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed. Available from: [Link]

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  • Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS - Urosphere. Available from: [Link]

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the lifecycle of a novel compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-O-Benzyl Estratetraenol, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your research success is matched only by our dedication to responsible scientific stewardship.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a synthetic derivative of estratetraenol, an endogenous steroid. While not classified as a controlled substance by the Drug Enforcement Administration (DEA), it is categorized as a hazardous chemical.

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.[1]P264, P280, P302+P352, P332+P313
Eye IrritationCauses serious eye irritation.[1]P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[1]P261, P271, P304+P340, P312

This data is synthesized from the Safety Data Sheet (SDS) for this compound.[1]

The causality behind these classifications lies in the compound's molecular structure, which can interact with biological tissues, leading to irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including lab coats, safety glasses with side shields, and nitrile gloves.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be approached as a controlled, documented process. The following workflow is designed to ensure compliance with general hazardous waste regulations.

Diagram: Disposal Decision Workflow for this compound

G A START: Unused or Expired This compound B Is the compound in its original, labeled container? A->B C YES B->C D NO B->D F Affix a completed Hazardous Waste Label. C->F E Transfer to a compatible, leak-proof hazardous waste container. Ensure container is clean. D->E E->F G Segregate from incompatible wastes (e.g., strong oxidizers). F->G H Store in a designated, secure hazardous waste storage area. G->H I Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. H->I J END: Compliant Disposal I->J

Caption: Decision workflow for proper disposal of this compound.

Detailed Experimental Protocol for Disposal:
  • Waste Identification and Characterization:

    • Confirm that the waste is indeed this compound. Unidentified chemical waste, or "unknowns," require costly analysis and specialized disposal procedures.[2][3]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Selection and Management:

    • Primary Container: If the compound is in its original container, ensure the container is in good condition with no leaks or cracks.[4]

    • Secondary Container: If the original container is compromised or if you are consolidating small amounts of waste, select a new container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a screw-on cap is a suitable choice.

    • Never use food containers for chemical waste.[2]

    • Ensure the container is securely closed at all times, except when adding waste.[3][4]

    • Do not overfill liquid waste containers; leave at least 10-20% headspace to allow for expansion.[2]

  • Labeling:

    • Every hazardous waste container must be clearly labeled.[4]

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations or formulas).[2]

      • The date accumulation of waste began.

      • The specific hazards (e.g., "Irritant").

      • Your name, department, and contact information.

  • Segregation and Storage:

    • Store the labeled waste container in a designated and secure hazardous waste storage area.[3]

    • This area should be well-ventilated and away from general laboratory traffic.

    • Segregate this compound waste from incompatible materials, such as strong acids, bases, and oxidizers, to prevent dangerous reactions.[2]

  • Disposal and Removal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Do not dispose of this compound down the sink or in the regular trash.[2] This is a direct violation of environmental regulations and can lead to significant penalties.

    • The final disposal will be conducted by a licensed hazardous waste disposal company, which will transport the material to an approved treatment, storage, and disposal facility (TSDF).

Disposal of Contaminated Materials

Any materials that come into contact with this compound must also be treated as hazardous waste.

Contaminated ItemDisposal Procedure
Glassware Triple-rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected and disposed of as hazardous waste. After the third rinse, the glassware can typically be washed and reused. If disposal is necessary, it should be placed in a designated broken glass container.
PPE (Gloves, etc.) Place in a sealed, labeled bag and dispose of as solid hazardous waste.
Spill Cleanup Materials Absorb spills with an inert material (e.g., vermiculite or sand).[1] Carefully sweep or scoop the material into a designated hazardous waste container, label it appropriately, and arrange for EHS pickup.

The Principle of "Cradle-to-Grave" Responsibility

In the United States, the Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" system for hazardous waste management. This means that the generator of the waste (your laboratory) is responsible for it from its creation to its ultimate disposal. Meticulous record-keeping and adherence to these protocols are not just best practices—they are legal requirements.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible research. By following these guidelines, you are not only ensuring the safety of your colleagues and the integrity of your facility but also contributing to the broader scientific community's commitment to environmental stewardship. Always consult your institution's specific EHS protocols, as they may have additional requirements based on local and state regulations.

References

  • Central Washington University . Hazardous Waste Disposal Procedures. [Link]

  • EnviroServe . 6 Steps for Proper Hazardous Waste Disposal. [Link]

  • Lehigh University . Hazardous Waste Disposal Procedures Handbook. [Link]

  • University of California San Diego . How to Store and Dispose of Hazardous Chemical Waste. [Link]

  • University of Florida . Hazardous Waste Disposal Procedures. [Link]

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Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-O-Benzyl Estratetraenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 3-O-Benzyl Estratetraenol. As a derivative of estratetraenol, an endogenous steroid with known pheromone-like activities, this compound requires meticulous handling to mitigate risks of exposure and ensure laboratory and environmental safety.[1] The procedures outlined below are designed to establish a self-validating system of safety, grounded in established chemical hygiene principles and specific hazard data for the compound.

Hazard Analysis: Understanding the Risk Profile

This compound is identified as a hazardous substance requiring specific precautions. The primary known risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Serious Eye Irritation: Can cause significant damage to the eyes.[2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2]

Beyond these immediate hazards, the fundamental principle of handling any steroid derivative is to treat it as a potent, biologically active compound. Uncharacterized long-term effects, including potential endocrine disruption, necessitate a conservative approach that minimizes all routes of exposure (inhalation, dermal contact, ingestion). Your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), should be consulted and followed.[3]

The Hierarchy of Controls: Beyond Basic PPE

Before detailing specific personal protective equipment, it is critical to implement engineering and administrative controls as the primary lines of defense. PPE is the final barrier between the researcher and the hazard.

  • Engineering Controls: All handling of this compound powder, especially weighing and initial solubilization, must be performed within a certified chemical fume hood or a ductless powder containment hood equipped with HEPA filtration.[4] This is non-negotiable and serves to contain aerosols and fine powders at the source.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).[3]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection Area Required PPE Rationale & Standard Operating Procedure (SOP)
Hands Double-gloving with powder-free nitrile gloves.Why: The inner glove protects the skin in case the outer glove is breached. Nitrile offers good chemical resistance. Powder-free gloves prevent the aerosolization of powder that has adsorbed the hazardous drug.[5] SOP: Inspect outer gloves for any defects before use. Tuck the cuff of the outer glove over the sleeve of the lab coat. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[5] Remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields (minimum). Goggles are recommended. A full-face shield should be worn over glasses/goggles when handling larger quantities or during procedures with a high splash potential.Why: Protects against accidental splashes of solutions or airborne particles of the powder reaching the eyes. The SDS explicitly warns of serious eye irritation.[2]
Body A dedicated, clean, long-sleeved laboratory coat with knit cuffs. A disposable, fluid-resistant gown worn over the lab coat is recommended when handling significant quantities.Why: Knit cuffs create a seal with the inner glove, protecting the wrist area. A dedicated coat prevents cross-contamination of personal clothing and other lab areas. Fluid-resistant gowns offer superior protection against spills.[6][7]
Respiratory Typically not required if all powder handling is performed within a certified fume hood or containment unit.Why: Engineering controls are the primary method of respiratory protection.[4] Exception: If there is a failure of the engineering control or during a large spill cleanup outside of a hood, a NIOSH-approved N95 respirator is the minimum requirement.[6] Note that surgical masks offer no protection from chemical aerosols and must not be used.[5]
Feet Closed-toe, non-perforated shoes. Disposable shoe covers should be considered for designated potent compound handling areas.Why: Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the designated work area.[5][6]

Operational Plan: Step-by-Step Handling Workflow

This protocol outlines the process of accurately weighing this compound powder and preparing a stock solution.

Preparation:

  • Designate the Area: Cordon off the work area within the chemical fume hood.

  • Assemble Materials: Place all necessary equipment (analytical balance, weigh paper/boat, spatula, vials, solvent, vortexer, waste container) inside the hood before starting.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, eye/face protection).

Execution:

  • Tare Balance: Carefully place the weigh boat on the balance and tare.

  • Aliquot Powder: Slowly and carefully transfer the approximate amount of this compound powder to the weigh boat. Avoid any sudden movements that could aerosolize the powder.

  • Record Mass: Close the balance door and record the exact mass.

  • Transfer: Transfer the powder into the designated vial.

  • Solubilization: Add the appropriate solvent (e.g., DMSO, Chloroform) to the vial.[8] Cap the vial securely.

  • Dissolve: Mix gently by vortexing or swirling until fully dissolved.

  • Immediate Cleanup: Decontaminate the spatula and work surface immediately as described in the section below. Dispose of the used weigh boat in the designated solid hazardous waste container inside the hood.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Hood) cluster_post Post-Handling Phase prep1 1. Designate Area in Fume Hood prep2 2. Assemble All Equipment prep1->prep2 prep3 3. Don Full PPE (Double Glove, Gown, Goggles) prep2->prep3 exec1 4. Weigh Powder Carefully prep3->exec1 Begin Handling exec2 5. Transfer to Vial exec1->exec2 exec3 6. Add Solvent & Cap Securely exec2->exec3 exec4 7. Dissolve Compound exec3->exec4 post1 8. Decontaminate Tools & Surfaces exec4->post1 Complete Handling post2 9. Segregate & Dispose of Waste post1->post2 post3 10. Doff PPE in Correct Order post2->post3 end Wash Hands Thoroughly post3->end Exit Area

Caption: A step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination from hormonally active compounds.[9]

Routine Decontamination
  • Surfaces: At the end of the procedure, wipe down the work surface inside the fume hood, the balance, and any equipment used with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.

  • Equipment: Reusable equipment like spatulas should be thoroughly rinsed with solvent, with the rinsate collected as hazardous liquid waste.

Spill Response
  • Alert & Evacuate: Alert others in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is a powder outside of a hood.

  • Contain & Clean: For powders, gently cover with absorbent pads to prevent aerosolization. Do not dry sweep. For liquids, absorb with a chemical spill kit.

  • Collect Waste: Carefully collect all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly, starting from the outside and working inward.

Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste. Never dispose of this material down the drain or in regular trash.[2]

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and vials. Collect in a clearly labeled, sealed container (e.g., a lined pail or a designated waste bag).[10]

  • Liquid Waste: This includes unused solutions and solvent rinses from cleaning equipment. Collect in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles or syringes used to transfer solutions must be disposed of in a designated sharps container for hazardous chemical waste.

Follow your institution's specific procedures for hazardous waste pickup and disposal.[11]

Emergency Exposure Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.